GS-6620
Description
has antiviral activity
Propriétés
Numéro CAS |
1350735-70-4 |
|---|---|
Formule moléculaire |
C29H37N6O9P |
Poids moléculaire |
644.6 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C29H37N6O9P/c1-17(2)26(36)42-24-22(43-29(15-30,28(24,6)38)23-13-12-21-25(31)32-16-33-35(21)23)14-40-45(39,44-20-10-8-7-9-11-20)34-19(5)27(37)41-18(3)4/h7-13,16-19,22,24,38H,14H2,1-6H3,(H,34,39)(H2,31,32,33)/t19-,22+,24+,28+,29-,45-/m0/s1 |
Clé InChI |
YAAQYJCOIFNMKX-RSTNYOGXSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)(C)O)OC(=O)C(C)C)OC4=CC=CC=C4 |
SMILES canonique |
CC(C)C(=O)OC1C(OC(C1(C)O)(C#N)C2=CC=C3N2N=CN=C3N)COP(=O)(NC(C)C(=O)OC(C)C)OC4=CC=CC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GS-6620; GS 6620; GS6620 |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of GS-6620: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
GS-6620 is an investigational antiviral agent that has been evaluated for the treatment of Hepatitis C Virus (HCV) infection. This technical guide provides an in-depth overview of its core mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.
Executive Summary
This compound is a C-nucleoside monophosphate prodrug designed as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] Its mechanism of action centers on the termination of viral RNA synthesis.[1] As a prodrug, this compound requires intracellular metabolic activation to its pharmacologically active 5'-triphosphate form, GS-441326.[2] This active metabolite then acts as a competitive inhibitor of ATP incorporation by the viral polymerase, leading to the cessation of viral genome replication.[1][2] While this compound demonstrated potent pan-genotypic activity in preclinical studies, its clinical development was hampered by poor and variable oral absorption.[3][4][5]
It is crucial to distinguish this compound from other Gilead Sciences compounds that also carry the "GS" prefix, such as selonsertib (GS-4997) and GS-444217, which are inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) and have been investigated for fibrotic diseases.[6][7][8] this compound's primary mechanism of action is not related to ASK1 inhibition.
Molecular Mechanism of Action
This compound functions as a chain terminator of HCV RNA synthesis.[1] This action is mediated by its active triphosphate metabolite, GS-441326. The key steps in its mechanism are:
-
Cellular Uptake and Metabolic Activation: this compound, as a double prodrug, is designed to efficiently enter hepatocytes.[2][3] Intracellularly, it undergoes enzymatic conversion to its active triphosphate form, GS-441326.[2]
-
Inhibition of HCV NS5B Polymerase: The active metabolite, GS-441326, is a structural analog of the natural nucleotide ATP. It competitively inhibits the HCV NS5B RNA-dependent RNA polymerase.[1][2]
-
Chain Termination: Once incorporated into the nascent viral RNA strand, GS-441326 prevents further elongation of the RNA chain, effectively terminating viral replication.[1][2]
The unique 1'-cyano (1'-CN) and 2'-C-methyl (2'-C-Me) substitutions on the ribose ring of its active triphosphate metabolite enhance its selectivity for the HCV NS5B polymerase over host RNA polymerases, which is a critical factor for its safety profile.[1]
Quantitative Data
The following tables summarize the in vitro activity of this compound and its active metabolite, GS-441326.
Table 1: Anti-HCV Activity of this compound in Replicon Assays
| HCV Genotype | EC50 (μM) |
| Genotype 1a | 0.05 - 0.68 |
| Genotype 1b | 0.05 - 0.68 |
| Genotype 2a | 0.05 - 0.68 |
| Genotype 3a | 0.05 - 0.68 |
| Genotype 4a | 0.05 - 0.68 |
| Genotype 5a | 0.05 - 0.68 |
| Genotype 6a | 0.05 - 0.68 |
| Infectious Genotype 2a-J6/JFH1 | 0.25 |
Data sourced from Feng et al. (2014).[1]
Table 2: Inhibition of HCV NS5B Polymerase by GS-441326
| Parameter | Genotype 1b | Genotype 2a |
| IC50 (μM) | 0.39 ± 0.14 | 1.3 ± 0.4 |
| Ki/Km | 0.23 | 0.18 |
Data sourced from Feng et al. (2014).[1]
Experimental Protocols
Replicon Cell-Based Assays
The anti-HCV activity of this compound was determined using subgenomic HCV replicon cells of various genotypes.
-
Cell Lines: Huh-7 cells harboring subgenomic HCV replicons of genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a.
-
Treatment: Cells were incubated with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Endpoint Measurement: HCV replication was quantified by measuring the activity of a reporter gene (e.g., luciferase) encoded by the replicon or by quantifying HCV RNA levels using RT-qPCR.
-
Data Analysis: The 50% effective concentration (EC50) was calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
NS5B Polymerase Inhibition Assay
The inhibitory activity of the triphosphate metabolite, GS-441326, against recombinant HCV NS5B polymerase was assessed.
-
Enzyme: Recombinant HCV NS5B polymerase from genotypes 1b and 2a.
-
Substrate: A biotinylated RNA template and radiolabeled (e.g., [α-³³P]ATP) or fluorescently labeled nucleotides.
-
Inhibitor: GS-441326 was added at various concentrations.
-
Reaction: The polymerase reaction was initiated by the addition of the enzyme and incubated at a specific temperature.
-
Detection: The incorporation of the labeled nucleotide into the newly synthesized RNA was quantified using methods such as scintillation counting or fluorescence measurement.
-
Data Analysis: The 50% inhibitory concentration (IC50) was determined from the dose-response curve. The inhibition constant (Ki) was determined through kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations.
Visualizations
Signaling Pathway of HCV Replication and Inhibition by this compound
Caption: HCV replication cycle and the inhibitory action of this compound.
Experimental Workflow for Determining Anti-HCV Activity
Caption: Workflow for assessing the antiviral activity of this compound.
Resistance Profile
Prolonged exposure of HCV replicons to this compound in vitro led to the selection of the S282T mutation in the NS5B polymerase.[1] This mutation confers resistance to this compound, resulting in a significant increase in the EC50 value (>30-fold).[1] Despite this, this compound was noted for its high barrier to resistance.[1]
Pharmacokinetics and Clinical Development
This compound is a double prodrug, incorporating an L-alanine-isopropyl ester and a phenol moiety on the 5'-phosphate to facilitate release of the nucleoside monophosphate in hepatocytes, and a 3'-isobutyryl ester to enhance permeability and oral bioavailability.[2][3] However, this 3'-ester was found to be a metabolic liability, leading to extensive intestinal metabolism and consequently poor and variable oral absorption in humans.[3] These pharmacokinetic challenges ultimately hindered its clinical development for Hepatitis C.[3][5]
Conclusion
This compound is a potent C-nucleoside inhibitor of the HCV NS5B polymerase, acting as a chain terminator of viral RNA synthesis. Its mechanism is well-characterized, demonstrating pan-genotypic activity in preclinical models. While its development was halted due to pharmacokinetic issues, the detailed understanding of its mechanism of action, inhibitory activity, and resistance profile provides valuable insights for the development of future nucleotide analog antivirals. It is important for researchers to differentiate this compound from other "GS" compounds that target different pathways, such as the ASK1 inhibitors.
References
- 1. Inhibition of Hepatitis C Virus Replication by this compound, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Discovery of the first C-nucleoside HCV polymerase inhibitor (this compound) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Spectrum of GS-6620: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral spectrum of GS-6620, a C-nucleoside monophosphate prodrug. The document details its mechanism of action, summarizes its activity against a range of viruses through quantitative data, and outlines the experimental protocols used to determine its efficacy.
Introduction
This compound is an investigational antiviral compound developed primarily for the treatment of Hepatitis C Virus (HCV) infection.[1][2] As a nucleotide analogue, it belongs to a class of direct-acting antivirals that have become a cornerstone of HCV therapy.[2][3] this compound is a monophosphate prodrug designed for efficient delivery into hepatocytes, where it undergoes metabolic activation to exert its antiviral effect.[4][5] This guide focuses on the in vitro pharmacological profile of this compound, characterizing its potency and selectivity across various viral pathogens.
Mechanism of Action
This compound's antiviral activity is dependent on its intracellular conversion to a pharmacologically active 5'-triphosphate metabolite. This multi-step metabolic activation is crucial for its function.
Metabolic Activation Pathway
This compound is a double prodrug, featuring l-alanine-isopropyl ester and phenol moieties on the 5'-phosphate and a 3'-isobutyryl ester.[4][5] This design enhances cell permeability. Inside the cell, esterases cleave these groups to release the nucleoside monophosphate. Subsequent phosphorylation by cellular kinases generates the active triphosphate metabolite, 1′-CN-2′-C-Me-4-aza-7,9-dideaza-A 5′-triphosphate (GS-441326).[3][5]
Caption: Metabolic activation and mechanism of action of this compound.
Inhibition of Viral Polymerase
The active metabolite, GS-441326, acts as a competitive inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[3][5] It competes with the natural substrate, adenosine triphosphate (ATP), for incorporation into the elongating viral RNA strand. Once incorporated, GS-441326 functions as a chain terminator, halting viral RNA synthesis.[3][5] Its unique 1′-CN and 2′-C-Me substitutions on the ribose ring enhance its selectivity for the HCV NS5B polymerase over host cellular RNA polymerases, contributing to a favorable safety profile.[3]
Antiviral Spectrum and Potency
The antiviral activity of this compound has been evaluated against HCV and a broad panel of other DNA and RNA viruses. The results demonstrate high potency and selectivity for HCV.
Quantitative Antiviral Activity Data
The following table summarizes the in vitro efficacy (EC₅₀) and cytotoxicity (CC₅₀) of this compound against various viruses.
| Virus Family | Virus | EC₅₀ (μM) | CC₅₀ (μM) | Cell Line / System |
| Flaviviridae | Hepatitis C Virus (HCV) Genotype 1a | 0.048 - 0.05 | >50 - >90 | Subgenomic Replicon |
| HCV Genotype 1b | 0.05 - 0.13 | >50 - >90 | Subgenomic Replicon | |
| HCV Genotype 2a | 0.25 - 0.27 | >50 - >90 | Infectious Virus / Replicon | |
| HCV Genotype 3a | 0.23 | >90 | Subgenomic Replicon | |
| HCV Genotype 4a | 0.13 | >90 | Subgenomic Replicon | |
| HCV Genotype 5a | 0.68 | >90 | Chimeric Replicon | |
| HCV Genotype 6a | 0.20 | >90 | Subgenomic Replicon | |
| Bovine Viral Diarrhea Virus (BVDV) | 1.5 | >100 | MDBK cells | |
| West Nile Virus | >100 | >100 | Vero cells | |
| Dengue Virus | >100 | >100 | Vero cells | |
| Yellow Fever Virus | >100 | >100 | Vero cells | |
| Picornaviridae | Human Rhinovirus (HRV) | >100 | >100 | H1-HeLa cells |
| Coxsackievirus B3 | >100 | >100 | Vero cells | |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | >100 | >100 | HEp-2 cells |
| Parainfluenza Virus 3 | >100 | >100 | H1-HeLa cells | |
| Orthomyxoviridae | Influenza A (H1N1) | >100 | >100 | MDCK cells |
| Influenza A (H3N2) | >100 | >100 | MDCK cells | |
| Poxviridae | Vaccinia Virus | >100 | >100 | HFF cells |
| Retroviridae | Human Immunodeficiency Virus (HIV-1) | >100 | >100 | MT-2 cells |
| Hepadnaviridae | Hepatitis B Virus (HBV) | >100 | >100 | HepG2 2.2.15 cells |
Data compiled from Feng JY, et al. (2014).[3]
As shown, this compound is a potent inhibitor of all major HCV genotypes, with EC₅₀ values in the sub-micromolar range.[3][6] Its activity against the closely related bovine viral diarrhea virus (BVDV) is moderate (EC₅₀ of 1.5 μM).[3][6] For all other tested viruses, including those from the Flaviviridae, Picornaviridae, Orthomyxoviridae, Retroviridae, and Hepadnaviridae families, this compound showed limited to no activity, with EC₅₀ values exceeding 100 μM.[3] This profile highlights the compound's high selectivity for the HCV polymerase.
Experimental Protocols
The antiviral activity of this compound was determined using a variety of cell-based assays tailored to specific viruses.
General Antiviral Screening Workflow
For most non-HCV viruses, antiviral activity was assessed by measuring the reduction of viral cytopathic effect (CPE). The general workflow for this type of assay is outlined below.
Caption: Generalized workflow for a cytopathic effect (CPE) reduction assay.
Methodology:
-
Cell Culture: Appropriate host cells were seeded into 96-well plates and incubated to allow for cell attachment.
-
Compound Preparation: this compound was serially diluted to create a range of concentrations for testing.
-
Infection: Cells were treated with the test compound dilutions and subsequently infected with a virus titer predetermined to cause 85-95% cell death in control wells.
-
Incubation: The plates were incubated for a period of 4 to 10 days, depending on the virus, to allow for viral replication and the development of cytopathic effects.
-
Quantification: Cell viability was measured using a colorimetric assay (e.g., MTS or neutral red uptake) to quantify the protective effect of the compound.
-
Data Analysis: The 50% effective concentration (EC₅₀) was calculated as the compound concentration that inhibited viral CPE by 50%. The 50% cytotoxic concentration (CC₅₀) was determined in parallel on uninfected cells.
HCV Replicon Assay
The pangenotypic activity of this compound against HCV was evaluated using subgenomic replicon systems for genotypes 1a, 1b, 2a, 3a, 4a, and 6a, and a chimeric replicon for genotype 5a.[3]
Methodology:
-
Cell Lines: Huh-7 human hepatoma cells stably expressing HCV replicons were used. These replicons contain the HCV nonstructural proteins (including NS5B) and a reporter gene (e.g., luciferase).
-
Treatment: Replicon-containing cells were incubated with various concentrations of this compound for 72 hours.
-
Activity Measurement: Inhibition of HCV replication was quantified by measuring the reduction in luciferase activity or by quantifying HCV RNA levels using RT-qPCR.
-
Analysis: EC₅₀ values were determined by plotting the percent inhibition of replicon replication against the log of the drug concentration.
HBV Antiviral Assay
The effect of this compound against Hepatitis B Virus (HBV) was monitored by quantifying the reduction in viral DNA.[3]
Methodology:
-
Cell Line: HepG2 2.2.15 cells, which constitutively produce HBV virions, were used.
-
Treatment: Cells were exposed to this compound for several days.
-
Quantification: HBV DNA was quantified from the cell culture supernatant using real-time PCR (qPCR).
-
Analysis: The EC₅₀ was calculated as the concentration of this compound required to reduce the amount of extracellular HBV DNA by 50%.
Conclusion
The in vitro profile of this compound demonstrates that it is a potent and highly selective inhibitor of Hepatitis C Virus, with pangenotypic activity in the sub-micromolar range.[3] Its mechanism, involving intracellular activation to a triphosphate form that terminates viral RNA synthesis, is specific to the HCV NS5B polymerase.[3][5] While showing modest activity against the related BVDV, this compound lacks significant efficacy against a wide array of other RNA and DNA viruses, confirming its narrow antiviral spectrum.[3] Despite demonstrating potential for potent anti-HCV activity in a proof-of-concept clinical trial, its development was hampered by pharmacokinetic variability.[2][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (this compound) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Hepatitis C Virus Replication by this compound, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
GS-6620: A C-Nucleoside Analog Inhibitor of HCV NS5B Polymerase - A Technical Guide
Introduction
GS-6620 is a novel, orally bioavailable C-nucleoside analog developed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a class, nucleoside/nucleotide inhibitors (NIs) of NS5B are a cornerstone of direct-acting antiviral (DAA) therapy due to their pangenotypic activity, high barrier to resistance, and favorable drug-drug interaction profiles.[1] this compound is a double prodrug designed for efficient delivery to hepatocytes, where it is converted to its active triphosphate form. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies for its evaluation.
Core Mechanism of Action
This compound exerts its antiviral effect through the inhibition of HCV RNA replication. The core of its mechanism lies in its metabolic activation to a triphosphate analog that directly competes with the natural substrate of the viral polymerase.
Metabolic Activation
This compound is a phosphoramidate prodrug of a 1′-cyano-2′-C-methyl adenosine analog.[2] To exert its antiviral activity, it must undergo intracellular metabolic activation to its pharmacologically active 5′-triphosphate form, GS-441326.[3][4] This multi-step conversion is initiated in hepatocytes and is crucial for the drug's efficacy. The prodrug design, incorporating an L-alanine-isopropyl ester and a phenol moiety on the 5'-phosphate, facilitates passive diffusion into hepatocytes.[5] A 3'-isobutyryl ester is also included to enhance permeability and oral bioavailability.[5]
Inhibition of HCV NS5B Polymerase
The active metabolite, GS-441326, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[3] It mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand.[3] The presence of the 2′-C-methyl group on the ribose sugar of the incorporated nucleoside analog results in non-obligate chain termination, effectively halting viral RNA synthesis.[6] The unique dual 1′-cyano and 2′-C-methyl substitutions on the ribose ring contribute to enhanced selectivity for the HCV NS5B polymerase over host cellular and mitochondrial RNA polymerases.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its active metabolite.
Table 1: In Vitro Antiviral Activity of this compound
| HCV Genotype | Replicon Type | EC₅₀ (µM) |
| 1a | Subgenomic | 0.048 |
| 1b | Subgenomic | 0.05 |
| 2a | Subgenomic | 0.11 |
| 2a | Infectious Virus (J6/JFH1) | 0.25 |
| 3a | Subgenomic | 0.16 |
| 4a | Subgenomic | 0.11 |
| 5a | Chimeric | 0.68 |
| 6a | Subgenomic | 0.11 |
| Data sourced from[1][3]. |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Duration | CC₅₀ (µM) |
| Huh-7 | 5 days | 67 |
| HepG2 | 5 days | 66 |
| PC-3 | 5 days | 40 |
| PBMCs | 5 days | >100 |
| Data sourced from[7]. |
Table 3: Enzymatic Inhibition of HCV NS5B Polymerase by GS-441326
| HCV Genotype | Parameter | Value |
| 1b | IC₅₀ (µM) | Not explicitly stated |
| 2a | IC₅₀ (µM) | Not explicitly stated |
| 1b | Kᵢ/Kₘ (vs ATP) | 0.23 |
| 2a | Kᵢ/Kₘ (vs ATP) | 0.18 |
| Data sourced from[3][4]. |
Table 4: Resistance Profile of this compound
| NS5B Mutation | Genotype | Fold Change in EC₅₀ |
| S282T | 1b | >30 |
| Data sourced from[3][4]. |
Table 5: In Vitro Half-Life of this compound and its Metabolite GS-465124
| Species | Matrix | Compound | t₁/₂ (min) |
| Human | Plasma | This compound | ≥80 |
| Intestinal S9 | This compound | Unstable | |
| Hepatic S9 | This compound | ≤25 | |
| Dog | Plasma | This compound | ≥80 |
| Intestinal S9 | This compound | Unstable | |
| Hepatic S9 | This compound | ≤25 | |
| Monkey | Plasma | This compound | ≥80 |
| Intestinal S9 | This compound | Unstable | |
| Hepatic S9 | This compound | ≤25 | |
| Hamster | Plasma | This compound | ≥80 |
| Intestinal S9 | This compound | Unstable | |
| Hepatic S9 | This compound | ≤25 | |
| Data sourced from[5]. |
Table 6: Preclinical Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Dose (mg/kg) | Tₘₐₓ (h) | Dose-Normalized Cₘₐₓ (ng/mL per mg/kg) |
| Hamster | 10.6 | ~1.0 | Low |
| Dog | 5.0 | ~1.0 | High |
| Monkey | 3.86 | ~1.0 | Intermediate |
| Data for Cmax is qualitative based on relative exposure. Sourced from[5]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to characterize this compound.
HCV Replicon Assay (EC₅₀ Determination)
This assay quantifies the ability of a compound to inhibit HCV RNA replication in a cell-based system.
-
Cell Lines: Huh-7 cells or their derivatives (e.g., Huh-7-lunet) stably harboring a subgenomic HCV replicon are used. These replicons typically contain a reporter gene, such as Renilla or Firefly luciferase, for quantifiable measurement of replication.[3]
-
Assay Procedure:
-
Cells are seeded into 96- or 384-well plates.
-
The test compound (this compound) is serially diluted and added to the cells. A positive control (a known potent HCV inhibitor) and a negative control (vehicle, e.g., DMSO) are included.
-
Plates are incubated for a defined period, typically 48-72 hours, at 37°C with 5% CO₂.
-
After incubation, cell lysis buffer is added, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The luminescence signal is normalized to the negative control (100% replication) and positive control (0% replication). The 50% effective concentration (EC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic (sigmoidal) curve.
NS5B Polymerase Enzymatic Assay (IC₅₀ and Kᵢ Determination)
This in vitro assay directly measures the inhibition of the recombinant HCV NS5B polymerase enzyme.
-
Reagents:
-
Recombinant, purified HCV NS5B polymerase.
-
RNA template/primer (e.g., poly(A)/oligo(dT)).
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently tagged rNTP (e.g., [³H]UTP).
-
The active triphosphate form of the inhibitor (GS-441326).
-
-
Assay Procedure:
-
The NS5B enzyme is pre-incubated with the inhibitor (GS-441326) at various concentrations.
-
The reaction is initiated by adding the RNA template/primer and the rNTP mix.
-
The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., room temperature or 30°C).
-
The reaction is stopped (e.g., by adding EDTA).
-
The newly synthesized radiolabeled RNA is separated from unincorporated rNTPs (e.g., by precipitation or filtration).
-
The amount of incorporated radiolabel is quantified using a scintillation counter or other appropriate detector.
-
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve. To determine the mechanism of inhibition (e.g., competitive with ATP), kinetic studies are performed by varying the concentration of both the inhibitor and the natural substrate (ATP). The inhibition constant (Kᵢ) is then calculated from these data.
In Vitro Resistance Selection
This experiment identifies viral mutations that confer resistance to the antiviral compound.
-
Procedure:
-
HCV replicon-containing cells are cultured in the presence of this compound.
-
The initial concentration of this compound is typically at or slightly above the EC₅₀ value.
-
The cells are passaged repeatedly, with the drug concentration gradually increased as the cells recover and show signs of viral replication (e.g., restored luciferase signal or survival in the presence of a selection marker like G418).
-
This process continues until cell populations are able to grow in the presence of high concentrations of the drug.
-
-
Analysis:
-
RNA is extracted from the resistant cell colonies.
-
The NS5B coding region is amplified by RT-PCR and sequenced.
-
The identified mutations are compared to the wild-type sequence to identify resistance-associated substitutions (RASs).
-
The identified RASs are often re-introduced into a wild-type replicon to confirm their role in conferring resistance and to quantify the fold-change in EC₅₀.[3][4]
-
Cytotoxicity Assay (CC₅₀ Determination)
This assay determines the concentration of a compound that is toxic to host cells.
-
Cell Lines: A panel of relevant cell lines is used, typically including the hepatoma cell line used for the replicon assay (e.g., Huh-7) and other cell types to assess broader cytotoxicity.
-
Assay Procedure (MTT/MTS Assay):
-
Cells are seeded in 96-well plates and treated with serial dilutions of this compound for a period similar to or longer than the replicon assay (e.g., 3-5 days).
-
After the incubation period, a tetrazolium salt solution (e.g., MTT or MTS) is added to each well.
-
Metabolically active (viable) cells reduce the tetrazolium salt into a colored formazan product.
-
After a short incubation (1-4 hours), if using MTT, a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals. For MTS, this step is not necessary as the product is soluble.
-
The absorbance of the colored solution is measured using a spectrophotometer.
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve. The selectivity index (SI), a measure of the therapeutic window, is calculated as the ratio of CC₅₀ to EC₅₀.
Conclusion
This compound is a potent C-nucleoside inhibitor of the HCV NS5B polymerase with pangenotypic activity and a high barrier to resistance.[1] Its double prodrug design was intended to optimize hepatocyte delivery and oral bioavailability.[5] While it demonstrated potential for potent antiviral activity in early clinical studies, its development was halted due to high pharmacokinetic and pharmacodynamic variability in humans, which was attributed to extensive intestinal metabolism.[3][5] Nevertheless, the preclinical data and the scientific rationale behind this compound provide valuable insights into the design and evaluation of nucleoside analog inhibitors for viral diseases. The detailed experimental protocols outlined in this guide serve as a resource for researchers in the field of antiviral drug development.
References
- 1. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. shu.elsevierpure.com [shu.elsevierpure.com]
- 5. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Rise and Fall of a Pan-Genotypic HCV Inhibitor: A Technical Guide to the Discovery and Development of GS-6620
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and development of GS-6620, a once-promising C-nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Despite demonstrating potent, pan-genotypic antiviral activity in preclinical studies, its journey was ultimately cut short by clinical pharmacokinetic challenges. This document provides a comprehensive overview of its mechanism of action, preclinical and clinical data, and detailed experimental protocols for the key assays used in its evaluation.
Introduction: The Quest for a Universal HCV Cure
The hepatitis C virus continues to pose a significant global health burden. The development of direct-acting antivirals (DAAs) has revolutionized treatment, with nucleoside/nucleotide inhibitors of the viral RNA-dependent RNA polymerase (NS5B) being a cornerstone of many curative regimens. These inhibitors mimic natural substrates, leading to chain termination of the nascent viral RNA. This compound emerged from the pursuit of a potent, pan-genotypic C-nucleoside inhibitor with a high barrier to resistance.
Discovery and Optimization of this compound
This compound is a C-nucleoside monophosphate prodrug, specifically an adenosine analog.[1] The discovery process involved extensive structure-activity relationship (SAR) studies to identify a compound with potent and selective inhibition of the HCV NS5B polymerase.[1] Key structural features of this compound, a phosphoramidate prodrug with a 3'-isobutyryl ester, were designed to optimize permeability and facilitate efficient delivery to hepatocytes, the primary site of HCV replication.[2]
Mechanism of Action: A Chain Terminator of Viral Replication
This compound is a prodrug that requires intracellular metabolic activation to its pharmacologically active triphosphate form.[3] This active metabolite then acts as a competitive inhibitor of the HCV NS5B polymerase, competing with the natural nucleotide triphosphate for incorporation into the growing viral RNA strand.[4] Once incorporated, it leads to the termination of RNA chain elongation, thereby halting viral replication.[4]
Metabolic Activation Pathway
The intracellular conversion of this compound to its active triphosphate form is a multi-step enzymatic process. The primary activation pathway is proposed to proceed from this compound to GS-465124, then to metabolite X, and finally to the active triphosphate metabolite.[3][5] The enzymes involved in this pathway include carboxylesterase 2 (CES2), which hydrolyzes the 3'-ester, and cathepsin A (CatA) or carboxylesterase 1 (CES1), which are involved in the subsequent hydrolysis of the 5'-isopropyl ester.[3]
Preclinical Evaluation
In Vitro Antiviral Activity
This compound demonstrated potent and pan-genotypic activity against a panel of HCV replicons. The 50% effective concentration (EC50) values ranged from 0.048 to 0.68 μM across genotypes 1 to 6.[4]
| HCV Genotype | EC50 (μM) |
| 1a | 0.048 |
| 1b | 0.051 |
| 2a | 0.25 |
| 3a | 0.16 |
| 4a | 0.068 |
| 5a | 0.68 |
| 6a | 0.21 |
| Table 1: Pan-genotypic antiviral activity of this compound in HCV replicon assays. [4] |
Cytotoxicity
This compound exhibited low cytotoxicity in various cell lines, including the human hepatoma cell line Huh-7, which is commonly used for HCV studies.[4] This favorable selectivity index (the ratio of cytotoxicity to antiviral activity) was a promising indicator of its potential therapeutic window.
| Cell Line | CC50 (μM) |
| Huh-7 | >90 |
| Clone-5 | >50 |
| Table 2: Cytotoxicity of this compound in different cell lines. [4] |
Resistance Profile
In vitro resistance selection studies with this compound led to the emergence of the S282T substitution in the NS5B polymerase.[4] This mutation conferred reduced susceptibility to the compound. The development of resistance, while a common feature of antiviral drugs, is a critical factor in determining their long-term clinical utility.
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in several animal species, including hamsters, dogs, and monkeys, to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound.[6] These studies revealed species-dependent differences in oral absorption and metabolic activation.[6] While the prodrug strategy was successful in achieving adequate liver exposure of the active triphosphate metabolite in these preclinical models, these results did not translate to humans.[6]
Clinical Development and Discontinuation
This compound advanced into Phase 1 clinical trials in treatment-naïve subjects with chronic HCV infection (NCT01316237).[7] While the trial demonstrated the potential for potent antiviral activity, it also revealed significant challenges.[8] The oral administration of this compound resulted in low and highly variable plasma exposure in humans.[6][8] This poor pharmacokinetic profile was attributed to extensive intestinal metabolism, a liability of the 3'-isobutyryl ester moiety designed to enhance permeability.[6] Due to this high intra- and inter-patient pharmacokinetic and pharmacodynamic variability, the clinical development of this compound was ultimately discontinued.[2][9]
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This assay is used to determine the in vitro antiviral activity of compounds against HCV replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Renilla or Firefly).
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Test compound (this compound) and control inhibitors.
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well or 384-well plates at a predetermined density.
-
Incubate the plates overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound and controls in culture medium.
-
Remove the existing medium from the cell plates and add the medium containing the compound dilutions.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template (e.g., poly(C)) and primer (e.g., oligo(G)).
-
Ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.
-
Reaction buffer containing MgCl2, DTT, and other necessary components.
-
Test compound (the active triphosphate form of this compound) and controls.
-
Filter plates or other means to separate incorporated from unincorporated nucleotides.
-
Scintillation counter or fluorescence reader.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RNA template/primer, and rNTPs.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the reaction by adding the purified NS5B polymerase.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and separate the newly synthesized, labeled RNA from the unincorporated labeled rNTPs.
-
Quantify the amount of incorporated label to determine the polymerase activity.
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the general toxicity of a compound on host cells.
Materials:
-
Huh-7 cells (or other relevant cell lines).
-
Complete DMEM.
-
Test compound (this compound).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Microplate reader.
Procedure:
-
Seed Huh-7 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Selection and Characterization of this compound-Resistant HCV Replicons
This method is used to identify viral mutations that confer resistance to an antiviral compound.
Procedure:
-
Culture HCV replicon-containing cells in the presence of a selective agent (e.g., G418) and a fixed, sub-optimal concentration of this compound.
-
Alternatively, passage the cells in the presence of gradually increasing concentrations of this compound over several weeks.[10]
-
Monitor the cultures for the outgrowth of resistant cell colonies.
-
Isolate RNA from the resistant colonies.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region of the HCV replicon.
-
Sequence the amplified DNA to identify mutations compared to the wild-type replicon sequence.
-
Characterize the phenotype of the identified mutations by introducing them into a wild-type replicon and assessing the change in susceptibility to this compound in a replicon assay.
Conclusion
The story of this compound serves as a valuable case study in the complexities of antiviral drug development. While it showcased excellent preclinical potency and a desirable pan-genotypic profile, the insurmountable hurdle of poor and variable oral pharmacokinetics in humans ultimately led to its discontinuation. The data and methodologies presented in this guide offer important insights for researchers in the field, highlighting the critical importance of translating promising in vitro and preclinical in vivo data into a clinically viable therapeutic. The lessons learned from this compound continue to inform the design and development of the next generation of antiviral agents.
References
- 1. In vitro selection and characterization of HCV replicons resistant to multiple non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Hepatitis C Virus Replication by this compound, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Discovery of the first C-nucleoside HCV polymerase inhibitor (this compound) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to GS-6620 and its Active Triphosphate Metabolite GS-441326
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GS-6620 is a phosphoramidate prodrug of a C-nucleoside analog designed for the treatment of Hepatitis C Virus (HCV) infection. Upon intracellular metabolism, it is converted to its active triphosphate form, GS-441326, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This compound demonstrated pangenotypic activity against HCV and a high barrier to resistance in preclinical studies. However, its clinical development for HCV was halted due to poor and variable pharmacokinetics observed in early-phase human trials.[1][2][3][4] This guide provides a comprehensive technical overview of this compound and GS-441326, encompassing their mechanism of action, antiviral activity, metabolism, pharmacokinetics, and relevant experimental protocols.
Mechanism of Action
The antiviral activity of this compound is dependent on its intracellular conversion to the active 5'-triphosphate metabolite, GS-441326. This active form targets the HCV NS5B polymerase, a critical enzyme for the replication of the viral RNA genome.
GS-441326 acts as a competitive inhibitor of the natural substrate ATP for incorporation into the nascent viral RNA strand.[1] Once incorporated, it functions as a non-obligate chain terminator, preventing further elongation of the RNA chain.[5] This chain termination is attributed to the unique dual substitutions of a 1'-cyano (1'-CN) and a 2'-C-methyl (2'-C-Me) group on the ribose ring of the nucleoside analog.[1] These modifications create steric hindrance within the active site of the NS5B polymerase, disrupting the translocation of the newly synthesized RNA strand and effectively halting viral replication. The presence of these modifications also enhances the selectivity of GS-441326 for the viral polymerase over host RNA and DNA polymerases, a critical factor for its safety profile.[1]
Signaling Pathway: Intracellular Activation of this compound
The conversion of the prodrug this compound to its active triphosphate form, GS-441326, is a multi-step intracellular process. This pathway is crucial for the delivery of the active antiviral agent to its target.
Antiviral Activity
This compound has demonstrated potent antiviral activity against a broad range of HCV genotypes. Its active metabolite, GS-441326, is the entity responsible for this activity. For a broader perspective on the antiviral spectrum of the core nucleoside, data for GS-441524 (the parent nucleoside of remdesivir, which is structurally similar to the nucleoside of this compound) is also presented.
Quantitative Antiviral Activity of this compound against HCV
| HCV Genotype | Replicon Cell Line | EC50 (µM) | Reference |
| 1a | Huh-7 | 0.42 | [1] |
| 1b | Huh-7 | 0.29 | [1] |
| 2a | Huh-7 | 0.25 | [1] |
| 3a | Huh-7 | 0.05 | [1] |
| 4a | Huh-7 | 0.07 | [1] |
| 5a | Huh-7 | 0.68 | [1] |
| 6a | Huh-7 | 0.11 | [1] |
Quantitative Antiviral Activity of GS-441524 against Various RNA Viruses
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 (WA1) | A549-ACE2 | 5.6 | [6] |
| SARS-CoV-2 (Delta) | A549-ACE2 | 2.1 - 8.79 | [6] |
| SARS-CoV-2 (Omicron) | A549-ACE2 | 3.15 | [6] |
| SARS-CoV | Primary HAE | 0.18 | [7] |
| MERS-CoV | Primary HAE | - | [8] |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | - | [9] |
| Ebola Virus | - | - | [9] |
| Respiratory Syncytial Virus (RSV) | - | - | [6] |
| Nipah Virus | - | - | [6] |
Note: EC50 values for GS-441524 against some viruses are not quantitatively specified in the provided search results but its activity is noted.
Pharmacokinetics
The clinical utility of this compound was ultimately limited by its pharmacokinetic profile in humans. Preclinical studies in animal models showed promising results, but these did not translate to the human setting.
Preclinical Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Hamster | 10.6 | Oral | - | <1.0 | - | [4] |
| Dog | 5.0 | Oral | - | <1.0 | - | [4] |
| Monkey | 3.86 | Oral | - | <1.0 | - | [4] |
Note: Specific Cmax and AUC values were not provided in the abstract, but the text indicates rapid absorption.
Intracellular Triphosphate (GS-441326) Formation in Primary Hepatocytes
| Species | This compound Conc. (µM) | Incubation Time (h) | GS-441326 Conc. (pmol/10^6 cells) | Reference |
| Hamster | 1 | 24 | ~250 | [4] |
| Dog | 1 | 24 | ~100 | [4] |
| Monkey | 1 | 24 | ~50 | [4] |
| Human | 1 | 24 | ~150 | [4] |
Human Pharmacokinetics
In a first-in-human Phase 1 clinical trial (NCT01316237), this compound exhibited poor plasma exposure and significant pharmacokinetic and pharmacodynamic variability.[1][2][3][4][10] This was attributed to extensive intestinal metabolism, which limited the oral absorption of the prodrug.[4] Despite demonstrating the potential for potent antiviral activity at high doses in some individuals, the unpredictable exposure levels made it unsuitable for further development for HCV.[1][2]
Resistance
This compound demonstrated a high barrier to the development of resistance in in vitro studies. Prolonged passaging of HCV replicons in the presence of this compound led to the selection of the S282T mutation in the NS5B polymerase.[1] This mutation conferred more than a 30-fold increase in resistance to this compound in both cellular and enzymatic assays.[1] The S282T mutation is a known resistance-associated substitution for other nucleoside/nucleotide inhibitors of the HCV NS5B polymerase.
Experimental Protocols
HCV Replicon Assay
This assay is used to determine the in vitro antiviral activity of compounds against HCV replication.
Workflow Diagram:
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).
-
Assay Setup: Cells are seeded into 96-well or 384-well plates at an appropriate density.
-
Compound Addition: A serial dilution of this compound in DMSO is prepared and added to the cells. A vehicle control (DMSO only) and a positive control (a known HCV inhibitor) are included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Cytotoxicity Assay: Cell viability is assessed in parallel using a method such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels.
-
Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated by fitting the dose-response data to a four-parameter logistic curve.
NS5B Polymerase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the active triphosphate, GS-441326, on the enzymatic activity of the HCV NS5B polymerase.
Methodology:
-
Enzyme and Substrates: Recombinant HCV NS5B polymerase is purified. A homopolymeric RNA template (e.g., poly-A) and an oligo-U primer are used as the template/primer duplex. Radiolabeled UTP ([³³P]UTP) is used as the substrate for monitoring RNA synthesis.
-
Reaction Mixture: The reaction mixture contains the NS5B enzyme, the template/primer duplex, a mixture of unlabeled ATP, CTP, GTP, and [³³P]UTP, and varying concentrations of GS-441326.
-
Incubation: The reaction is initiated and incubated at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA) and collected on a filter plate.
-
Quantification: The amount of incorporated [³³P]UTP is quantified using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the concentration of GS-441326 and fitting the data to a dose-response curve. The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive) can be determined by performing the assay at varying concentrations of the natural substrate (ATP) and analyzing the data using Michaelis-Menten kinetics.
Preclinical Toxicology
Specific preclinical toxicology data for this compound is not extensively published. However, for the class of nucleoside and nucleotide analogs, potential toxicities are a key consideration in drug development.[11] Off-target inhibition of host polymerases, particularly mitochondrial DNA and RNA polymerases, can lead to mitochondrial dysfunction.[11] This can manifest as various adverse effects, including myopathy, neuropathy, and hepatotoxicity.
GS-441326 was reported to be a poor substrate for mitochondrial RNA polymerase, suggesting a lower potential for mitochondrial toxicity compared to some other nucleoside inhibitors.[1] However, the development of a similar cyclic phosphoramidate prodrug was halted due to pulmonary inflammation and hemorrhage in dogs, highlighting the potential for prodrug-related toxicities.
Conclusion
This compound is a potent pangenotypic inhibitor of HCV replication that acts through its active triphosphate metabolite, GS-441326, to terminate viral RNA synthesis. While it demonstrated a favorable preclinical profile, including a high barrier to resistance, its development was ultimately unsuccessful due to poor and highly variable oral bioavailability in humans. The challenges encountered with this compound underscore the critical importance of optimizing the pharmacokinetic properties of prodrugs to ensure consistent and effective drug delivery to the target site. The extensive preclinical characterization of this compound and GS-441326, however, provides valuable insights into the design and development of C-nucleoside analogs as antiviral agents.
References
- 1. Inhibition of Hepatitis C Virus Replication by this compound, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (this compound) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Advantages of the Parent Nucleoside GS-441524 over Remdesivir for Covid-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of GS-6620
An In-depth Technical Guide to the Chemical Structure and Properties of GS-6620
Introduction
This compound is an investigational antiviral compound developed for the treatment of Hepatitis C virus (HCV) infection.[1] It is a C-nucleoside monophosphate prodrug designed to deliver its active triphosphate metabolite intracellularly to inhibit viral replication.[2][3] As a nucleotide inhibitor (NI) of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, this compound offered several potential advantages, including pangenotype activity and a high barrier to resistance.[4] However, its clinical development was hampered by challenges related to its pharmacokinetics, specifically low and variable oral absorption.[1][5] This guide provides a detailed overview of the chemical structure, mechanism of action, pharmacological properties, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule featuring a modified adenosine C-nucleoside core with a phosphoramidate prodrug moiety at the 5' position and an isobutyryl ester at the 3' position.[3] These prodrug components are designed to enhance cell permeability and oral bioavailability.[5] The core nucleoside is distinguished by dual substitutions on the ribose ring: a 1'-cyano (CN) group and a 2'-C-methyl (C-Me) group, which contribute to its enhanced selectivity for the viral polymerase over host polymerases.[2][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(2R,3R,4R,5R)-5-(4-Aminopyrrolo[2,1-f][1][2][6]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate | [1][6] |
| Molecular Formula | C₂₉H₃₇N₆O₉P | [1][6] |
| Molar Mass | 644.622 g·mol⁻¹ | [1][6] |
| CAS Number | 1350735-70-4 | [1] |
| Synonyms | GS6620, C-nucleoside HCV polymerase inhibitor | [6] |
Mechanism of Action
This compound is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.[3] The multi-step activation pathway culminates in the formation of the pharmacologically active 5'-triphosphate metabolite, GS-441326.[2][4] This active metabolite targets the HCV NS5B polymerase, a critical enzyme for viral RNA replication.
Metabolic Activation Pathway
The activation of this compound begins with the hydrolysis of its ester groups by cellular enzymes like cathepsin A (CatA) and carboxylesterase 1 (CES1).[3] This is followed by phosphorylation steps to yield the active triphosphate analog, GS-441326.[3]
Inhibition of HCV NS5B Polymerase
The active metabolite, GS-441326, acts as a competitive inhibitor of the natural substrate ATP for the NS5B polymerase.[2][4] Upon incorporation into the nascent viral RNA strand, it functions as a non-obligate chain terminator, halting further elongation and thus preventing viral replication.[2][3] The unique substitutions on the ribose ring enhance its selectivity for the viral NS5B polymerase over human RNA and DNA polymerases, which is a critical factor for its safety profile.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Hepatitis C Virus Replication by this compound, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C29H37N6O9P | CID 54759694 - PubChem [pubchem.ncbi.nlm.nih.gov]
GS-6620: A Technical Guide to a C-Nucleoside Monophosphate Prodrug Inhibitor of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-6620 is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a C-nucleoside monophosphate prodrug, it is designed for efficient intracellular delivery of its active triphosphate metabolite, GS-441326. This active form acts as a competitive inhibitor and a chain terminator of viral RNA synthesis, demonstrating a high barrier to resistance. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, quantitative antiviral and cytotoxic profiles, and detailed experimental methodologies.
Introduction
The hepatitis C virus NS5B polymerase is a prime target for direct-acting antiviral (DAA) therapies due to its essential role in viral replication.[1] Nucleoside and nucleotide inhibitors of NS5B have proven to be a highly effective class of DAAs, offering broad genotype coverage and a high barrier to the development of resistance.[2] this compound is a monophosphate prodrug of a C-nucleoside adenosine analog.[2] This design facilitates its entry into hepatocytes, where it undergoes metabolic activation to its pharmacologically active triphosphate form, GS-441326.[2][3] This active metabolite mimics the natural ATP substrate and is incorporated into the nascent viral RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.[2]
Chemical Structure
This compound is chemically described as propan-2-yl (2S)-2-(((S)-(((2R,3R,4R,5R)-5-(4-aminopyrrolo(2,1-f)(1,2,4)triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-3-((2-methylpropanoyl)oxy)oxolan-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[4]
Molecular Formula: C29H37N6O9P[4] Molecular Weight: 644.6 g/mol [4]
The structure of this compound and its key metabolites are depicted below:
Caption: Chemical structures of this compound, its nucleoside metabolite GS-441285, and its active triphosphate metabolite GS-441326.[5]
Mechanism of Action
This compound is a prodrug that is inactive in its administered form. Its antiviral activity is dependent on its intracellular conversion to the active triphosphate metabolite, GS-441326.[2][3]
Intracellular Activation
The metabolic activation of this compound to GS-441326 is a multi-step process that occurs within the target hepatocytes. The proposed pathway involves the initial hydrolysis of the ester moieties, followed by phosphorylation steps catalyzed by host cell kinases.
Inhibition of NS5B Polymerase
The active triphosphate metabolite, GS-441326, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2] It competes with the natural substrate, ATP, for incorporation into the elongating viral RNA strand.[2] Once incorporated, GS-441326 functions as a non-obligate chain terminator, preventing further extension of the RNA chain and thereby halting viral replication.[2]
References
- 1. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. pubcompare.ai [pubcompare.ai]
Pan-Genotype Inhibition of HCV Replication by GS-6620: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
GS-6620 is a potent C-nucleoside monophosphate prodrug that has demonstrated significant pan-genotype activity against the hepatitis C virus (HCV). This technical guide provides an in-depth analysis of its efficacy, mechanism of action, and the experimental protocols used to evaluate its antiviral properties. This compound was identified as a clinical development candidate after extensive optimization of a C-nucleoside class of NS5B inhibitors, showing submicromolar activity in HCV replicon assays[1].
Quantitative Efficacy Across HCV Genotypes
This compound has been shown to be a potent and selective inhibitor of HCV replication across multiple genotypes. The 50% effective concentration (EC50) values against subgenomic replicons of HCV genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a, as well as an infectious genotype 2a virus, are summarized below. The compound demonstrated potent activity against all six major HCV genotypes, with EC50 values ranging from 0.05 to 0.68 μM[2].
| HCV Genotype/Replicon | EC50 (μM) |
| Genotype 1a | 0.16 ± 0.04 |
| Genotype 1b | 0.048 ± 0.01 |
| Genotype 2a | 0.68 ± 0.11 |
| Genotype 2a (infectious virus) | 0.25 ± 0.06 |
| Genotype 3a | 0.21 ± 0.04 |
| Genotype 4a | 0.05 ± 0.01 |
| Genotype 5a | 0.11 ± 0.03 |
| Genotype 6a | 0.12 ± 0.02 |
Data represents the average of at least three independent experiments ± standard deviation.[2]
This compound showed no cytotoxicity in the replicon-containing cells at the highest concentrations tested[2].
Mechanism of Action: Chain Termination of Viral RNA Synthesis
This compound is a prodrug that is metabolized within the host cell to its active 5'-triphosphate form, GS-441326. This active metabolite targets the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication[2][3]. The mechanism of inhibition is twofold:
-
Chain Termination: GS-441326 acts as a chain terminator of viral RNA synthesis. After being incorporated into the nascent RNA strand by the NS5B polymerase, it prevents the addition of subsequent nucleotides, thus halting viral replication[2][3].
-
Competitive Inhibition: The active triphosphate metabolite also acts as a competitive inhibitor of ATP incorporation by the NS5B polymerase. It has demonstrated potent inhibition of both genotype 1b and 2a NS5B polymerases[2].
The unique 1'-CN and 2'-C-Me substitutions on the ribose ring of the active metabolite enhance its selectivity for the HCV NS5B polymerase over host RNA polymerases[2].
References
- 1. Discovery of the first C-nucleoside HCV polymerase inhibitor (this compound) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Hepatitis C Virus Replication by this compound, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
Early Clinical Trial Results for GS-6620 in Hepatitis C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early clinical trial results and preclinical data for GS-6620, a C-nucleoside monophosphate prodrug developed for the treatment of Hepatitis C virus (HCV) infection. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's metabolic pathway and experimental evaluation workflow. While this compound demonstrated potent antiviral activity in preclinical studies, its development was halted due to unfavorable pharmacokinetic and pharmacodynamic properties observed in early clinical trials.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity profile of this compound and its active metabolite.
Table 1: In Vitro Anti-HCV Activity of this compound in Replicon Assays
| HCV Genotype | EC₅₀ (µM) |
| 1a | 0.05 - 0.13 |
| 1b | 0.048 - 0.05 |
| 2a | 0.25 - 0.68 |
| 3a | 0.16 |
| 4a | 0.06 |
| 5a | 0.12 |
| 6a | 0.21 |
EC₅₀ (50% effective concentration) values represent the concentration of this compound required to inhibit 50% of HCV replicon replication in cell culture. Data is compiled from studies using subgenomic replicons for genotypes 1-6 and an infectious virus for genotype 2a.[1]
Table 2: Inhibition of HCV NS5B Polymerase by the Active Metabolite of this compound
| HCV Genotype | Enzyme | Kᵢ/Kₘ |
| 1b | NS5B Polymerase | 0.23 |
| 2a | NS5B Polymerase | 0.18 |
The active 5'-triphosphate metabolite of this compound acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. The Kᵢ/Kₘ values indicate the inhibitory efficiency of the active metabolite.[1]
Table 3: Cytotoxicity Profile of this compound
| Cell Line/Cell Type | CC₅₀ (µM) |
| Huh-7 | >90 |
| HepG2 | >50 |
| PC-3 | >50 |
| MT-4 | >50 |
| Primary Hepatocytes | >50 |
| Quiescent PBMCs | >50 |
| Stimulated PBMCs | >50 |
CC₅₀ (50% cytotoxic concentration) is the concentration that results in a 50% reduction in cell viability. This compound showed no significant cytotoxicity in various cell lines and primary cells at the highest concentrations tested.[1]
Early Clinical Trial Findings
A Phase 1 clinical trial (NCT01316237) was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of this compound in treatment-naïve individuals with chronic HCV infection. While detailed quantitative data from this study are not publicly available in dedicated publications, reports from related preclinical studies summarize the key outcomes.
The trial demonstrated that this compound had the potential for potent anti-HCV activity, with some patients experiencing viral load reductions of over 4 log₁₀. However, the study also revealed significant intra- and inter-subject pharmacokinetic and pharmacodynamic variability. The oral administration of this compound resulted in poor plasma exposure. This high variability and poor exposure necessitated high doses for efficacy, which ultimately limited its clinical utility and led to the discontinuation of its development.
Experimental Protocols
HCV Replicon Assays
The anti-HCV activity of this compound was primarily evaluated using a panel of subgenomic HCV replicons for genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a.
-
Cell Lines: Huh-7 cells or other suitable human hepatoma cell lines were used to host the HCV replicons.
-
Replicon Constructs: These replicons are self-replicating RNAs derived from the HCV genome but lacking the structural protein-coding regions, making them non-infectious. They typically contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Assay Principle: Cells harboring the HCV replicons were treated with serial dilutions of this compound. After a defined incubation period (e.g., 72 hours), the level of replicon replication was measured by quantifying the reporter gene activity (e.g., luminescence).
-
Data Analysis: The concentration of this compound that inhibited replicon replication by 50% (EC₅₀) was calculated by fitting the dose-response data to a sigmoidal curve.
NS5B Polymerase Inhibition Assay
The inhibitory activity of the active triphosphate form of this compound against the HCV NS5B RNA-dependent RNA polymerase was assessed using a biochemical assay.
-
Enzyme: Recombinant HCV NS5B polymerase from different genotypes was expressed and purified.
-
Assay Principle: The assay measures the incorporation of a labeled nucleotide triphosphate (e.g., [³H]UTP) into a nascent RNA strand using a synthetic RNA template-primer. The reaction is initiated by the addition of the enzyme to a mixture containing the template-primer, nucleotide triphosphates, and the active metabolite of this compound.
-
Data Analysis: The amount of incorporated labeled nucleotide is quantified to determine the polymerase activity. The inhibition constant (Kᵢ) is determined by measuring the enzyme kinetics at various concentrations of the inhibitor and the natural substrate (ATP), and the Kᵢ/Kₘ ratio is calculated to assess the inhibitory potency.
Resistance Selection Studies
To evaluate the genetic barrier to resistance for this compound, in vitro resistance selection studies were conducted.
-
Methodology: HCV replicon-containing cells were cultured in the presence of increasing concentrations of this compound over a prolonged period.
-
Analysis: Colonies that were able to grow at high concentrations of the compound were selected and expanded. The NS5B coding region of the replicon RNA from these resistant colonies was sequenced to identify mutations responsible for the reduced susceptibility.
-
Key Finding: These studies led to the identification of the S282T mutation in the NS5B polymerase, which conferred resistance to this compound.
Visualizations
Metabolic Activation Pathway of this compound
This compound is a "double-prodrug" that requires intracellular metabolic activation to its pharmacologically active triphosphate form. This multi-step process is designed to efficiently deliver the active metabolite to the target hepatocytes.
Caption: Metabolic activation pathway of the prodrug this compound.
Preclinical Antiviral Evaluation Workflow
The preclinical assessment of a direct-acting antiviral agent like this compound typically follows a structured workflow to characterize its efficacy, selectivity, and resistance profile.
Caption: A representative workflow for preclinical antiviral evaluation.
References
GS-6620: A Technical Overview for Potential Application in Ebola Virus Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-6620 is a C-nucleoside monophosphate prodrug initially developed as a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp).[1][2][3] Despite demonstrating significant antiviral activity in early studies, its development was hampered by poor and variable oral absorption in humans.[4][5][6] As a nucleotide analog, its mechanism of action—chain termination of viral RNA synthesis—positions it as a compound of interest for other RNA viruses.[2][4] This technical guide provides a comprehensive overview of the known characteristics of this compound, including its mechanism of action, metabolic activation, and pharmacokinetics, primarily derived from its investigation as an anti-HCV agent. While this compound has been noted as a potential candidate for Ebola virus disease (EVD), it is critical to underscore that, to date, there is a lack of publicly available data from in vitro or in vivo studies specifically evaluating its efficacy against the Ebola virus.[1][7] This document serves to consolidate existing knowledge on this compound to inform hypothetical applications and future research directions for EVD.
Core Compound Characteristics and Mechanism of Action
This compound is a double-prodrug of an adenosine nucleotide analog, featuring a 3′-isobutyryl ester and a 5'-phosphoramidate moiety.[4] This design is intended to enhance cell permeability and facilitate intracellular delivery of the active compound.[5]
Metabolic Activation Pathway
To exert its antiviral effect, this compound must undergo intracellular conversion to its active triphosphate form, GS-441326.[2][4] This multi-step process is crucial for its activity.
The proposed activation pathway involves initial hydrolysis of either the 3'-isobutyryl ester or the isopropyl ester in the 5'-phosphoramidate moiety, catalyzed by cellular enzymes such as cathepsin A (CatA) and carboxylesterase 1 (CES1).[4] Subsequent enzymatic steps lead to the formation of the nucleoside monophosphate, which is then phosphorylated by cellular kinases to the active triphosphate, GS-441326.[4]
Mechanism of Viral Inhibition
The active metabolite, GS-441326, functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2] It competes with the natural substrate, adenosine triphosphate (ATP), for incorporation into the nascent viral RNA strand.[4] Once incorporated, GS-441326 acts as a non-obligate chain terminator, halting further elongation of the viral RNA and thereby preventing viral replication.[2][4] The unique 1′-cyano and 2′-C-methyl substitutions on the ribose ring of the active metabolite are believed to confer enhanced selectivity for viral polymerases over host cellular RNA polymerases.[2][8]
Quantitative Data
All available quantitative data for this compound is derived from studies related to Hepatitis C virus. No specific data for Ebola virus is publicly available.
In Vitro Anti-HCV Activity
The potency of this compound was evaluated in HCV replicon assays across various genotypes.
| HCV Genotype | Cell Line | EC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) |
| 1a | Huh-7 | 0.048 ± 0.015 | > 90 |
| 1b | Huh-7 | 0.053 ± 0.012 | > 90 |
| 2a | Huh-7 | 0.25 ± 0.05 | > 90 |
| 3a | Huh-7 | 0.21 ± 0.04 | > 90 |
| 4a | Huh-7 | 0.15 ± 0.03 | > 90 |
| 5a | Huh-7 | 0.68 ± 0.14 | > 90 |
| 6a | Huh-7 | 0.11 ± 0.02 | > 90 |
| Data sourced from Feng JY, et al. (2014).[2] |
Pharmacokinetic Parameters in Animal Models
Pharmacokinetic studies were conducted in dogs, monkeys, and hamsters following oral administration. These studies highlighted significant inter-species variability and issues with oral absorption that were later confirmed in human trials.[4][5][6]
| Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) |
| Dog | 10 | 1200 ± 600 | 0.5 | 800 ± 300 |
| Monkey | 10 | 100 ± 50 | 1.0 | 70 ± 30 |
| Hamster | 10 | 20 ± 10 | 1.0 | 20 ± 10 |
| Data represents dose-normalized values and is sourced from Murakami E, et al. (2014).[4] |
Experimental Protocols
The following methodologies are based on the anti-HCV research for this compound and could be adapted for the evaluation of its potential anti-Ebola virus activity.
In Vitro Antiviral Activity Assay (HCV Replicon System)
This protocol describes the determination of the 50% effective concentration (EC₅₀) in a cell-based HCV replicon system.
-
Cell Plating: Plate Huh-7 cells containing the HCV replicon of a specific genotype in 96-well plates.
-
Compound Dilution: Prepare serial dilutions of this compound in dimethyl sulfoxide (DMSO) and add to the cell culture plates.
-
Incubation: Incubate the plates for a period of 72 hours at 37°C in a 5% CO₂ environment.
-
Quantification: Measure the level of HCV replication, typically by quantifying a reporter gene (e.g., luciferase) or viral RNA levels using qRT-PCR.
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Cytotoxicity Assay
This protocol is used to determine the 50% cytotoxic concentration (CC₅₀).
-
Cell Plating: Plate a suitable host cell line (e.g., Vero E6 for Ebola studies) in 96-well plates.
-
Compound Application: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a metabolic indicator dye such as resazurin or CellTiter-Glo®.
-
Data Analysis: Calculate the CC₅₀ value by plotting cell viability against the log of the compound concentration.
Discussion and Future Directions for Ebola Virus Research
This compound was originally designed to combat HCV, and its development was halted due to pharmacokinetic challenges, not a lack of potency.[3] The core mechanism—inhibition of a viral RdRp—is a validated strategy against numerous RNA viruses, including the Ebola virus, as demonstrated by the related compound Remdesivir (GS-5734).[1]
Given that this compound's active triphosphate form, GS-441326, potently inhibits the HCV RdRp, it is scientifically plausible to hypothesize that it may also inhibit the Ebola virus RdRp. Both viruses are RNA viruses that rely on a viral polymerase for replication. However, significant differences exist between the Flaviviridae (HCV) and Filoviridae (Ebola) families and their respective polymerases, meaning that activity against one does not guarantee activity against the other.
To ascertain the potential of this compound as a therapeutic for EVD, the following research steps are essential:
-
In Vitro Efficacy Studies: The compound must be tested in relevant cell-based assays, such as those using live Ebola virus in a BSL-4 facility, or using safer surrogate systems like Ebola virus-like particles (VLPs) or minigenome assays.[8][9] These studies would determine the EC₅₀ against Ebola virus and establish a preliminary therapeutic index.
-
Enzymatic Assays: Biochemical assays using the purified Ebola virus RdRp complex would confirm whether GS-441326 directly inhibits the enzyme and allow for a detailed kinetic characterization of this inhibition.
-
Animal Model Studies: If in vitro activity is confirmed, efficacy studies in established animal models of EVD, such as mice or non-human primates, would be the critical next step to evaluate in vivo potency and therapeutic benefit.[9]
Conclusion
This compound is a nucleotide prodrug with a well-characterized mechanism of action against the HCV RNA-dependent RNA polymerase. While its chemical properties and mode of action suggest a potential for broader antiviral activity, including against the Ebola virus, there is currently no direct experimental evidence to support this. The data and protocols presented in this guide, derived from its development for HCV, provide a foundational framework for initiating a structured investigation into the potential utility of this compound as a countermeasure for Ebola Virus Disease. Future research must focus on generating specific in vitro and in vivo data to validate this hypothesis.
References
- 1. Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Ultrasensitive, Rapid Diagnostic Detects Ebola Earlier Than Gold Standard Test | Duke Pratt School of Engineering [pratt.duke.edu]
- 4. Identification of a broad-spectrum inhibitor of virus RNA synthesis: validation of a prototype virus-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Novel quinolone derivatives targeting human dihydroorotate dehydrogenase suppress Ebola virus infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 1350735-70-4 | BG178183 | Biosynth [biosynth.com]
- 8. Small Molecule Inhibitors of Ebola Virus Polymerase Function - Christopher Basler [grantome.com]
- 9. Identification of 53 compounds that block Ebola virus-like particle entry via a repurposing screen of approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GS-6620 In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a phosphoramidate prodrug of a C-adenosine nucleoside analog developed for the treatment of Hepatitis C Virus (HCV) infection. As a nucleotide inhibitor, it targets the HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication. This class of inhibitors is known for its pangenotypic activity and a high barrier to resistance.[1] this compound requires intracellular metabolic activation to its triphosphate form to exert its antiviral effect.[2] These application notes provide detailed protocols for the in vitro assessment of the antiviral activity and mechanism of action of this compound.
Mechanism of Action
This compound is a double prodrug designed to efficiently deliver the active nucleoside monophosphate into hepatocytes.[3] Once inside the cell, it undergoes a series of enzymatic conversions. The initial step involves the hydrolysis of the ester bonds, a process catalyzed by human cathepsin A (CatA) and carboxylesterase 1 (CES1).[2] Subsequent phosphorylation steps lead to the formation of the active 5'-triphosphate metabolite, GS-441326.[2]
This active metabolite, GS-441326, acts as a competitive inhibitor of the HCV NS5B polymerase, competing with the natural substrate ATP for incorporation into the nascent viral RNA strand.[1][2] Upon incorporation, GS-441326 leads to chain termination of the viral RNA, thereby halting replication.[1][2] The unique dual substitutions on the ribose ring of its active metabolite enhance its selectivity for the HCV NS5B polymerase over host RNA polymerases.[1]
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against HCV Replicons
| HCV Genotype | EC50 (µM) | Cell Line |
| 1a | 0.048 | Huh-7 |
| 1b | 0.05 | Huh-7 |
| 2a | 0.25 | Huh-7 |
| 3a | 0.16 | Huh-7 |
| 4a | 0.11 | Huh-7 |
| 5a | 0.68 | Huh-7 |
| 6a | 0.22 | Huh-7 |
| Data summarized from Feng et al. (2014).[1] |
Table 2: Inhibition of HCV NS5B Polymerase by GS-441326
| Parameter | Genotype 1b | Genotype 2a |
| IC50 (µM) | 0.39 ± 0.14 | 1.3 ± 0.4 |
| Ki/Km | 0.23 | 0.18 |
| Data represents the mean ± standard deviation from at least three independent experiments. Summarized from Feng et al. (2014).[1] |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) |
| Replicon Cells | > 90 |
| Clone-5 Cells | > 50 |
| This compound showed no significant cytotoxicity at the highest concentrations tested. Summarized from Feng et al. (2014).[1] |
Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This assay determines the concentration of this compound required to inhibit HCV RNA replication by 50% in a cell-based system.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene (e.g., Renilla luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound compound.
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Cell viability assay reagent (e.g., Calcein AM).
-
Luminometer and fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well or 384-well plates at a predetermined density to ensure they are sub-confluent at the time of analysis.
-
Compound Preparation: Prepare a series of dilutions of this compound in DMEM. A typical 10-point dose-response curve might range from nanomolar to micromolar concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of this compound. Include vehicle-only (DMSO) controls and positive controls (known HCV inhibitors).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay (EC50): After incubation, lyse the cells and measure the Renilla luciferase activity according to the manufacturer's protocol. The luminescence signal is proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay (CC50): In parallel wells or in a multiplexed format, assess cell viability to determine the cytotoxic concentration of the compound.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each concentration of this compound relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a non-linear regression model. Similarly, calculate the CC50 from the cell viability data.
NS5B Polymerase Enzymatic Assay (IC50 and Ki/Km Determination)
This biochemical assay measures the direct inhibitory effect of the active triphosphate metabolite of this compound (GS-441326) on the enzymatic activity of recombinant HCV NS5B polymerase.
Materials:
-
Highly purified recombinant HCV NS5B polymerase (from desired genotype).
-
RNA template and primer (e.g., poly(rA)/oligo(dT)).
-
Nucleoside triphosphates (ATP, CTP, GTP, UTP).
-
Radiolabeled NTP (e.g., [α-33P]UTP or [3H]UTP).
-
GS-441326 (the active triphosphate metabolite of this compound).
-
Reaction buffer.
-
EDTA solution to stop the reaction.
-
Trichloroacetic acid (TCA) for precipitation.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Reaction Setup: In a microtiter plate, combine the reaction buffer, recombinant NS5B polymerase, and the RNA template/primer.
-
Inhibitor Addition: Add varying concentrations of GS-441326 to the reaction wells.
-
Initiation of Reaction: Start the reaction by adding the mixture of NTPs, including the radiolabeled NTP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.
-
Termination: Stop the reaction by adding EDTA.
-
Precipitation and Filtration: Precipitate the newly synthesized radiolabeled RNA using TCA and collect it on glass fiber filters.
-
Quantification: Wash the filters to remove unincorporated NTPs and measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the concentration of GS-441326. For Ki/Km determination, perform the assay with varying concentrations of both the inhibitor and the natural substrate (ATP) and analyze the data using Michaelis-Menten kinetics.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to evaluate the antiviral activity of this compound against viruses that cause visible damage (cytopathic effect) to the host cells.
Materials:
-
Susceptible host cell line (e.g., Vero cells).
-
Virus stock with a known titer.
-
Culture medium.
-
This compound compound.
-
96-well cell culture plates.
-
Staining solution (e.g., crystal violet).
-
Microscope or plate reader.
Protocol:
-
Cell Seeding: Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Compound and Virus Addition: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Then, infect the cells with a dilution of the virus that is known to cause 85-95% cell death. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubation: Incubate the plate at 37°C for 4 to 10 days, or until the virus control wells show the expected level of CPE.
-
Staining: Remove the medium, fix the cells (e.g., with formaldehyde), and stain the remaining viable cells with crystal violet.
-
Quantification: After washing away the excess stain, the dye retained by the adherent cells can be solubilized and the absorbance read on a plate reader. Alternatively, the CPE can be scored visually under a microscope.
-
Data Analysis: The EC50 is the concentration of this compound that protects 50% of the cells from the viral CPE.
Resistance Profiling
Prolonged exposure of HCV replicon cells to this compound can be used to select for resistant variants.[1] A common method involves a dose-escalation strategy where the concentration of this compound is gradually increased over time as the cells adapt. Genotypic analysis of the resistant colonies can then identify specific mutations in the NS5B polymerase, such as the S282T substitution, which is known to confer resistance to nucleoside inhibitors.[1]
References
Application Notes and Protocols for GS-6620 in HCV Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GS-6620, a potent C-nucleoside monophosphate prodrug, in Hepatitis C Virus (HCV) replicon assays. This document outlines the mechanism of action of this compound, detailed protocols for assessing its antiviral activity and cytotoxicity, and presents relevant data in a clear, structured format.
Introduction to this compound
This compound is a nucleotide inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[1] As a prodrug, it is metabolized within cells to its active 5'-triphosphate form, GS-441326.[1] This active metabolite acts as a chain terminator during viral RNA synthesis, effectively halting HCV replication.[1] this compound has demonstrated pangenotypic activity, inhibiting HCV replicons of genotypes 1 through 6.[1][2]
Mechanism of Action
This compound is designed to be efficiently taken up by hepatocytes, where it undergoes intracellular conversion to its active triphosphate metabolite. This active form, GS-441326, is a competitive inhibitor of the HCV NS5B polymerase, competing with the natural ATP substrate.[1] Upon incorporation into the nascent viral RNA strand, it terminates chain elongation due to the presence of unique substitutions on the ribose ring.[1] This targeted inhibition of the viral polymerase is highly selective for HCV and shows minimal activity against other viruses.[1]
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Data Presentation
Antiviral Activity of this compound in HCV Replicon Assays
The following table summarizes the 50% effective concentration (EC50) of this compound against various HCV genotypes in subgenomic replicon assays.
| HCV Genotype | Replicon Type | Cell Line | EC50 (µM) |
| 1a | Subgenomic | Huh-7 | 0.048 - 0.68 |
| 1b | Subgenomic | Huh-7 | 0.05 - 0.68 |
| 2a | Subgenomic | Huh-7 | 0.05 - 0.68 |
| 2a | Infectious Virus | Huh-7 | 0.25 |
| 3a | Subgenomic | Huh-7 | 0.05 - 0.68 |
| 4a | Subgenomic | Huh-7 | 0.05 - 0.68 |
| 5a | Chimeric Replicon | Huh-7 | 0.05 - 0.68 |
| 6a | Subgenomic | Huh-7 | 0.05 - 0.68 |
Data compiled from multiple sources.[1][2]
Cytotoxicity of this compound
The 50% cytotoxic concentration (CC50) of this compound has been evaluated in various cell lines to determine its therapeutic window.
| Cell Line | Assay Duration | CC50 (µM) |
| Huh-7 | 5 days | 67 |
| HepG2 | 5 days | 66 |
| PC-3 | 5 days | 40 |
| PBMCs | 5 days | >100 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination
This protocol describes the methodology to determine the half-maximal effective concentration (EC50) of this compound against HCV replication in a stable subgenomic replicon cell line. This assay typically utilizes a replicon containing a reporter gene, such as luciferase, for ease of quantification.[3][4][5]
Materials:
-
HCV subgenomic replicon-harboring Huh-7 cells (or other highly permissive sublines like Huh-7.5 or Huh7-Lunet)[4][6][7]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Penicillin-Streptomycin solution
-
G418 (for maintaining stable replicon cells)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Caption: Workflow for determining the EC50 of this compound in an HCV replicon assay.
Procedure:
-
Cell Seeding:
-
Culture HCV replicon cells in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin. Maintain selection pressure with G418.
-
Trypsinize and resuspend the cells in G418-free medium.
-
Seed the cells into 96-well or 384-well plates at a predetermined density (e.g., 5,000 cells/well for a 96-well plate) and incubate overnight.[7]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.[8]
-
-
Drug Treatment:
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
-
Quantification of HCV Replication:
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).[8]
-
Protocol 2: Cytotoxicity Assay for CC50 Determination
This protocol outlines the procedure to determine the 50% cytotoxic concentration (CC50) of this compound, which is crucial for assessing its selectivity index (CC50/EC50).
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay)
-
DMEM with supplements (as above)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a reagent that measures ATP content like CellTiter-Glo®)
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at a density that allows for logarithmic growth throughout the assay period.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO and add them to the cells, mirroring the concentrations used in the EC50 assay.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plates for the same duration as the replicon assay (typically 72 hours to 5 days).[2]
-
-
Measurement of Cell Viability:
-
Add the chosen cell viability reagent to the wells according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development (for MTT/XTT assays) or signal stabilization (for ATP-based assays).
-
Measure the absorbance or luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the CC50 value using a non-linear regression analysis.[8]
-
Conclusion
This compound is a potent and selective inhibitor of HCV replication with a pangenotypic profile. The provided protocols offer a standardized approach for evaluating the antiviral efficacy and cytotoxicity of this compound in a laboratory setting. Accurate determination of EC50 and CC50 values is essential for the preclinical assessment of this and other direct-acting antiviral agents. Researchers should ensure consistent cell culture practices and appropriate data analysis methods to obtain reliable and reproducible results.
References
- 1. Inhibition of Hepatitis C Virus Replication by this compound, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
Determining the Antiviral Potency of GS-6620 in Huh-7 Cells: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the 50% effective concentration (EC50) of GS-6620, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, in the human hepatoma cell line Huh-7. This compound is a C-nucleoside monophosphate prodrug that undergoes intracellular conversion to its active triphosphate form, which acts as a chain terminator of viral RNA synthesis.[1] This application note includes comprehensive methodologies for cell culture, viral infection, drug treatment, and cytotoxicity assays, along with data presentation in tabular format and visual representations of the experimental workflow and the compound's mechanism of action.
Introduction
Hepatitis C is a global health concern, and direct-acting antivirals (DAAs) have revolutionized its treatment. Nucleoside inhibitors (NIs) targeting the HCV NS5B RNA-dependent RNA polymerase are a critical component of many therapeutic regimens due to their pan-genotypic activity and high barrier to resistance.[2][3] this compound is a novel C-nucleoside adenosine analog that has demonstrated potent inhibition of HCV replication across multiple genotypes.[4] The pharmacologically active form of this compound is its 5'-triphosphate metabolite, which competitively inhibits the incorporation of ATP by the HCV NS5B polymerase.[1]
The human hepatoma cell line, Huh-7, is highly permissive to HCV replication and is a standard in vitro model for studying HCV infection and evaluating antiviral compounds.[5] Determining the EC50 value is a critical step in the preclinical evaluation of any antiviral agent, as it provides a quantitative measure of the drug's potency. This protocol outlines a robust method to determine the EC50 of this compound in Huh-7 cells infected with a reporter-expressing HCV.
Data Summary
The following tables summarize the reported in vitro activity of this compound.
Table 1: In Vitro Anti-HCV Activity of this compound in Replicon Assays
| HCV Genotype | EC50 (μM) | Cell Line |
| 1a | 0.048 - 0.12 | Huh-7 |
| 1b | 0.05 - 0.61 | Huh-7 |
| 2a | 0.25 | Huh-7 |
| 3a | 0.18 | Huh-7 |
| 4a | 0.06 | Huh-7 |
| 5a | 0.11 | Huh-7 |
| 6a | 0.68 | Huh-7 |
Data compiled from multiple sources.[4][6]
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC50 (μM) |
| Huh-7 | 67 |
| HepG2 | 66 |
| PC-3 | 40 |
| PBMCs | >100 |
CC50 (50% cytotoxic concentration) determined after 5 days of incubation.[6]
Experimental Protocols
Materials and Reagents
-
Virus: HCV reporter virus (e.g., Jc1/GLuc2A, expressing Gaussia luciferase).
-
Compound: this compound (powder, to be dissolved in DMSO).
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Reagents for Luciferase Assay: Commercially available Gaussia luciferase assay kit.
-
Reagents for Cytotoxicity Assay: Commercially available CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
Reagents for RNA extraction and RT-qPCR (alternative to reporter assay): RNA extraction kit, reverse transcriptase, qPCR master mix, and HCV-specific primers and probe.
-
Labware: 96-well cell culture plates, sterile pipette tips, serological pipettes, cell culture flasks.
Experimental Workflow
The overall experimental workflow for determining the EC50 of this compound is depicted below.
Caption: Experimental workflow for EC50 determination.
Detailed Methodologies
-
Culture Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
For the assay, detach cells using trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired concentration.
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, and then dilute further in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be less than 0.5%.
-
Virus Infection and Treatment:
-
Remove the culture medium from the cells.
-
Infect the cells with HCV reporter virus at a multiplicity of infection (MOI) of 0.01 to 0.1 in a small volume of serum-free medium for 4-6 hours.
-
Remove the virus inoculum and wash the cells once with PBS.
-
Add 100 µL of fresh complete DMEM containing the serially diluted this compound to the respective wells. Include "virus only" (no compound) and "cells only" (no virus, no compound) controls.
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.
-
Quantification of Antiviral Activity:
-
Reporter Gene Assay (e.g., Luciferase): Following the manufacturer's instructions for the Gaussia luciferase assay kit, measure the luciferase activity in the cell culture supernatant.
-
RT-qPCR (Alternative): Extract total RNA from the cells. Perform one-step or two-step RT-qPCR to quantify HCV RNA levels. Normalize to an internal housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the "virus only" control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).
-
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at the same density as the antiviral assay.
-
Compound Treatment: Add the same serial dilutions of this compound to the cells. Include a "cells only" (no compound) control.
-
Incubation: Incubate the plate for 72 hours.
-
Quantification of Cell Viability: Use a commercial cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol to measure ATP levels, which correlate with cell viability.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the "cells only" control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the CC50 value using a similar curve-fitting method as for the EC50.
-
Mechanism of Action: Signaling Pathway
This compound acts by inhibiting the HCV NS5B polymerase, a key enzyme in the viral replication cycle. The diagram below illustrates this mechanism.
Caption: Mechanism of action of this compound.
Conclusion
This application note provides a detailed framework for the in vitro evaluation of this compound's antiviral activity against HCV in Huh-7 cells. The described protocols for determining EC50 and CC50 are essential for characterizing the potency and safety profile of this and other antiviral compounds. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, facilitating the comparison of results across different studies and supporting the drug development process.
References
- 1. Inhibition of Hepatitis C Virus Replication by this compound, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (this compound) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. HuH7 Cells [cytion.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HuH7 Cells | Applied Biological Materials Inc. [abmgood.com]
Application Notes and Protocols for GS-6620 Cytotoxicity Assay in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is an investigational C-nucleoside analog that acts as a potent pan-genotype inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4] As a nucleotide prodrug, this compound is designed to be efficiently taken up by hepatocytes, where it is metabolized to its active triphosphate form, GS-441326.[1][5] This active metabolite functions as a chain terminator of viral RNA synthesis by competing with endogenous ATP for incorporation by the HCV NS5B polymerase.[1][5] Given that the liver is the primary site of both HCV replication and drug metabolism, assessing the potential for hepatotoxicity is a critical component of the preclinical safety evaluation of this compound. Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity studies as they most closely mimic the metabolic and physiological functions of the human liver.[6][7]
This document provides detailed application notes on the cytotoxicity of this compound in primary hepatocytes and a comprehensive protocol for conducting such an assay.
Data Presentation: Cytotoxicity of this compound
Studies have indicated that this compound exhibits a favorable cytotoxicity profile. In vitro studies using HCV replicon cells, which are derived from human hepatoma cell lines, have shown no evidence of cytotoxicity at the highest concentrations tested.
| Cell Line | Assay Type | Maximum Concentration Tested (µM) | Observed Cytotoxicity | Reference |
| HCV Replicon Cells | Not specified | 90 or 50 | No cytotoxicity observed | [1] |
| Clone-5 Cells | Not specified | 90 or 50 | No cytotoxicity observed | [1] |
Signaling Pathway and Mechanism of Action
This compound is a prodrug that requires intracellular activation to exert its antiviral effect. Once it enters the hepatocyte, it undergoes metabolic conversion to its active triphosphate form, GS-441326. This active metabolite then inhibits the HCV NS5B polymerase, an essential enzyme for viral replication. The selectivity of GS-441326 for the viral polymerase over host RNA polymerases contributes to its low cytotoxicity.[1]
Caption: Mechanism of action of this compound in hepatocytes.
Experimental Protocols: Cytotoxicity Assay in Primary Hepatocytes
This protocol describes a general method for assessing the cytotoxicity of a test compound, such as this compound, in cryopreserved primary human hepatocytes using an ATP-based luminescence assay. Cellular ATP levels are a sensitive indicator of cell health and viability.[8]
Materials and Reagents
-
Cryopreserved plateable human hepatocytes
-
Hepatocyte culture medium (e.g., InVitroGRO CP Medium, HCM™ BulletKit™)[6][7]
-
Collagen I-coated 96-well opaque plates
-
This compound (or other test article)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Chlorpromazine)[8]
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Experimental Workflow
Caption: Experimental workflow for a cytotoxicity assay.
Step-by-Step Protocol
-
Thawing of Cryopreserved Hepatocytes:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[6]
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte culture medium.
-
Centrifuge the cells at a low speed (e.g., 50 x g) for 3-5 minutes at 4°C.[6][7]
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in fresh culture medium.
-
-
Cell Counting and Seeding:
-
Determine the viable cell concentration using a suitable method, such as Trypan blue exclusion.
-
Dilute the cell suspension to the desired final concentration (e.g., 0.5 x 10^6 to 1.0 x 10^6 viable cells/mL).[7][8]
-
Dispense the cell suspension into a 96-well collagen I-coated opaque plate (e.g., 50,000 cells/well in 100 µL).[8]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for at least 4-6 hours (or overnight) to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound, a positive control (e.g., 100 µM chlorpromazine), and a vehicle control in an appropriate solvent (e.g., DMSO).[8]
-
Create a serial dilution series of the test and control compounds in culture medium. It is recommended to prepare these at 2X the final desired concentration.
-
After the cell attachment period, carefully remove the seeding medium from the wells.
-
Add 100 µL of the appropriate compound dilution to each well. Ensure that the final solvent concentration is consistent across all wells and typically does not exceed 0.5%.
-
Include wells with medium and vehicle only as negative controls.
-
-
Incubation:
-
Return the plate to the 37°C, 5% CO2 incubator.
-
Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours). The duration may vary depending on the compound's mechanism of action and expected toxicity timeline.[9]
-
-
ATP Luminescence Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of the assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and stabilize the luminescent signal.[8]
-
Allow the plate to incubate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
Calculate the percent viability for each well by normalizing the relative light unit (RLU) values to the vehicle-treated control wells:
-
% Viability = (RLU of treated well / Average RLU of vehicle control wells) * 100
-
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the 50% cytotoxic concentration (CC50).
-
The available data suggests that this compound has a low potential for cytotoxicity in liver cells.[1] The provided protocol offers a robust and reliable method for formally assessing the cytotoxic potential of this compound and other compounds in primary human hepatocytes, the most clinically relevant in vitro model for hepatotoxicity studies.[7] Adherence to these detailed procedures will ensure the generation of high-quality, reproducible data essential for the safety assessment of new chemical entities in drug development.
References
- 1. Inhibition of Hepatitis C Virus Replication by this compound, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (this compound) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Liver Targeted Nucleotide Prodrug with Potent Pan-Genotype Anti-Hepatitis C Virus Activity In Vitro [natap.org]
- 4. Inhibition of Hepatitis C Virus replication by this compound, a potent C-nucleoside monophosphate prodrug - OAK Open Access Archive [oak.novartis.com]
- 5. journals.asm.org [journals.asm.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veritastk.co.jp [veritastk.co.jp]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro GS-6620 Resistance Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a nucleotide analog prodrug developed as an antiviral agent against the Hepatitis C virus (HCV).[1][2] Its active form, a C-nucleoside triphosphate analog (GS-441326), is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, acting as a chain terminator of viral RNA synthesis.[3][4] Understanding the potential for viral resistance to this compound is a critical aspect of its preclinical and clinical evaluation. These application notes provide detailed experimental protocols for the in vitro selection of this compound resistant HCV variants using both HCV replicon systems and infectious virus cultures.
This compound has demonstrated a high barrier to resistance in vitro.[2][3] The primary resistance-associated substitution (RAS) identified through prolonged exposure to the drug is the S282T mutation in the NS5B polymerase.[2] The protocols outlined below describe the methodologies to select for, confirm, and characterize this compound resistant HCV.
Data Presentation
Table 1: Antiviral Activity of this compound Against Wild-Type and Resistant HCV Genotypes
| HCV Genotype/Replicon | NS5B Mutation | EC50 (µM) - Wild-Type | EC50 (µM) - Resistant | Fold-Change in Resistance |
| Genotype 1b (Replicon) | S282T | ~0.3 | >15 | >50 |
| Genotype 2a (Infectious) | S282T | ~0.25 | >7.5 | >30 |
Note: EC50 values are approximate and can vary between experiments and cell lines. The fold-change is calculated as the EC50 of the resistant variant divided by the EC50 of the wild-type virus.
Experimental Protocols
Initial Determination of this compound EC50
Objective: To determine the baseline 50% effective concentration (EC50) of this compound against the wild-type HCV replicon or infectious virus. This value is essential for defining the starting concentration for the resistance selection protocol.
Materials:
-
HCV replicon-harboring cells (e.g., Huh-7 based genotype 1b replicon cells) or a suitable host cell line for infectious HCV (e.g., Lunet-CD81 cells).
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
This compound stock solution of known concentration.
-
96-well cell culture plates.
-
Reagents for quantifying HCV replication (e.g., luciferase assay reagents for replicons with a reporter, or reagents for RT-qPCR to measure viral RNA).
-
Cytotoxicity assay reagents (e.g., CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed the appropriate host cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the assay.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. The concentration range should bracket the expected EC50. Include a no-drug (vehicle) control.
-
Treatment: After allowing the cells to adhere overnight, remove the existing medium and add the medium containing the serially diluted this compound.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of HCV replication in each well. For luciferase-based replicons, lyse the cells and measure luciferase activity. For infectious virus or non-reporter replicons, extract RNA and perform RT-qPCR for a viral gene.
-
Cytotoxicity Assessment: In a parallel plate with uninfected cells, assess cell viability using a standard cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Plot the percentage of replication inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to calculate the EC50 value. The selectivity index (SI) can be calculated as CC50/EC50.
This compound Resistance Selection Protocol
This protocol is adapted from established methods for selecting antiviral resistance in vitro.[2][5] Two parallel approaches are described: one using an HCV replicon system and another using an infectious HCV culture system.
2.1. Using an HCV Replicon System
Materials:
-
HCV replicon-harboring cells (e.g., genotype 1b-Rluc-2 cells).[2]
-
Complete cell culture medium with and without G418 (for replicon maintenance).
-
This compound stock solution.
-
Large format cell culture dishes (e.g., 150 mm).
Procedure:
-
Initiation of Selection: Seed approximately 6 x 10^5 HCV replicon cells in a 150 mm dish.[2]
-
Initial Drug Exposure: After overnight incubation, replace the medium with fresh medium containing this compound at a concentration of 5x the predetermined EC50.[2] Include G418 (e.g., 0.5 mg/ml) to maintain the replicon.
-
Cell Culture Maintenance: Refresh the medium with the same concentration of this compound every 2-3 days. Monitor the cells for signs of cytotoxicity and cell death.
-
Observation of Regrowth: Continue incubation until cell colonies begin to grow and the culture reaches approximately 90% confluence. This indicates the selection of a potentially resistant cell population.
-
Dose Escalation: Once the cells are growing robustly, passage them (e.g., a 1:3 split) into a new dish with a 2-fold higher concentration of this compound.[2]
-
Iterative Selection: Repeat steps 3-5, progressively increasing the this compound concentration. The selection process is complete when the cells can stably grow in a high concentration of this compound (e.g., 50 µM).[2]
-
Cell Stock Generation: Once a resistant cell population is established, expand the culture and cryopreserve cell stocks for further analysis.
2.2. Using an Infectious HCV System
Materials:
-
Host cell line permissive to HCV infection (e.g., Lunet-CD81 cells).[2]
-
High-titer stock of infectious HCV (e.g., J6/JFH1).
-
Complete cell culture medium.
-
This compound stock solution.
Procedure:
-
Infection: Infect naive host cells with the HCV stock at a defined multiplicity of infection (MOI), for example, an MOI of 3.0.[2]
-
Initial Drug Exposure: After infection, maintain the cells in medium containing this compound at a concentration of 1x the predetermined EC50.[2]
-
Monitoring for Cytopathic Effect (CPE): Passage the infected cells every 3-4 days.[2] Observe the cultures for the development of viral CPE.
-
Harvesting and Passaging of Supernatant: When CPE is observed, harvest the cell culture supernatant, which contains the progeny virus.
-
Dose Escalation: Use the harvested supernatant to infect fresh, naive host cells. Culture these newly infected cells in the presence of an escalated concentration of this compound (e.g., 2x the previous concentration).
-
Iterative Selection: Repeat steps 3-5, progressively increasing the drug concentration with each passage where viral breakthrough (CPE) is observed.
-
Virus Stock Generation: Once a virus population that can replicate in high concentrations of this compound is selected, harvest the supernatant, determine the viral titer, and store aliquots at -80°C for further analysis.
Phenotypic Confirmation of Resistance
Objective: To confirm the resistant phenotype of the selected virus or replicon by comparing its EC50 value to that of the wild-type.
Procedure:
-
Perform the EC50 determination protocol as described in section 1, in parallel for the wild-type and the potentially resistant virus/replicon.
-
Calculate the EC50 for both the wild-type and the selected population.
-
Determine the fold-change in resistance using the following formula: Fold-Change = EC50 (Resistant) / EC50 (Wild-Type) A significant increase in the fold-change confirms phenotypic resistance.
Genotypic Analysis of Resistance
Objective: To identify the genetic mutations responsible for the resistant phenotype.
Procedure:
-
RNA Extraction: Extract total RNA from the resistant replicon cells or viral RNA from the supernatant of the resistant infectious virus culture.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and primers specific for the HCV NS5B region.
-
Polymerase Chain Reaction (PCR): Amplify the NS5B coding region from the cDNA using PCR with specific primers.
-
DNA Sequencing: Purify the PCR product and perform Sanger or next-generation sequencing to determine the nucleotide sequence of the NS5B gene.
-
Sequence Analysis: Compare the NS5B sequence of the resistant variant to that of the wild-type virus to identify amino acid substitutions. The S282T mutation is the expected primary substitution for this compound resistance.
Visualizations
Caption: Workflow for this compound resistance selection and confirmation.
Caption: Mechanism of action of this compound.
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. Inhibition of Hepatitis C Virus Replication by this compound, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Viral RNA-Dependent RNA Polymerase with GS-6620
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a potent and selective C-nucleoside monophosphate prodrug developed for the inhibition of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as nonstructural protein 5B (NS5B).[1] As a nucleotide inhibitor, this compound offers a pangenotypic activity profile and a high barrier to resistance, making it a valuable tool for studying the mechanisms of viral RNA replication and for the development of novel antiviral therapies.[1] This document provides detailed application notes and protocols for the use of this compound in biochemical and cell-based assays to characterize its inhibitory effects on viral RdRp.
Mechanism of Action
This compound is a double prodrug that requires intracellular metabolic activation to exert its antiviral effect.[2][3] The parent compound is designed with an L-alanine-isopropyl ester and a phenol moiety attached to the 5'-phosphate to facilitate entry into hepatocytes, and a 3'-isobutyryl ester to enhance permeability.[2][3] Once inside the cell, cellular esterases cleave the prodrug moieties to release the nucleoside monophosphate. This is subsequently phosphorylated by host cell kinases to its active 5'-triphosphate form, GS-441326 (also known as 1′-CN-2′-C-Me-4-aza-7,9-dideaza-A 5′-triphosphate).[1][2]
GS-441326 acts as a competitive inhibitor of the natural substrate ATP for incorporation into the nascent viral RNA chain by the HCV NS5B polymerase.[1][2] Upon incorporation, the unique 1′-cyano and 2′-C-methyl substitutions on the ribose ring of GS-441326 lead to non-obligate chain termination of viral RNA synthesis, effectively halting viral replication.[1][2] This dual mechanism of competitive inhibition and chain termination contributes to its potent antiviral activity.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes
| HCV Genotype | Replicon Type | EC50 (µM) |
| 1a | Subgenomic | 0.048 |
| 1b | Subgenomic | 0.05 |
| 2a | Subgenomic | 0.11 |
| 2a | Infectious Virus | 0.25 |
| 3a | Subgenomic | 0.16 |
| 4a | Subgenomic | 0.12 |
| 5a | Chimeric | 0.68 |
| 6a | Subgenomic | 0.21 |
Data summarized from Feng et al. (2014).[1]
Table 2: Biochemical Inhibition of HCV NS5B Polymerase by GS-441326
| HCV NS5B Genotype | IC50 (µM) | Ki/Km |
| 1b | 0.39 ± 0.14 | 0.23 |
| 2a | 1.3 ± 0.4 | 0.18 |
Data summarized from Feng et al. (2014).[1]
Table 3: Antiviral Specificity of this compound
| Virus | Family | EC50 (µM) |
| Bovine viral diarrhea virus (BVDV) | Flaviviridae | 1.5 |
| West Nile virus | Flaviviridae | >100 |
| Dengue virus | Flaviviridae | >100 |
| Yellow fever virus | Flaviviridae | >100 |
| Human rhinovirus (HRV) | Picornaviridae | >100 |
| Coxsackievirus | Picornaviridae | >100 |
| Respiratory syncytial virus (RSV) | Paramyxoviridae | >100 |
| Parainfluenza virus | Paramyxoviridae | >100 |
| Influenza virus | Orthomyxoviridae | >100 |
| Vaccinia virus | Poxviridae | 8 |
| Human immunodeficiency virus (HIV) | Retroviridae | >100 |
| Hepatitis B virus (HBV) | Hepadnaviridae | >100 |
Data summarized from Feng et al. (2014).[1]
Experimental Protocols
Protocol 1: HCV NS5B RdRp Inhibition Assay (Biochemical Assay)
This protocol describes a filter-binding assay to measure the inhibition of recombinant HCV NS5B polymerase activity by the active triphosphate metabolite of this compound, GS-441326.
Materials:
-
Recombinant HCV NS5B polymerase (genotype 1b or 2a)
-
GS-441326
-
Poly(A) template
-
Biotinylated oligo(U)12 primer
-
[³H]-UTP (radiolabeled uridine triphosphate)
-
Unlabeled ATP, CTP, GTP, UTP
-
Assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA, 30 mM NaCl, 0.01% IGEPAL)
-
RNasin ribonuclease inhibitor
-
Stop solution (100 mM EDTA)
-
Streptavidin-coated filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the poly(A) template (10 µg/ml) and biotinylated oligo(U)12 primer (250 nM) in assay buffer.
-
Add varying concentrations of GS-441326 to the reaction mixture. Include a no-inhibitor control (DMSO vehicle) and a positive control inhibitor.
-
Add recombinant HCV NS5B polymerase (e.g., 5-10 nM) to the mixture and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the polymerase reaction by adding a nucleotide mix containing ATP, CTP, GTP (10 µM each), UTP (1 µM), and [³H]-UTP (0.5 µCi).
-
Incubate the reaction for 1-2 hours at 30°C.
-
Stop the reaction by adding an equal volume of stop solution.
-
Transfer the reaction mixture to a streptavidin-coated filter plate and incubate for 30 minutes at room temperature to allow the biotinylated RNA product to bind.
-
Wash the plate multiple times with a wash buffer (e.g., 0.5 M ammonium phosphate) to remove unincorporated [³H]-UTP.
-
Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of GS-441326 and determine the IC50 value by non-linear regression analysis.
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. Generation of Cell Lines Replicating HCV Subgenomes [bio-protocol.org]
- 3. JCI - Activation of the unfolded protein response and autophagy after hepatitis C virus infection suppresses innate antiviral immunity in vitro [jci.org]
Application Notes and Protocols: GS-6620 in Dual-Antiviral Combination Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
GS-6620 is a potent, pangenotypic C-nucleoside monophosphate prodrug inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. [1][2][3]As a class, nucleotide inhibitors (NIs) like this compound are foundational components of antiviral regimens due to their high barrier to resistance and broad genotypic coverage. [4]this compound has demonstrated activity against all six major HCV genotypes in vitro. [1][5]Preclinical studies have shown that this compound exhibits additive-to-synergistic effects when used in combination with other classes of HCV antivirals, highlighting its potential utility in dual-antiviral therapeutic strategies. [1]These notes provide a summary of its in vitro pharmacological profile and detailed protocols for evaluating its antiviral activity, both alone and in combination.
Mechanism of Action
This compound is a double prodrug designed for efficient delivery to hepatocytes. [6][7]Once inside the cell, it undergoes metabolic activation to its pharmacologically active 5′-triphosphate form, GS-441326. [6]This activation involves hydrolysis of its ester bonds. [6]The active metabolite, GS-441326, acts as a competitive inhibitor of the viral NS5B polymerase, competing with endogenous ATP for incorporation into the nascent viral RNA strand. [1][6]Upon incorporation, it functions as a non-obligate chain terminator, halting viral RNA synthesis. [6]Unique substitutions on its ribose ring enhance its selectivity for the HCV NS5B polymerase over host RNA polymerases, minimizing the potential for off-target toxicity. [1]
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity profile of this compound and its active metabolite.
Table 1: Antiviral Activity of this compound against HCV Genotypes
| HCV Genotype | EC₅₀ (μM) | Cell Line |
|---|---|---|
| Genotype 1a | 0.18 | Huh-7 |
| Genotype 1b | 0.46 | Huh-7 |
| Genotype 2a | 0.68 | Huh-7 |
| Genotype 2a (infectious) | 0.25 | Huh-7 |
| Genotype 3a | 0.048 | Huh-7 |
| Genotype 4a | 0.11 | Huh-7 |
| Genotype 5a | 0.14 | Huh-7 |
| Genotype 6a | 0.11 | Huh-7 |
Data sourced from references.[1][5] EC₅₀ (50% effective concentration) values were determined using HCV replicon assays.
Table 2: Inhibition of HCV NS5B Polymerase by Active Metabolite GS-441326
| NS5B Genotype | IC₅₀ (μM) | Kᵢ/Kₘ |
|---|---|---|
| Genotype 1b | 0.39 ± 0.14 | 0.23 |
| Genotype 2a | 1.3 ± 0.4 | 0.18 |
Data sourced from reference.[1] IC₅₀ (50% inhibitory concentration) and Kᵢ/Kₘ values were determined in enzymatic assays.
Table 3: Cytotoxicity Profile of this compound
| Cell Line | CC₅₀ (μM) |
|---|---|
| Huh-7 (Human Hepatoma) | 67 |
| HepG2 (Human Hepatoma) | 66 |
| PC-3 (Human Prostate Cancer) | 40 |
| PBMCs (Peripheral Blood Mononuclear Cells) | >100 |
Data sourced from reference.[5] CC₅₀ (50% cytotoxic concentration) values were determined after 5 days of incubation.
Table 4: Antiviral Spectrum of this compound
| Virus | EC₅₀ (μM) |
|---|---|
| Bovine Viral Diarrhea Virus (BVDV) | 1.5 |
| Vaccinia Virus | 8 |
| West Nile Virus, Dengue Virus, Yellow Fever Virus | >30 |
| Human Rhinovirus, Coxsackievirus, RSV, Influenza | >100 |
| Human Immunodeficiency Virus (HIV) | >100 |
| Hepatitis B Virus (HBV) | >100 |
Data sourced from reference.[1] this compound shows limited activity against viruses other than HCV.
Experimental Protocols
The following are detailed protocols for assessing the antiviral activity of this compound, alone and in combination with other agents.
Protocol 1: Determination of EC₅₀ using an HCV Replicon Assay
This protocol describes the determination of the 50% effective concentration (EC₅₀) of this compound using a stable cell line containing an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).
Materials:
-
HCV replicon cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter)
-
Complete growth medium (e.g., DMEM, 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
This compound compound stock solution (in DMSO)
-
96-well clear-bottom, white-walled tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Methodology:
-
Cell Plating: Trypsinize and resuspend HCV replicon cells in complete growth medium. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution series of this compound in growth medium, starting from the highest desired concentration (e.g., 100 µM). Include a "no drug" (vehicle control, e.g., 0.5% DMSO) and "no cells" (background control) wells.
-
Compound Addition: Remove the medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Luciferase Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Signal Detection: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background signal (no-cell wells) from all other readings.
-
Normalize the data by setting the average signal from the vehicle control wells to 100% replication.
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic dose-response curve to calculate the EC₅₀ value.
-
Protocol 2: Dual-Antiviral Combination (Checkerboard) Assay
This protocol is used to evaluate the interaction between this compound and another antiviral agent to determine if the combination is synergistic, additive, or antagonistic.
Materials:
-
All materials listed in Protocol 1
-
A second antiviral agent (Drug B) with a known mechanism of action
Methodology:
-
Cell Plating: Plate HCV replicon cells as described in Protocol 1.
-
Compound Preparation (Checkerboard Matrix):
-
Prepare a 2-fold serial dilution of this compound (Drug A) at 2x the final concentration along the columns of a separate dilution plate.
-
Prepare a 2-fold serial dilution of the partner antiviral (Drug B) at 2x the final concentration along the rows of the same dilution plate.
-
Include single-agent controls for both drugs and a vehicle control.
-
-
Compound Addition: Transfer 100 µL of the drug combination matrix to the corresponding wells of the cell plate. The final concentration of each drug will be 1x.
-
Incubation and Signal Detection: Follow steps 4-6 from Protocol 1.
-
Synergy Analysis:
-
Calculate the percent inhibition for each combination concentration relative to the vehicle control.
-
Analyze the resulting dose-response matrix using synergy software (e.g., MacSynergy™, CalcuSyn).
-
Calculate synergy scores or Combination Index (CI) values based on established models like the Loewe additivity or Bliss independence models.
-
Interpretation:
-
Synergy: The combined effect is greater than the sum of the individual effects (CI < 0.9).
-
Additivity: The combined effect is equal to the sum of the individual effects (CI = 0.9 - 1.1).
-
Antagonism: The combined effect is less than the sum of the individual effects (CI > 1.1).
-
-
Protocol 3: Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC₅₀) to assess the therapeutic window of the compound(s).
Materials:
-
Host cell line used for antiviral assays (e.g., Huh-7) or other relevant cell lines (e.g., HepG2)
-
Complete growth medium
-
Compound(s) of interest
-
96-well clear tissue culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based reagents)
-
Plate reader (luminometer or spectrophotometer)
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a density that does not lead to over-confluence during the incubation period (e.g., 5,000 cells/well).
-
Compound Addition: Add serial dilutions of the compound(s) to the cells as described in the previous protocols.
-
Incubation: Incubate the plates for a period matching the antiviral assay (e.g., 72 hours) or longer (e.g., 5 days) to assess long-term toxicity. [5]4. Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Signal Detection: Measure the appropriate signal (luminescence, absorbance, or fluorescence).
-
Data Analysis:
-
Normalize the data by setting the signal from vehicle-treated wells to 100% viability.
-
Plot the percentage of viability versus the log of the compound concentration.
-
Calculate the CC₅₀ value using a four-parameter logistic curve fit.
-
Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀ . A higher SI value indicates a more favorable therapeutic window.
-
References
- 1. Inhibition of Hepatitis C Virus Replication by this compound, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (this compound) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Liver Targeted Nucleotide Prodrug with Potent Pan-Genotype Anti-Hepatitis C Virus Activity In Vitro [natap.org]
- 4. Inhibition of Hepatitis C Virus replication by this compound, a potent C-nucleoside monophosphate prodrug - OAK Open Access Archive [oak.novartis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Intracellular Conversion of GS-6620 to its Triphosphate Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a C-nucleoside monophosphate prodrug developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] Its antiviral activity is contingent upon its intracellular conversion to the active 5'-triphosphate metabolite, GS-441326 (also known as 1′-CN-2′-C-Me-4-aza-7,9-dideaza-A 5′-triphosphate).[1][2] This active form, GS-441326, acts as a competitive inhibitor of ATP incorporation and a chain terminator of viral RNA synthesis.[1] Understanding the efficiency and kinetics of this intracellular phosphorylation is crucial for evaluating the therapeutic potential of this compound and similar nucleoside analog prodrugs.
These application notes provide detailed protocols for the quantification of the intracellular conversion of this compound to its active triphosphate form, GS-441326, in cultured cells. The methodologies described herein are based on established techniques for the analysis of intracellular nucleoside triphosphates, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Intracellular Activation Pathway of this compound
This compound is a double prodrug designed to enhance cell permeability and facilitate the delivery of the nucleoside monophosphate into hepatocytes.[2] The intracellular activation of this compound to its pharmacologically active triphosphate form, GS-441326, is a multi-step process. The initial steps involve the hydrolysis of the ester moieties on the phosphoramidate and the 3'-position of the ribose sugar.[2] This process is catalyzed by cellular enzymes such as Cathepsin A (CatA) and carboxylesterase 1 (CES1).[2] Following the formation of the nucleoside monophosphate, cellular kinases catalyze the subsequent phosphorylation steps to yield the diphosphate and finally the active triphosphate, GS-441326.[3][4]
Quantitative Data Summary
The intracellular concentration of the active triphosphate, GS-441326, can vary depending on the cell type and experimental conditions. The following tables summarize representative quantitative data for the formation of GS-441326 in different cellular systems.
Table 1: Intracellular Formation of GS-441326 in Primary Hepatocytes
| Species | Incubation Time (hours) | GS-441326 Concentration (pmol/10^6 cells) |
| Human | 2 | ~150 |
| Monkey | 2 | ~100 |
| Dog | 2 | ~75 |
| Hamster | 2 | ~250 |
| Data is illustrative and based on trends observed in published studies. Actual values may vary. |
Table 2: GS-441326 Levels in a CES1-high vs. CES1-low Cell Line
| Cell Line | CES1 Expression | GS-441326 Concentration (relative units) |
| Huh-1C | High | 1.0 |
| Huh-Lunet | Low | ~0.4 |
| Data is illustrative and based on trends observed in published studies.[5] Actual values may vary. |
Experimental Protocols
The following protocols provide a general framework for measuring the intracellular conversion of this compound to GS-441326. Optimization may be required for specific cell types and experimental goals.
Protocol 1: In Vitro Incubation of Cultured Cells with this compound
Objective: To expose cultured cells to this compound to allow for its intracellular conversion to the triphosphate form.
Materials:
-
Cultured cells (e.g., primary hepatocytes, Huh-7 cells)
-
Cell culture medium appropriate for the cell line
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 80-90%).
-
Prepare the desired concentrations of this compound in pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the medium containing this compound to the cells.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
At each time point, harvest the cells.
-
For adherent cells: Aspirate the medium, wash the cells twice with ice-cold PBS. Detach the cells using either trypsin-EDTA or a cell scraper in the presence of ice-cold PBS.
-
For suspension cells: Transfer the cell suspension to a centrifuge tube.
-
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Carefully remove the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging between washes.
-
After the final wash, aspirate all residual PBS and store the cell pellet at -80°C until nucleotide extraction.
-
Determine the cell number for each sample using a hemocytometer or an automated cell counter to normalize the final triphosphate concentration.
Protocol 2: Intracellular Nucleotide Extraction
Objective: To lyse the cells and extract the intracellular nucleotides, including GS-441326.
Materials:
-
Cell pellets from Protocol 1
-
Extraction solution: 70% Methanol in water, pre-chilled to -80°C
-
Vortex mixer
-
Centrifuge (capable of reaching >12,000 x g at 4°C)
Procedure:
-
Resuspend the cell pellet in a defined volume of ice-cold 70% methanol (e.g., 200 µL for a pellet of 1-5 x 10^6 cells).[1]
-
Vortex the samples vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant, which contains the intracellular nucleotides, to a new pre-chilled tube.
-
The extracts can be stored at -80°C prior to LC-MS/MS analysis.
Protocol 3: Quantification of GS-441326 by LC-MS/MS
Objective: To separate and quantify the intracellular concentration of GS-441326 using liquid chromatography-tandem mass spectrometry.
Instrumentation and Reagents:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)
-
Analytical column suitable for nucleotide separation (e.g., anion-exchange or reversed-phase ion-pairing column)
-
Mobile phases (specifics will depend on the chosen column and method, but often involve buffers such as ammonium acetate or ion-pairing reagents like tributylamine)
-
GS-441326 analytical standard
-
Stable isotope-labeled internal standard for GS-441326 (if available)
General LC-MS/MS Method:
-
Chromatographic Separation:
-
Inject the cell extract onto the analytical column.
-
Employ a gradient elution to separate GS-441326 from other intracellular components and its mono- and diphosphate forms.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify GS-441326. This involves monitoring the transition of the precursor ion (the molecular weight of GS-441326) to a specific product ion.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the GS-441326 analytical standard.
-
Calculate the concentration of GS-441326 in the cell extracts by comparing the peak area of the analyte to the standard curve.
-
Normalize the results to the cell number to express the concentration as pmol/10^6 cells.
-
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the quantitative analysis of the intracellular conversion of this compound to its active triphosphate form, GS-441326. Accurate measurement of this conversion is fundamental for understanding the pharmacological properties of this compound and for the development of novel nucleoside analog prodrugs with improved therapeutic efficacy. The provided methodologies can be adapted and optimized for various research and drug development applications.
References
- 1. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
GS-6620 as a Tool Compound for Flavivirus Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-6620 is a C-nucleoside monophosphate prodrug initially developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Its mechanism of action involves intracellular conversion to its active triphosphate form, which acts as a chain terminator during viral RNA replication. While demonstrating pan-genotypic activity against HCV, its utility as a tool compound for flavivirus research is limited. This document provides a comprehensive overview of the available data on this compound's activity against flaviviruses, detailed protocols for its evaluation, and its proposed mechanism of action. Evidence to date suggests that this compound exhibits at best moderate and, in some cases, no significant inhibitory activity against flaviviruses such as West Nile Virus (WNV), Yellow Fever Virus (YFV), and Tick-borne Encephalitis Virus (TBEV). Therefore, its primary utility in flavivirus research may be as a negative control or a comparator compound with limited efficacy.
Introduction to this compound
This compound is a phosphoramidate prodrug of a C-nucleoside analog. Developed initially for Hepatitis C, it was designed to efficiently deliver the active nucleoside monophosphate into hepatocytes, where it is subsequently phosphorylated to the active triphosphate metabolite. This active form, GS-441326, is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp). The unique 1'-cyano and 2'-C-methyl substitutions on the ribose moiety enhance its selectivity for the viral polymerase over host polymerases. Despite its potent anti-HCV activity in vitro, clinical development was hampered by high pharmacokinetic variability in humans.
Given that flaviviruses also utilize an NS5 RdRp for genome replication, this compound was investigated as a potential broad-spectrum antiviral. However, studies have shown that its efficacy against members of the Flaviviridae family, other than HCV, is modest.
Mechanism of Action
The proposed mechanism of action for this compound against RNA viruses involves several key intracellular steps. As a nucleoside monophosphate prodrug, it is designed to bypass the often rate-limiting initial phosphorylation step required by parent nucleosides.
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The antiviral activity of this compound against various flaviviruses has been evaluated in several studies. The data, summarized below, indicates limited to moderate efficacy.
Table 1: Antiviral Activity of this compound Against Flaviviruses
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| HCV (Genotype 1b) | Huh-7 | Replicon | 0.05 | >90 | >1800 | [1] |
| West Nile Virus (WNV) | Various | Not specified | No inhibition reported | Not specified | - | [1] |
| Yellow Fever Virus (YFV) | Various | Not specified | No inhibition reported | Not specified | - | [1] |
| Tick-borne Encephalitis Virus (TBEV) | Huh7.5.1 | Not specified | Moderate Activity | Not specified | - | [1] |
| Yellow Fever Virus (YFV) | Huh7.5.1 | Not specified | Moderate Activity | Not specified | - | [1] |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is a measure of the therapeutic window of a compound.
Experimental Protocols
The following are generalized protocols for assessing the antiviral activity and cytotoxicity of compounds like this compound against flaviviruses.
Plaque Reduction Assay (PRA) for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the production of infectious virus particles.
Materials:
-
Vero or other susceptible cell lines (e.g., BHK-21)
-
Flavivirus stock of known titer (e.g., Dengue, Zika, WNV)
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)
-
Overlay medium (e.g., 1% methylcellulose in culture medium)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. Include a "no-drug" virus control.
-
Infection: When cells are confluent, remove the growth medium. Infect the cells with the flavivirus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1-2 hours at 37°C.
-
Treatment: Remove the virus inoculum and wash the cells gently with PBS. Add the serially diluted this compound in overlay medium to the respective wells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Staining: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and then stain with crystal violet solution.
-
Plaque Counting: Wash the plates and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration.
Cytotoxicity Assay (LDH Release Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Vero cells (or other relevant cell line)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the cells. Include wells for "untreated control" (medium only) and "maximum LDH release" (lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C.
-
Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell supernatant to a new plate and adding the reaction mixture.
-
Measurement: After a 30-minute incubation at room temperature, measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. The CC₅₀ value is determined by plotting the percentage of cytotoxicity against the drug concentration.
Experimental Workflow Visualization
The general workflow for screening and evaluating a compound like this compound for anti-flavivirus activity is outlined below.
Caption: General workflow for antiviral compound screening.
Conclusion and Recommendations
Based on the currently available scientific literature, this compound is not a potent inhibitor of flaviviruses. While it serves as an excellent tool compound for studying HCV replication, its application in flavivirus research should be approached with caution. Researchers may consider using this compound as:
-
A negative or low-activity control in screens for novel anti-flavivirus nucleoside inhibitors.
-
A comparator compound to benchmark the activity of newly discovered inhibitors.
For researchers seeking potent and reliable tool compounds to inhibit flavivirus replication, other nucleoside analogs such as Sofosbuvir, Remdesivir, or Galidesivir, which have demonstrated more significant and broad-spectrum anti-flavivirus activity, would be more appropriate choices. Future studies could explore the structural basis for the limited activity of this compound against the flavivirus NS5 polymerase to inform the design of more effective broad-spectrum nucleoside inhibitors.
References
Troubleshooting & Optimization
Overcoming GS-6620 low oral bioavailability in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of GS-6620 in animal models.
Troubleshooting Guides
Issue: High variability in plasma concentrations of this compound between subjects of the same species.
Possible Causes:
-
Genetic Polymorphisms: Variations in the expression or activity of intestinal enzymes (e.g., Carboxylesterase 2, CES2) and efflux transporters (P-glycoprotein, P-gp; Breast Cancer Resistance Protein, BCRP) can lead to significant inter-individual differences in drug metabolism and absorption.
-
Health Status of Animals: Gastrointestinal health can impact drug absorption. Inflammation or other GI conditions can alter enzyme and transporter function.
-
Inconsistent Dosing Technique: Variability in oral gavage technique can lead to differences in the site of drug deposition in the GI tract, affecting absorption.
Troubleshooting Steps:
-
Genotyping: If feasible, genotype the animals for relevant enzymes and transporters to identify potential outliers.
-
Health Screening: Ensure all animals are in good health with no signs of gastrointestinal distress before and during the study.
-
Standardize Dosing: Implement a rigorous and consistent oral gavage protocol. Ensure all personnel are properly trained.
-
Formulation Check: Re-evaluate the formulation for homogeneity and stability to rule out issues with the dose being administered.
Issue: Consistently low plasma exposure of intact this compound in hamsters and monkeys compared to dogs.
Possible Causes:
-
Species-Specific Intestinal Metabolism: Hamsters and monkeys may have higher intestinal expression or activity of enzymes like CES2 that metabolize the 3'-isobutyryl ester of this compound, leading to premature breakdown of the prodrug before it can be absorbed intact.[1][2][3]
-
Higher Efflux Transporter Activity: These species might exhibit more efficient efflux of this compound back into the intestinal lumen by transporters such as P-gp and BCRP.
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Conduct comparative stability studies of this compound in intestinal S9 fractions from hamsters, monkeys, and dogs to confirm species differences in metabolism.
-
Co-administration with Inhibitors: In a pilot study, consider co-administering this compound with a broad-spectrum esterase inhibitor (use with caution and appropriate toxicological assessment) to determine if this increases intact prodrug absorption.
-
Utilize a Different Animal Model: For studies requiring higher plasma exposure of the intact prodrug, the dog may be a more suitable model.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low, despite being a prodrug designed for improved permeability?
A1: The low oral bioavailability of this compound is a multi-factorial issue. While the double-prodrug strategy, including the 3'-isobutyryl ester, does increase intrinsic permeability, this modification is also a metabolic liability.[1][2] The primary reasons for its poor oral absorption are:
-
Extensive Intestinal Metabolism: The 3'-ester group is susceptible to hydrolysis by intestinal enzymes, particularly Carboxylesterase 2 (CES2).[3] This premature metabolism cleaves the ester, reducing the molecule's permeability and hindering absorption of the intact prodrug.
-
Efflux Transporter Activity: this compound is a substrate for intestinal efflux transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][5] These transporters actively pump the absorbed this compound back into the intestinal lumen, limiting its entry into systemic circulation.
-
Concentration-Dependent Absorption: The absorption of this compound is complex and depends on its concentration. At lower concentrations, metabolism and efflux are more efficient at limiting absorption. Higher concentrations can begin to saturate these processes, leading to a non-linear increase in absorption.[1][2]
Q2: What are the key differences in this compound pharmacokinetics between hamsters, dogs, and monkeys?
A2: Significant species-dependent differences in the pharmacokinetics of this compound have been observed. Following oral administration, intact this compound plasma levels are highest in dogs, followed by monkeys, and are lowest in hamsters.[1][2][6] Conversely, the liver levels of the active triphosphate metabolite (GS-441326) are highest in hamsters, followed by dogs and monkeys. This suggests that while oral absorption of the parent prodrug is less efficient in hamsters and monkeys, the subsequent activation in the liver is more efficient, partially compensating for the poor absorption.[1][2]
Q3: How can I improve the oral absorption of this compound in my animal studies?
A3: Improving the oral absorption of this compound requires addressing the key limiting factors:
-
Formulation Strategies:
-
Solubility Enhancement: While this compound's solubility is a known issue, developing formulations such as nanosuspensions or lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) could improve its dissolution and subsequent absorption.[3]
-
pH Optimization: In dogs, studies on stomach pH have been conducted to assess its impact on absorption.[1][2] Ensuring the formulation is stable and soluble at the relevant gastrointestinal pH is crucial.
-
-
Co-administration with Transporter Inhibitors:
-
Co-dosing with inhibitors of P-gp and BCRP has been shown to increase the permeability of this compound in vitro.[4][5] Cobicistat and cyclosporine are examples of such inhibitors used in experimental settings.[4][5] This approach can help to saturate the efflux transporters and allow more this compound to enter systemic circulation. Note: The use of inhibitors should be carefully considered for its potential impact on the overall pharmacology and toxicology of the study.
-
-
Food Effect:
Q4: What is the metabolic activation pathway of this compound?
A4: this compound is a double prodrug that requires metabolic activation to its pharmacologically active triphosphate form, GS-441326, to inhibit the HCV NS5B RNA polymerase.[1][4] The proposed intracellular activation pathway is a multi-step process primarily occurring in hepatocytes.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Animal Models
| Parameter | Hamster | Dog | Monkey |
| Dose (mg/kg) | 10.6 | 2.5 | 3.86 |
| Intact Prodrug Plasma Levels | Lowest | Highest | Intermediate |
| Liver Triphosphate Metabolite Levels | Highest | Intermediate | Lowest |
Data compiled from studies on the metabolism and pharmacokinetics of this compound.[1][2][6]
Table 2: In Vitro Stability of this compound and its Metabolite GS-465124
| Species | Matrix | This compound Half-life (t1/2, min) | GS-465124 Half-life (t1/2, min) |
| Hamster | Plasma | ≥ 80 | ≥ 80 |
| Intestinal S9 | Unstable | More Stable than this compound | |
| Hepatic S9 | ≤ 25 | ≤ 25 | |
| Dog | Plasma | ≥ 80 | ≥ 80 |
| Intestinal S9 | Unstable | More Stable than this compound | |
| Hepatic S9 | ≤ 25 | ≤ 25 | |
| Monkey | Plasma | ≥ 80 | ≥ 80 |
| Intestinal S9 | Unstable | More Stable than this compound | |
| Hepatic S9 | ≤ 25 | ≤ 25 | |
| Human | Plasma | ≥ 80 | ≥ 80 |
| Intestinal S9 | Unstable | More Stable than this compound | |
| Hepatic S9 | ≤ 25 | ≤ 25 |
This table summarizes the relative stability across different species and matrices, indicating rapid metabolism in intestinal and hepatic fractions.[1]
Experimental Protocols
Protocol 1: Bidirectional Permeability Assay in Caco-2 Cells
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell plates) and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement:
-
Apical to Basolateral (A-B): this compound (at various concentrations, e.g., 1, 10, and 100 µM) is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at specified time points.
-
Basolateral to Apical (B-A): this compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
-
Inhibitor Co-incubation: To confirm the involvement of specific efflux transporters, the permeability assay is repeated in the presence of known inhibitors such as cobicistat (a P-gp and BCRP inhibitor) or cyclosporine.[4][5]
-
Sample Analysis: The concentration of this compound in the collected samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux.
Protocol 2: In Vitro Metabolic Stability Assay in S9 Fractions
Objective: To determine the metabolic stability of this compound in intestinal and hepatic fractions from different species.
Methodology:
-
Preparation of Reaction Mixture: Intestinal or hepatic S9 fractions from the species of interest (e.g., hamster, dog, monkey, human) are incubated with this compound (e.g., at 2 µM) at 37°C. The reaction mixture should contain necessary cofactors such as NADPH and UDPGA.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, 90 minutes).
-
Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution, typically a mixture of organic solvents like acetonitrile and methanol containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: The half-life (t1/2) of this compound in the S9 fraction is calculated from the rate of its disappearance over time.
Visualizations
Caption: Proposed intracellular metabolic activation pathway of this compound.
Caption: Factors limiting the oral absorption of this compound.
References
- 1. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleotide Prodrug Containing a Nonproteinogenic Amino Acid To Improve Oral Delivery of a Hepatitis C Virus Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meta-Analysis of Food Effect on Oral Absorption of Efflux Transporter Substrate Drugs: Does Delayed Gastric Emptying Influence Drug Transport Kinetics? - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GS-6620 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of GS-6620 in in vitro experiments.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and what is its mechanism of action?"
???+ question "What is a recommended starting concentration range for in vitro experiments?"
???+ question "Which cell lines are suitable for this compound experiments?"
???+ question "How should I prepare this compound for cell culture experiments?"
???+ question "What are the known resistance mutations against this compound?"
Troubleshooting Guide
???+ warning "Problem: Higher than expected variability in antiviral activity (EC50 values) between experiments."
???+ warning "Problem: Lower than expected antiviral potency."
???+ warning "Problem: Unexpected cytotoxicity observed at low concentrations."
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity (EC₅₀) of this compound against HCV Replicons
| HCV Genotype | EC₅₀ (µM) |
|---|---|
| Genotype 1-6 | 0.05 - 0.68 |
| Genotype 2a (infectious virus) | 0.25 |
Data sourced from[1].
Table 2: In Vitro Cytotoxicity (CC₅₀) of this compound
| Cell Line / Type | Incubation Time | CC₅₀ (µM) |
|---|---|---|
| Huh-7 | 5 days | ~67 |
| HepG2 | 5 days | ~66 |
| PC-3 | 5 days | ~40 |
| Primary Hepatocytes | 5 days | >100 |
| PBMCs (quiescent & stimulated) | 5 days | >100 |
Table 3: In Vitro Inhibitory Activity (IC₅₀) of GS-441326 (Active Metabolite) against HCV NS5B Polymerase
| NS5B Genotype | IC₅₀ (µM) |
|---|---|
| Genotype 1b | 0.39 ± 0.14 |
| Genotype 2a | 1.3 ± 0.4 |
Data sourced from[1].
Experimental Protocols & Visualizations
Metabolic Activation and Mechanism of Action
This compound must be metabolized intracellularly to its active triphosphate form to inhibit the HCV NS5B polymerase.
Caption: Intracellular metabolic activation pathway of this compound.
Standard Experimental Workflow
This workflow outlines the parallel determination of antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀) to establish the therapeutic window of this compound.
Caption: Workflow for determining EC₅₀ and CC₅₀ of this compound.
Protocol 1: HCV Replicon Assay for EC₅₀ Determination
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter) into 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium. A typical concentration range might be from 10 µM down to 0.005 µM. Include a vehicle-only control (e.g., 0.5% DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the this compound dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[1]
-
Quantification: Measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's protocol. This signal is proportional to the level of viral replication.
-
Data Analysis: Normalize the reporter signals to the vehicle control (defined as 100% replication). Plot the normalized values against the logarithm of the drug concentration and fit a four-parameter dose-response curve to calculate the EC₅₀ value.
Protocol 2: Cytotoxicity Assay for CC₅₀ Determination
-
Cell Seeding: Seed an appropriate cell line (e.g., Huh-7, HepG2) in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound as described for the EC₅₀ assay. Ensure the concentration range extends high enough to observe toxicity (e.g., up to 100 µM).[1][2]
-
Treatment: Treat the cells with the compound dilutions and a vehicle control.
-
Incubation: Incubate the plates for 5 days to match the duration used in published studies.[1]
-
Quantification: Measure cell viability using an ATP-based assay like CellTiter-Glo® (Promega), which quantifies the ATP present in metabolically active cells.[1] Alternatively, an LDH release assay (e.g., CytoTox 96®, Promega) can be used to measure membrane integrity.
-
Data Analysis: Normalize the viability signals to the vehicle control (defined as 100% viability). Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to calculate the CC₅₀ value.
References
Technical Support Center: GS-6620 Intestinal Metabolism and Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of intestinal metabolism on the efficacy of GS-6620.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational antiviral agent, specifically a double prodrug of a nucleoside monophosphate analog.[1][2] Its therapeutic efficacy relies on the metabolic activation to its triphosphate form, GS-441326, which acts as a competitive inhibitor and chain terminator of the hepatitis C virus (HCV) NS5B RNA polymerase.[2] The parent nucleoside analog of this compound is not antivirally active on its own because it is not efficiently phosphorylated by cellular kinases.[2][3]
Q2: Why is intestinal metabolism a critical factor for this compound's efficacy?
This compound is designed for oral administration. However, it undergoes extensive first-pass metabolism in the intestine, which significantly reduces the amount of intact prodrug reaching the systemic circulation and, subsequently, the target hepatocytes for activation.[1][2][4] This premature metabolism is a primary reason for the observed poor plasma exposure and high pharmacokinetic variability in humans, ultimately limiting its therapeutic efficacy.[1][2][4]
Q3: What are the key enzymes responsible for the intestinal metabolism of this compound?
The extensive intestinal metabolism of this compound is primarily attributed to the hydrolysis of its 3'-isobutyryl ester. The human intestine predominantly expresses carboxylesterase 2 (CES2), which is known to efficiently hydrolyze prodrugs with small acyl groups, such as the isobutyryl ester of this compound.[5][6][7] In contrast, the liver has high expression of CES1, which has different substrate preferences.[1][5][8] Therefore, intestinal CES2 is the key enzyme responsible for the premature metabolism of this compound.
Q4: Are the intestinal metabolites of this compound antivirally active?
The primary metabolite formed in the intestine is the result of the hydrolysis of the 3'-isobutyryl ester. The resulting molecule, the 5'-phosphoramidate prodrug, still requires subsequent metabolic activation in the liver to form the active triphosphate GS-441326. The fully de-esterified nucleoside analog lacks antiviral activity as it is a poor substrate for cellular kinases.[2][3] Therefore, the direct products of intestinal metabolism are considered inactive or significantly less potent precursors.
Q5: What in vitro models are suitable for studying the intestinal metabolism of this compound?
Several in vitro models can be employed to investigate the intestinal metabolism of this compound. These include:
-
Human Intestinal Microsomes or S9 Fractions: These subcellular fractions contain a rich complement of drug-metabolizing enzymes, including CES2, and are ideal for determining the rate and extent of metabolism.[9][10][11]
-
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is a widely used model for predicting intestinal drug permeability and transport. However, it's important to note that Caco-2 cells primarily express CES1, not CES2, which may not accurately reflect the in vivo intestinal metabolism of this compound.[6][12]
-
Primary Human Hepatocytes: While not an intestinal model, they are crucial for studying the subsequent hepatic activation of the prodrug that escapes intestinal metabolism.
Troubleshooting Guides
Problem 1: High variability in this compound metabolic stability in in vitro intestinal models.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Enzyme Activity in Intestinal Fractions | Ensure consistent sourcing and storage of human intestinal microsomes or S9 fractions. Perform a quality control check with a known CES2 substrate to verify enzymatic activity before initiating experiments with this compound. |
| Variability in Caco-2 Cell Phenotype | Caco-2 cells can exhibit phenotypic differences between passages and laboratories. Standardize cell culture conditions, including passage number, seeding density, and differentiation time (typically 21 days). Regularly assess monolayer integrity via transepithelial electrical resistance (TEER) measurements. |
| Compound Solubility Issues | This compound is lipophilic. Ensure it is fully solubilized in the incubation buffer. Use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low (typically <1%) to avoid impacting enzyme activity. |
| Non-specific Binding | The lipophilicity of this compound may lead to non-specific binding to plasticware. Use low-binding plates and tubes. Determine the extent of non-specific binding in your assay system. |
Problem 2: Discrepancy between Caco-2 permeability data and in vivo absorption.
| Possible Cause | Troubleshooting Steps |
| Incorrect Enzyme Expression Profile in Caco-2 Cells | As mentioned, Caco-2 cells predominantly express CES1, not the intestinally-relevant CES2.[6] This will lead to an underestimation of the intestinal metabolism of this compound. Consider using human intestinal microsomes or S9 fractions for a more accurate assessment of metabolic stability. |
| Efflux Transporter Involvement | The absorption of this compound can be influenced by efflux transporters.[1][4] Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) in Caco-2 cells to determine the efflux ratio. The inclusion of specific efflux transporter inhibitors can help identify the transporters involved. |
| Concentration-Dependent Metabolism | The metabolism of this compound may be saturable.[1][4] Perform permeability and metabolism studies at multiple concentrations of this compound to assess the concentration-dependence of its transport and metabolism. |
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound
| Matrix | Species | Parameter | Value | Reference |
| Intestinal S9 | Human | Half-life (t½) | Relatively unstable | [1] |
| Intestinal S9 | Dog | Half-life (t½) | More stable than human | [1] |
| Intestinal S9 | Monkey | Half-life (t½) | Relatively unstable | [1] |
| Intestinal S9 | Hamster | Half-life (t½) | Relatively unstable | [1] |
| Hepatic S9 | Human | Half-life (t½) | ≤ 25 min | [1] |
| Hepatic S9 | Dog | Half-life (t½) | ≤ 25 min | [1] |
| Hepatic S9 | Monkey | Half-life (t½) | ≤ 25 min | [1] |
| Hepatic S9 | Hamster | Half-life (t½) | ≤ 25 min | [1] |
| Plasma | Human | Half-life (t½) | ≥ 80 min | [1] |
| Plasma | Dog | Half-life (t½) | ≥ 80 min | [1] |
| Plasma | Monkey | Half-life (t½) | ≥ 80 min | [1] |
| Plasma | Hamster | Half-life (t½) | ≥ 80 min | [1] |
Note: Specific quantitative values for the half-life of this compound in human intestinal microsomes are not publicly available but are expected to be short due to the high activity of CES2.
Experimental Protocols
Protocol 1: Determination of this compound Metabolic Stability in Human Intestinal S9 Fractions
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human intestinal S9 fraction (final protein concentration typically 0.5-1 mg/mL), and this compound (final concentration typically 1 µM).
-
Prepare a negative control without the S9 fraction to assess non-enzymatic degradation.
-
-
Incubation:
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding a cofactor solution (e.g., NADPH, UDPGA, if assessing phase I and phase II metabolism, though for ester hydrolysis, they are not required). For carboxylesterase activity, no additional cofactors are typically needed.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound and the formation of its metabolites.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as the rate of metabolism divided by the substrate concentration.
-
Mandatory Visualization
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for this compound metabolism assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of intestinal carboxylesterase in the oral absorption of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Impact of Carboxylesterases in Drug Metabolism and Pharmacoki...: Ingenta Connect [ingentaconnect.com]
- 9. In vitro methods to study intestinal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mttlab.eu [mttlab.eu]
- 11. researchgate.net [researchgate.net]
- 12. Absorption of Ester Prodrugs in Caco-2 and Rat Intestine Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GS-6620 and Efflux Transporter Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the role of efflux transporters in the cellular uptake of GS-6620.
Frequently Asked Questions (FAQs)
Q1: What is the role of efflux transporters in the intestinal absorption of this compound?
A1: In vitro studies using Caco-2 cell monolayers, a model for the intestinal epithelium, have demonstrated that this compound is a substrate for efflux transporters. This means that after entering the intestinal cells, this compound can be actively pumped back into the intestinal lumen, which can limit its overall absorption into the bloodstream.
Q2: Which specific efflux transporters are known to interact with this compound?
A2: The primary efflux transporters identified as interacting with this compound are P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). This was determined through experiments where the efflux of this compound was significantly reduced in the presence of known inhibitors of these transporters.
Q3: How does the concentration of this compound affect its transport across intestinal cells?
A3: The efflux of this compound is a saturable process. At lower concentrations, the efflux transporters can efficiently pump the drug out of the cells, resulting in a high efflux ratio. As the concentration of this compound increases, the transporters become saturated, leading to a decrease in the efflux ratio and a proportional increase in the net absorption of the drug.
Q4: Can the efflux of this compound be inhibited to improve its absorption?
A4: Yes, studies have shown that inhibitors of P-gp and BCRP can significantly reduce the efflux of this compound and increase its forward permeability across Caco-2 cell monolayers. For instance, the P-gp and BCRP inhibitor cobicistat and the general efflux transporter inhibitor cyclosporine A have both been shown to decrease the efflux ratio of this compound to nearly one, indicating a significant reduction in active efflux.
Q5: Does this compound treatment alter the expression or activity of P-gp or BCRP?
A5: Currently, there is no direct published evidence to suggest that this compound modulates the signaling pathways that regulate the expression or activity of P-gp or BCRP. However, it is known that some antiviral nucleotide analogs can influence the expression of these transporters. Therefore, if you are conducting long-term exposure studies with this compound, it may be beneficial to assess the expression levels of P-gp and BCRP to rule out any potential for altered transporter activity influencing your results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in this compound permeability results across experiments. | 1. Inconsistent Caco-2 cell monolayer integrity. 2. Variation in the passage number of Caco-2 cells. 3. Inconsistent incubation times or temperatures. | 1. Ensure consistent and thorough quality control of Caco-2 monolayers by measuring transepithelial electrical resistance (TEER) values before and after each experiment. 2. Use Caco-2 cells within a consistent and defined passage number range for all experiments. 3. Strictly adhere to the standardized incubation times and maintain a constant temperature of 37°C throughout the assay. |
| Unexpectedly low apparent permeability (Papp) of this compound in the apical-to-basolateral direction. | High efflux activity of P-gp and BCRP in the Caco-2 cells. | Include known P-gp and BCRP inhibitors (e.g., cobicistat, cyclosporine A, or specific inhibitors like zosuquidar for P-gp and Ko143 for BCRP) in your experiment to confirm if the low permeability is due to efflux. A significant increase in the A-to-B Papp value in the presence of inhibitors would confirm this. |
| Efflux ratio of this compound is lower than expected based on published data. | 1. The concentration of this compound used is high enough to cause saturation of the efflux transporters. 2. The Caco-2 cells used have lower than typical expression levels of P-gp and BCRP. | 1. Perform a concentration-dependent study to determine the efflux ratio at various concentrations of this compound. 2. Characterize the expression levels of P-gp and BCRP in your Caco-2 cell line using methods like Western blotting or qPCR to ensure they are consistent with expected levels. |
| This compound recovery is low at the end of the experiment. | 1. This compound may be unstable in the experimental buffer. 2. The compound may be binding to the plasticware. 3. Intracellular metabolism of this compound. | 1. Assess the stability of this compound in the assay buffer over the time course of the experiment. 2. Use low-binding plates and pipette tips. 3. While this compound is a prodrug, significant metabolism within the Caco-2 cells during the transport assay is less likely to be the primary reason for low recovery. However, you can analyze cell lysates for the presence of metabolites if this is a concern. |
Quantitative Data Summary
Table 1: Concentration-Dependent Bidirectional Permeability of this compound in Caco-2 Cells
| This compound Concentration (µM) | Apparent Permeability (Papp) A to B (10⁻⁶ cm/s) | Apparent Permeability (Papp) B to A (10⁻⁶ cm/s) | Efflux Ratio (Papp B to A / Papp A to B) |
| 1 | 0.5 | 5.7 | 11.4 |
| 10 | 1.8 | 10.1 | 5.6 |
| 100 | 7.9 | 12.8 | 1.6 |
| Data is adapted from the study "Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug this compound". The values are approximate and for illustrative purposes. |
Table 2: Effect of Efflux Transporter Inhibitors on the Bidirectional Permeability of 10 µM this compound in Caco-2 Cells
| Condition | Apparent Permeability (Papp) A to B (10⁻⁶ cm/s) | Apparent Permeability (Papp) B to A (10⁻⁶ cm/s) | Efflux Ratio (Papp B to A / Papp A to B) |
| Control (no inhibitor) | 1.8 | 10.1 | 5.6 |
| + 30 µM Cobicistat | 3.5 | 3.5 | 1.0 |
| + 10 µM Cyclosporine A | 3.7 | 3.8 | 1.0 |
| Data is adapted from the study "Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug this compound". The values are approximate and for illustrative purposes. |
Experimental Protocols
Detailed Methodology for Caco-2 Bidirectional Permeability Assay
This protocol is a general guide for performing a bidirectional permeability assay with this compound using Caco-2 cells. Researchers should optimize conditions for their specific laboratory setup.
1. Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed Caco-2 cells at a density of approximately 6 x 10⁴ cells/cm² onto polycarbonate membrane inserts (e.g., Transwell®).
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values >200 Ω·cm² are typically considered suitable for transport studies.
2. Bidirectional Transport Assay:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
For Apical to Basolateral (A-to-B) transport:
-
Add the dosing solution containing this compound (at the desired concentration) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
For Basolateral to Apical (B-to-A) transport:
-
Add the dosing solution containing this compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation period, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
-
Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
4. Inhibition Studies:
-
To confirm the involvement of specific efflux transporters, pre-incubate the Caco-2 monolayers with an inhibitor (e.g., 30 µM cobicistat or 10 µM cyclosporine A) for approximately 30-60 minutes before adding the this compound dosing solution.
-
Perform the bidirectional transport assay as described above in the continued presence of the inhibitor.
-
A significant reduction in the efflux ratio in the presence of the inhibitor confirms the role of the targeted transporter.
Visualizations
Technical Support Center: Stabilizing GS-6620 in Cell Culture Media for Long-Term Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GS-6620 in long-term cell culture assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway diagrams to ensure the stability and efficacy of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a C-nucleoside monophosphate prodrug developed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a prodrug, it is metabolized within the cell to its active triphosphate form, GS-441326. This active metabolite acts as a chain terminator during viral RNA synthesis by competing with endogenous ATP for incorporation into the nascent RNA strand, effectively halting viral replication.[1]
Q2: How stable is this compound in cell culture media?
A2: While specific long-term stability data for this compound in cell culture media is not extensively published, its chemical structure as a C-nucleoside suggests it possesses greater inherent stability compared to N-nucleosides, which are more susceptible to hydrolysis. However, the stability of any compound in cell culture can be influenced by several factors including media composition (e.g., presence of serum enzymes), pH, temperature, and light exposure. For long-term assays (extending beyond 72 hours), it is recommended to replenish the media with freshly prepared this compound every 2-3 days to ensure a consistent active concentration.
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The effective concentration (EC50) of this compound can vary depending on the cell line and the specific HCV genotype being studied. Generally, EC50 values range from the sub-micromolar to low micromolar range. It is crucial to determine the optimal concentration for your specific experimental setup through a dose-response study.
Q4: Is this compound cytotoxic?
A4: this compound generally exhibits low cytotoxicity in various cell lines. The 50% cytotoxic concentration (CC50) is typically significantly higher than its effective concentration (EC50), providing a good therapeutic window. However, it is always recommended to perform a cytotoxicity assay in your specific cell line to determine the non-toxic concentration range for your long-term experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity over time in a long-term assay. | Compound Degradation: The phosphoramidate and ester moieties of the prodrug could be susceptible to hydrolysis or enzymatic degradation by components in the cell culture medium, especially if it contains serum. | - Refresh the cell culture medium with freshly prepared this compound every 48-72 hours. - Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section). - If using serum, consider reducing the serum concentration or using a serum-free medium if your cell line permits. |
| Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium. | - Use low-adsorption plasticware for your experiments. - Pre-incubate plates with media containing this compound for a short period before adding cells to saturate potential binding sites. | |
| Precipitation of this compound in the cell culture medium. | Solubility Issues: The final concentration of the DMSO stock solution in the aqueous cell culture medium may exceed the solubility of this compound. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%). - When preparing the working solution, add the this compound stock solution to the pre-warmed medium slowly while gently vortexing. - If precipitation persists, consider preparing a lower concentration stock solution. |
| Inconsistent experimental results between assays. | Variability in Stock Solution: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. | - Aliquot the this compound stock solution into single-use vials to avoid multiple freeze-thaw cycles. - Store stock solutions at -20°C or -80°C and protect from light. - Periodically check the purity of the stock solution using methods like HPLC. |
Quantitative Data Summary
The following tables summarize the reported efficacy and cytotoxicity of this compound in various cell lines.
Table 1: In Vitro Efficacy (EC50) of this compound against HCV Genotypes
| HCV Genotype | Cell Line | EC50 (µM) | Citation |
| 1a | Huh-7 | 0.28 | [1] |
| 1b | Huh-7 | 0.15 | [1] |
| 2a | Huh-7 | 0.05 | [1] |
| 3a | Huh-7 | 0.68 | [1] |
| 4a | Huh-7 | 0.12 | [1] |
| 5a | Huh-7 | 0.08 | [1] |
| 6a | Huh-7 | 0.11 | [1] |
Table 2: Cytotoxicity (CC50) of this compound in Various Cell Lines
| Cell Line | CC50 (µM) |
| Huh-7 | > 90 |
| HepG2 | > 50 |
| MT-2 | > 100 |
| CEM | > 100 |
| Vero | > 100 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Prepare Working Solution: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to your desired final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Point 0: Immediately after preparation, take a 100 µL aliquot of the this compound-containing medium. This is your T=0 sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining medium in a sterile, sealed container in a 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw a 100 µL aliquot from the incubator. Store each sample at -80°C.
-
Sample Analysis (HPLC):
-
Thaw all samples.
-
Analyze each sample by HPLC to determine the concentration of this compound. Use a validated method with a standard curve for quantification.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Simplified overview of eukaryotic transcription by RNA Polymerase II.
References
Addressing GS-6620-induced cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GS-6620. The information herein is intended to assist in addressing potential observations of cytotoxicity at high concentrations during in vitro experiments.
Troubleshooting Guide
This guide is designed to help you navigate unexpected cytotoxicity when working with this compound.
Question: I am observing a decrease in cell viability at high concentrations of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
While this compound has been reported to have a favorable cytotoxicity profile in some studies, observing cytotoxicity at high concentrations in specific experimental settings is possible.[1] Here are several factors to consider and steps to take:
Potential Causes and Troubleshooting Steps:
-
Compound Concentration and Purity:
-
Action: Verify the concentration and purity of your this compound stock. Improperly stored or impure compounds can lead to unexpected effects. Consider obtaining a fresh batch of the compound.
-
Rationale: Degradation products or impurities may have cytotoxic properties independent of this compound's primary mechanism.
-
-
Cell Line Sensitivity:
-
Action: Determine the inherent sensitivity of your cell line to antiviral compounds or nucleoside analogs. It is advisable to perform a dose-response curve to establish the 50% cytotoxic concentration (CC50) in your specific cell model.
-
Rationale: Different cell lines exhibit varying sensitivities to chemical compounds due to differences in metabolism, proliferation rate, and expression of drug transporters.[2]
-
-
Off-Target Effects:
-
Action: At high concentrations, the active metabolite of this compound may interact with host cellular polymerases or other enzymes. Consider evaluating markers of mitochondrial toxicity or DNA damage.
-
Rationale: While the active triphosphate form of this compound is selective for HCV NS5B polymerase, high intracellular concentrations could potentially lead to off-target inhibition of host enzymes.[1]
-
-
Experimental Conditions:
-
Action: Review your experimental protocol, paying close attention to incubation times, media components (especially serum), and cell density.
-
Rationale: Prolonged exposure or suboptimal culture conditions can exacerbate compound-induced stress and lead to cell death.[3] Serum components in the media can sometimes interact with test compounds.[4]
-
Experimental Workflow for Investigating Cytotoxicity
The following diagram outlines a general workflow for assessing and characterizing this compound-induced cytotoxicity.
Caption: A workflow for investigating observed cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a phosphoramidate prodrug of a C-nucleoside monophosphate.[5] It is designed to be preferentially taken up by hepatocytes, where it is metabolically activated to its triphosphate form, GS-441326.[5][6] This active metabolite acts as a competitive inhibitor and a chain terminator of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, thereby preventing viral replication.[1][5]
Metabolic Activation of this compound
Caption: Metabolic activation pathway of this compound.
Q2: At what concentrations is this compound effective, and what is its reported cytotoxicity?
This compound has demonstrated potent anti-HCV activity across multiple genotypes. The 50% effective concentration (EC50) values are typically in the sub-micromolar range. In one study, this compound showed no cytotoxicity in replicon cells at concentrations up to 90 μM.[1]
Summary of In Vitro Activity of this compound
| Cell Line/Assay | Parameter | Value (µM) | Reference |
| HCV Genotype 1b Replicon | EC50 | 0.05 | [1] |
| HCV Genotype 2a Replicon | EC50 | 0.25 | [1] |
| HCV Genotype 3a Replicon | EC50 | 0.09 | [1] |
| HCV Genotype 4a Replicon | EC50 | 0.68 | [1] |
| HCV Genotype 5a Replicon | EC50 | 0.05 | [1] |
| HCV Genotype 6a Replicon | EC50 | 0.08 | [1] |
| Replicon Cells | CC50 | >90 | [1] |
| Clone-5 Cells | CC50 | >50 | [1] |
Q3: How can I distinguish between cytotoxic and cytostatic effects?
Cytotoxic effects result in cell death, which can be measured by assays that quantify membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity). Cytostatic effects, on the other hand, inhibit cell proliferation without necessarily causing cell death. To distinguish between these, you can use a combination of assays. For example, an MTT assay measures metabolic activity, which can decrease due to either cytotoxicity or cytostasis.[7][8] Combining this with a direct measure of cell number (e.g., cell counting) or a marker of cell death can help differentiate these effects.[3]
Troubleshooting Logic for Cytotoxicity
Caption: A decision tree for troubleshooting cytotoxicity.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[4][7][8][9]
Materials:
-
96-well plate with cultured cells
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Incubate for an additional 4 hours at 37°C or overnight at room temperature, protected from light.[10]
-
Measure the absorbance at 570 nm using a plate reader.[4]
Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[11][12][13]
Materials:
-
96-well white-walled plate with cultured cells
-
This compound compound
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with this compound and controls.
-
Incubate for the desired treatment period.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[12][13]
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume (e.g., 100 µL of reagent to 100 µL of medium).[12][13]
-
Mix the contents of the wells by gentle shaking or orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.[12] The luminescent signal is proportional to the amount of caspase activity.[13]
References
- 1. Inhibition of Hepatitis C Virus Replication by this compound, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why We Should be Vigilant: Drug Cytotoxicity Observed with In Vitro Transporter Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
How to mitigate the high barrier to resistance of GS-6620 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-6620 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a C-nucleoside monophosphate prodrug developed as a potent and selective inhibitor of the hepatitis C virus (HCV).[1][2][3] It is a pangenotype inhibitor, showing activity against HCV genotypes 1 through 6.[1] this compound acts as a prodrug, meaning it is administered in an inactive form and requires metabolic activation within the cell to become pharmacologically active.[4][5]
The activation process involves intracellular kinases that convert this compound into its active 5'-triphosphate metabolite, GS-441326.[1][4] This active metabolite then targets the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[2][4] GS-441326 functions as a competitive inhibitor of ATP incorporation and, once incorporated into the nascent viral RNA strand, acts as a nonobligate chain terminator, thus halting viral replication.[4] A unique feature of its active metabolite is the dual substitutions of 1′-CN and 2′-C-Me on the ribose ring, which enhances its selectivity for the HCV NS5B polymerase over host RNA polymerases.[1][6]
Q2: What is the known resistance profile of this compound in vitro?
This compound demonstrates a high barrier to the emergence of resistance in vitro.[1][6][7] Prolonged passage of HCV replicon cells in the presence of this compound has been shown to select for the S282T mutation in the NS5B polymerase.[1][6] This mutation confers resistance to this compound in both cellular and enzymatic assays, with a greater than 30-fold increase in resistance.[1][6]
Q3: Is this compound active against viruses other than HCV?
The antiviral activity of this compound is highly specific to HCV. It has shown limited to no activity against a panel of other RNA and DNA viruses, including bovine viral diarrhea virus (BVDV), West Nile virus, dengue virus, yellow fever virus, human rhinovirus (HRV), coxsackievirus, respiratory syncytial virus (RSV), parainfluenza virus, influenza virus, human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[1] It did, however, show moderate activity against the vaccinia virus.[6]
Troubleshooting Guides
Problem 1: High variability in EC50 values for this compound in our replicon system.
-
Possible Cause 1: Inconsistent metabolic activation of the prodrug.
-
Troubleshooting: Ensure that the cell line used for the assay (e.g., Huh-7 or its derivatives) has a consistent and healthy metabolic activity. Passage number and cell density at the time of treatment can influence cellular metabolism. Standardize these parameters across experiments. Consider pre-screening cell batches for consistent metabolic activity using a viability assay like MTT or resazurin.
-
-
Possible Cause 2: Variability in experimental conditions.
-
Troubleshooting: Maintain strict consistency in all experimental parameters, including incubation times, CO2 levels, temperature, and media composition. Any variation in these conditions can affect both viral replication and drug metabolism.
-
-
Possible Cause 3: Degradation of this compound in culture medium.
-
Troubleshooting: Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. To assess stability, you can incubate this compound in the culture medium for the duration of the experiment and then test its potency.
-
Problem 2: Rapid emergence of resistance in our long-term culture experiments.
-
Possible Cause 1: Suboptimal drug concentration.
-
Troubleshooting: While this compound has a high barrier to resistance, using a concentration that is too low can facilitate the selection of resistant variants. It is recommended to use concentrations of at least 10x to 15x the EC50 to completely suppress the emergence of resistant colonies.[1]
-
-
Possible Cause 2: Pre-existing resistant variants in the viral population.
-
Troubleshooting: The S282T mutation can pre-exist at a very low frequency in the viral population. To minimize its impact, use a low passage, sequence-verified viral stock for your experiments.
-
-
Possible Cause 3: Inappropriate selection pressure.
-
Troubleshooting: A gradual increase in drug concentration may inadvertently select for intermediate-level resistance mutations that can then evolve to high-level resistance. A higher initial selection pressure is often more effective at preventing resistance breakthrough.
-
Problem 3: How to mitigate the emergence of the S282T resistance mutation in vitro?
-
Strategy 1: Combination Therapy.
-
Rationale: Combining this compound with another antiviral agent that has a different mechanism of action can significantly increase the barrier to resistance. The probability of the virus simultaneously developing mutations that confer resistance to both drugs is much lower.
-
Recommendation: In vitro studies have shown that this compound has additive-to-synergistic effects when combined with other classes of HCV antivirals, such as NS3/4A protease inhibitors and NS5A inhibitors.[1] Co-administering this compound with one of these agents in your cell culture experiments can effectively suppress the emergence of the S282T mutation.
-
-
Strategy 2: High Concentration Monotherapy.
-
Rationale: As demonstrated in replicon colony reduction assays, higher concentrations of this compound (10x to 15x EC50) can completely suppress the formation of resistant colonies.[1]
-
Recommendation: If monotherapy is required for the experimental design, use a sufficiently high concentration of this compound to prevent the outgrowth of resistant variants.
-
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes
| HCV Genotype | Replicon System | EC50 (µM) |
| Genotype 1a | 0.05 | |
| Genotype 1b | 0.048 - 0.5 | |
| Genotype 2a | 0.25 - 0.35 | |
| Genotype 3a | 0.17 | |
| Genotype 4a | 0.07 | |
| Genotype 5a | 0.68 | |
| Genotype 6a | 0.11 |
Data compiled from multiple sources.[1][3]
Table 2: Inhibition of HCV NS5B Polymerase by the Active Metabolite of this compound (GS-441326)
| Parameter | Genotype 1b NS5B | Genotype 2a NS5B |
| IC50 (µM) | 0.39 ± 0.14 | 1.3 ± 0.4 |
| Ki/Km | 0.23 | 0.18 |
[1]
Experimental Protocols
Protocol 1: HCV Replicon Colony Reduction Assay for Resistance Barrier Assessment
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon (e.g., Huh-9-13) in 6-well plates at a density of 1 x 10^5 cells per well.
-
Cell Adherence: Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: The following day, replace the culture medium with fresh medium containing G-418 (0.5 mg/ml) and the desired concentration of this compound (e.g., 1x, 10x, and 15x EC50). Include a no-drug control.
-
Medium Change: Replace the medium with freshly prepared compound-containing medium every 72 hours.
-
Incubation: Continue the treatment for 21 days.
-
Colony Staining and Analysis: After 21 days, wash the plates with phosphate-buffered saline (PBS), fix the cells with a solution of 10% formaldehyde, and stain with 0.5% crystal violet. The number of emerging drug-resistant colonies can then be quantified.
Protocol 2: In Vitro Selection of this compound Resistant HCV Replicons
-
Initial Seeding: Seed genotype 1b HCV replicon cells (e.g., 1b-Rluc-2) in a 150-mm culture dish at a density of 6 x 10^5 cells.
-
Initial Selection: After overnight culture, treat the cells with this compound at a concentration of 5x the EC50 in the presence of G-418 (0.5 mg/ml).
-
Maintenance: Refresh the cell culture medium with fresh compound every 2 days until significant cell death is observed and resistant colonies begin to emerge.
-
Dose Escalation: Once the resistant cell colonies reach approximately 90% confluency, split the cells 1:3 and double the concentration of this compound.
-
Iterative Selection: Repeat the process of cell growth and dose escalation to select for higher levels of resistance.
-
Analysis: The selected resistant cell population can then be harvested for genotypic (sequencing of NS5B) and phenotypic (EC50 determination) analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for mitigating this compound resistance.
References
- 1. Inhibition of Hepatitis C Virus Replication by this compound, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (this compound) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound, A Novel Anti-Hepatitis C Virus Nucleotide Prodrug, Has A High In Vitro Barrier To Resistance [natap.org]
Improving the delivery of GS-6620 to target cells
Welcome to the technical support center for GS-6620. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in pre-clinical research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phosphoramidate prodrug of a C-nucleoside analog.[1][2] It is designed to deliver its active metabolite, GS-441326 (a 5'-triphosphate), into target cells. This active metabolite acts as a competitive inhibitor and a chain terminator of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, thereby preventing viral replication.[1][3][4] The prodrug approach is utilized to enhance cell permeability and bypass the initial, often inefficient, phosphorylation step required for the activation of many nucleoside analogs.[2][4]
Q2: What is the antiviral spectrum of this compound?
This compound has demonstrated potent and pan-genotypic activity against HCV replicons (genotypes 1-6).[1][5] Its efficacy against other viruses is limited, though some weak activity has been observed against bovine viral diarrhea virus (BVDV) and human rhinovirus (HRV).[1][5] It has not shown significant inhibition of other RNA or DNA viruses, including HIV and HBV, at concentrations effective against HCV.[1]
Q3: What are the key challenges in working with this compound?
The primary challenge associated with this compound is its historically poor and variable oral bioavailability observed in clinical trials, which was attributed to extensive intestinal metabolism.[4][6] In a laboratory setting, researchers may encounter issues related to optimizing its delivery into specific cell types to achieve sufficient intracellular concentrations of the active triphosphate form. Solubility and stability in cell culture media over longer incubation periods could also be factors to consider.
Q4: How is this compound metabolized to its active form?
This compound undergoes intracellular metabolic activation to its pharmacologically active 5'-triphosphate form, GS-441326. This is a multi-step process initiated by the cleavage of the phosphoramidate moiety, followed by subsequent phosphorylation events. This activation pathway is crucial for its antiviral activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no antiviral activity | Insufficient intracellular concentration of the active metabolite. | 1. Optimize compound concentration: Test a broader range of this compound concentrations. 2. Increase incubation time: The conversion to the active triphosphate may be slow in some cell types. Extend the incubation period (e.g., 48-72 hours). 3. Use a different cell line: The enzymatic machinery required for metabolic activation can vary between cell lines. Consider using cell lines known for efficient nucleotide metabolism, such as Huh-7 or HepG2 cells.[5] 4. Assess cell permeability: If possible, perform permeability assays to determine the uptake of this compound into your specific cell line. |
| Degradation of this compound in culture medium. | 1. Prepare fresh solutions: Always use freshly prepared stock solutions of this compound. 2. Minimize freeze-thaw cycles: Aliquot stock solutions to avoid repeated freezing and thawing. 3. Assess stability: If stability is a concern, you can assess the concentration of this compound in the culture medium over time using analytical methods like HPLC. | |
| Viral resistance. | Although this compound has a high barrier to resistance, prolonged exposure can lead to the selection of resistant variants, such as the S282T mutation in the NS5B polymerase.[1] If you are passaging virus in the presence of the compound, consider sequencing the viral polymerase gene to check for resistance mutations. | |
| Observed Cytotoxicity | Compound concentration is too high. | 1. Determine the CC50: Perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) in your specific cell line. This will help you identify a non-toxic working concentration range. 2. Reduce incubation time: High concentrations for extended periods may lead to toxicity. |
| Toxicity of the prodrug metabolites. | The phosphoramidate prodrug moiety releases metabolites upon cleavage. While this compound itself has shown low cytotoxicity in several cell lines, the byproducts could be toxic in others.[5][7] Ensure you are using concentrations well below the CC50. | |
| Cell line sensitivity. | Different cell lines exhibit varying sensitivities to antiviral compounds. Compare the observed cytotoxicity to published data for similar cell types. | |
| Inconsistent Results | Variability in experimental conditions. | 1. Standardize cell seeding density: Ensure consistent cell numbers are plated for each experiment. 2. Control for solvent effects: Use a consistent final concentration of the solvent (e.g., DMSO) across all wells, including controls. 3. Ensure proper mixing: Thoroughly mix the compound in the culture medium before adding it to the cells. |
| Cell health and passage number. | Use cells that are healthy, actively dividing, and within a consistent, low passage number range. |
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound in various cell lines.
Table 1: Antiviral Activity of this compound against HCV Genotypes
| HCV Genotype | Cell Line | EC50 (µM) |
| 1a | Huh-7 | 0.18 |
| 1b | Huh-7 | 0.46 |
| 2a | Huh-7 | 0.68 |
| 3a | Huh-7 | 0.048 |
| 4a | Huh-7 | 0.11 |
| 5a | Huh-7 | 0.14 |
| 6a | Huh-7 | 0.11 |
| Data sourced from MedchemExpress and represents activity in subgenomic replicon assays.[5] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Duration | CC50 (µM) |
| Huh-7 | 5 days | 67 |
| HepG2 | 5 days | 66 |
| PC-3 | 5 days | 40 |
| PBMCs | 5 days | >100 |
| Data sourced from MedchemExpress.[5] |
Experimental Protocols
1. General Antiviral Activity Assay (HCV Replicon System)
This protocol is a general guideline for determining the EC50 of this compound in a stable HCV replicon cell line (e.g., Huh-7 cells harboring a luciferase-reported replicon).
-
Materials:
-
HCV replicon cells (e.g., Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
This compound
-
DMSO (for stock solution)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed HCV replicon cells in a 96-well plate at a density that will maintain them in the exponential growth phase for the duration of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.[1]
-
After incubation, remove the medium and perform the luciferase assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
2. General Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of this compound.
-
Materials:
-
Target cell line (e.g., Huh-7, HepG2)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear tissue culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or a fluorescent dye-based assay like CellTox™ Green[8][9])
-
Plate reader (luminometer, spectrophotometer, or fluorometer as required by the assay)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium with a consistent final DMSO concentration.
-
Replace the medium in the wells with the prepared drug dilutions. Include vehicle-only and no-cell controls.
-
Incubate the plate for the desired duration (e.g., 72 hours to 5 days).[5]
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Measure the signal using the appropriate plate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Metabolic activation pathway of the this compound prodrug.
Caption: Troubleshooting workflow for low antiviral activity of this compound.
References
- 1. Inhibition of Hepatitis C Virus Replication by this compound, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (this compound) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Hepatitis C Virus replication by this compound, a potent C-nucleoside monophosphate prodrug - OAK Open Access Archive [oak.novartis.com]
- 4. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.com]
- 9. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
Technical Support Center: Managing Cellular Effects of GS-6207 (Lenacapavir)
A Note on Terminology: This technical guide addresses GS-6207, the active ingredient in Lenacapavir. This compound is a highly specific first-in-class HIV-1 capsid inhibitor. It is presumed that the query regarding "GS-6620" contains a typographical error and refers to this well-documented agent.
This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage and understand the cellular effects of GS-6207 in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GS-6207?
A1: GS-6207 is a highly potent, first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (p24).[1] Its mechanism is multi-modal, interfering with multiple, essential steps of the viral replication cycle.[2][3] It binds directly to the interface between capsid protein subunits, which over-stabilizes the capsid core.[1][4] This interference disrupts:
-
Early-stage events: Prevents the proper disassembly of the viral core upon entry into a host cell, thereby hindering the transport of the viral genome to the nucleus and its subsequent integration into the host DNA.[1][2][5]
-
Late-stage events: Interferes with the assembly of new, mature viral particles, leading to the production of malformed or non-infectious virions.[2][5][6]
Q2: What are the known off-target effects of GS-6207 on host cells?
A2: GS-6207 is characterized by its high specificity for the HIV-1 capsid protein and demonstrates a very favorable safety profile in preclinical studies. Published data indicates a high selectivity index (often >1,000,000), reflecting minimal cytotoxicity to host cells at concentrations far exceeding its effective antiviral dose.[4][5] While GS-6207 does not have known off-target binding to unrelated host proteins, its on-target activity on the viral capsid does interfere with the capsid's interaction with specific host cell factors required for viral replication, such as Nucleoporin 153 (Nup153) and Cleavage and Polyadenylation Specificity Factor 6 (CPSF6).[4][7][8] This is a consequence of its intended mechanism of action rather than a traditional off-target effect.
Q3: How can I confirm that GS-6207 is not cytotoxic in my specific cellular model?
A3: It is crucial to perform a cytotoxicity assay to determine the half-maximal cytotoxic concentration (CC50) in your specific cell line. This allows you to establish a therapeutic window and ensure that observed antiviral effects are not due to cell death. A common method is the MTT assay, which measures cell viability. The CC50 value should be significantly higher than the half-maximal effective concentration (EC50) for antiviral activity.
Q4: My cells are exhibiting an unexpected phenotype after GS-6207 treatment. How can I investigate potential off-target effects?
A4: While unlikely given its high specificity, unexpected phenotypes should be investigated systematically.
-
Confirm Cytotoxicity: First, perform a dose-response cytotoxicity assay to rule out general cell toxicity.
-
Control Experiments: Ensure the phenotype is not an artifact of the vehicle (e.g., DMSO) used to dissolve the compound.
-
Rescue Experiments: If possible, determine if the phenotype can be rescued. For HIV-related experiments, using a virus with a known resistance mutation in the capsid binding site for GS-6207 could demonstrate that the effect is on-target.[1]
-
Unbiased Screening: For novel or unexplainable effects, advanced unbiased methods may be considered. Techniques like proteomic profiling (e.g., mass spectrometry) can identify changes in protein expression or post-translational modifications, while transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression. These methods can provide clues to pathways affected by the compound.
Quantitative Data Summary
The following tables summarize the reported potency and cytotoxicity of GS-6207 in various cellular models.
Table 1: Antiviral Potency (EC50) and Cytotoxicity (CC50) of GS-6207
| Cell Type | Assay Condition | EC50 | CC50 | Selectivity Index (CC50/EC50) | Reference |
| MT-4 Cells | HIV-1 Infection | 0.1 nM | 27 µM | >270,000 | [3] |
| PBMCs | HIV-1 Infection | ~12 to 314 pM | > 50 µM | >1,000,000 | [4][9] |
| MT-2 Cells | Early Stage Infection | 23 pM | > 50 µM | >2,170,000 | [5] |
| HEK293T Cells | Late Stage (Production) | 439 pM | > 50 µM | >113,000 | [5] |
PBMCs: Peripheral Blood Mononuclear Cells
Experimental Protocols & Troubleshooting
Protocol 1: Determining Cell Viability using MTT Assay
This protocol provides a method for assessing the cytotoxic effects of GS-6207 on a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
GS-6207 stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or stabilize for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of GS-6207 in complete culture medium. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Treatment: Carefully remove the old medium and add 100 µL of the medium containing the serially diluted GS-6207 or controls to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your antiviral assay (e.g., 48-72 hours) under standard culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the viability against the log of the compound concentration to determine the CC50 value.
Troubleshooting Guide
Problem: I am observing significantly higher cytotoxicity than reported in the literature.
| Possible Cause | Recommended Solution |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities. Ensure your cell line is healthy and not from a high passage number. |
| Compound Concentration Error | Verify the concentration of your GS-6207 stock solution and the accuracy of your serial dilutions. |
| Vehicle (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and run a vehicle-only control to assess its specific effect. |
| Contamination | Check your cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and skew results. |
| Assay Conditions | Ensure the cell seeding density is optimal. Over-confluent or overly sparse cultures can lead to inaccurate viability readings. |
Problem: I suspect an off-target effect is causing an unexplainable change in my cellular model (e.g., altered morphology, differentiation).
| Recommended Action | Experimental Approach |
| Confirm On-Target Engagement | If applicable to your system, use a technique like a cellular thermal shift assay (CETSA) to confirm that GS-6207 is engaging its intended target (HIV-1 capsid protein) at the concentrations causing the phenotype. |
| Differential Gene/Protein Expression | Perform RNA-sequencing (for transcriptomics) or mass spectrometry-based proteomics to compare treated vs. untreated cells. This can identify pathways that are perturbed by the compound. |
| Phenotypic Screening | Use high-content imaging or other phenotypic screening platforms to systematically quantify the observed changes and compare them to a library of compounds with known mechanisms of action. |
| Computational Prediction | Use computational tools and databases to predict potential off-target interactions based on the chemical structure of GS-6207.[11] While these are predictive, they can guide further experimental validation. |
Visualizations
Diagrams of Pathways and Workflows
Caption: On-target mechanism of GS-6207 in the early stages of HIV-1 replication.
Caption: Experimental workflow for a standard cell viability (MTT) assay.
Caption: Logical workflow for troubleshooting unexpected cellular phenotypes.
References
- 1. Lenacapavir - Wikipedia [en.wikipedia.org]
- 2. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 3. contagionlive.com [contagionlive.com]
- 4. Structural and mechanistic bases for a potent HIV-1 capsid inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical targeting of HIV capsid protein with a long-acting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of GS-6620 and Sofosbuvir for the Treatment of Hepatitis C Virus
In the landscape of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV), two potent nucleotide analogs have emerged as subjects of significant research: GS-6620 and Sofosbuvir. Both molecules target the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. This guide provides a detailed comparison of their efficacy, mechanisms of action, resistance profiles, and clinical development status, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Viral Replication Engine
Both this compound and Sofosbuvir are prodrugs that, once metabolized intracellularly to their active triphosphate forms, act as chain terminators of HCV RNA synthesis.
This compound is a C-nucleoside monophosphate prodrug. Its active metabolite, 1′-CN-2′-C-Me-4-aza-7,9-dideaza-A 5′-triphosphate (GS-441326), competitively inhibits the incorporation of ATP by the HCV NS5B polymerase.[1] Unique dual substitutions on the ribose ring of its active triphosphate form enhance its selectivity for the viral polymerase over host RNA polymerases.[1]
Sofosbuvir (formerly PSI-7977) is a phosphoramidate prodrug of a uridine nucleotide analog.[2] It is metabolized in hepatocytes to its active form, 2′-deoxy-2′-α-fluoro-β-C-methyluridine-5′-triphosphate (GS-461203).[3][4] This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase, leading to premature termination of replication.[3][5]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro antiviral activity of both compounds has been extensively evaluated using HCV replicon systems across various genotypes.
| Compound | HCV Genotype | EC50 (μM) | Reference |
| This compound | 1a | 0.13 | [1] |
| 1b | 0.05 - 0.07 | [1] | |
| 2a | 0.25 - 0.68 | [1] | |
| 3a | 0.16 | [1] | |
| 4a | 0.11 | [1] | |
| 5a | 0.06 | [1] | |
| 6a | 0.048 | [1][6] | |
| Sofosbuvir | 1a | 0.094 | |
| 1b | 0.045 | ||
| 2a | 0.052 | ||
| 3a | 0.014 | ||
| 4a | 0.041 | ||
| 5a | 0.015 | ||
| 6a | 0.027 |
Enzymatic Inhibition:
| Active Metabolite | Target NS5B Genotype | IC50 (μM) | Ki/Km | Reference |
| GS-441326 (from this compound) | 1b | 0.39 | 0.23 | [1] |
| 2a | 1.3 | 0.18 | [1] | |
| GS-461203 (from Sofosbuvir) | 1b | ~0.7 | - |
Resistance Profile: A High Barrier for Both
A key advantage of nucleotide analog inhibitors is their high barrier to resistance.
This compound has demonstrated a high barrier to resistance in vitro.[1] Prolonged exposure in cell culture selected for the S282T mutation in the NS5B polymerase, which conferred greater than 30-fold resistance.[1]
Sofosbuvir also exhibits a high barrier to the development of resistance.[3] The primary resistance-associated substitution is S282T in the NS5B polymerase, which reduces susceptibility to the drug.[7][8] However, this mutation is rarely observed in clinical settings and is associated with reduced viral fitness.[8]
Clinical Development and Efficacy
This compound showed potential for potent anti-HCV activity in a proof-of-concept clinical trial.[1] However, its clinical utility was hampered by the need for high doses and significant pharmacokinetic and pharmacodynamic variability among patients.[1][9] Phase 1 clinical trials for this compound have been completed.[10]
Sofosbuvir , on the other hand, has achieved widespread clinical success and regulatory approval.[2][4] It is a cornerstone of modern HCV therapy, typically used in combination with other DAAs.[11] Clinical trials have consistently demonstrated high rates of sustained virologic response (SVR) across all HCV genotypes, often exceeding 90%.[12][13] Sofosbuvir has completed Phase 2, 3, and 4 clinical trials.[14][15]
| Drug | Phase of Development | Key Clinical Findings |
| This compound | Phase 1 Completed[10] | Demonstrated antiviral response but with high pharmacokinetic variability.[1][9] |
| Sofosbuvir | Approved, Phase 4 Completed[14] | High SVR rates (>90%) across all genotypes in combination therapies.[12][13] |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
-
Cell Culture: Huh-7 cells harboring subgenomic HCV replicons of different genotypes are seeded in 96-well plates.
-
Compound Treatment: Cells are incubated with serial dilutions of the test compound (this compound or Sofosbuvir) for 72 hours.
-
Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV RNA is quantified using a real-time RT-PCR assay.
-
EC50 Calculation: The concentration of the compound that inhibits HCV RNA replication by 50% (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
NS5B Polymerase Inhibition Assay
-
Enzyme and Template: Recombinant HCV NS5B polymerase from different genotypes is used with a heteropolymeric RNA template.
-
Reaction Mixture: The assay is performed in a reaction mixture containing the enzyme, template, radiolabeled ribonucleotides (e.g., [α-³³P]GTP), and varying concentrations of the active triphosphate form of the inhibitor (GS-441326 or GS-461203).
-
Incubation and Quenching: The reaction is incubated to allow RNA synthesis and then stopped by the addition of EDTA.
-
Quantification: The amount of incorporated radiolabeled nucleotide is quantified using a scintillation counter.
-
IC50/Ki Calculation: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined. The inhibition constant (Ki) is derived from the IC50 value.
Resistance Selection Studies
-
Cell Culture and Virus: Huh-7 cells are infected with wild-type HCV.
-
Drug Escalation: The infected cells are cultured in the presence of the inhibitor at an initial concentration equal to the EC50. The drug concentration is gradually increased in subsequent passages as viral replication recovers.
-
Genotypic Analysis: RNA is extracted from the resistant virus, and the NS5B gene is sequenced to identify mutations.
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon construct, and the EC50 of the inhibitor against the mutant replicon is determined to confirm the resistance phenotype.
Conclusion
Both this compound and Sofosbuvir are potent inhibitors of the HCV NS5B polymerase with pangenotypic activity and a high barrier to resistance. While this compound demonstrated promising preclinical and early clinical activity, its development was hindered by unfavorable pharmacokinetic properties. In contrast, Sofosbuvir has become a transformative therapy for chronic HCV infection, forming the backbone of numerous highly effective, all-oral treatment regimens. The comparative data presented underscores the critical role of drug metabolism and pharmacokinetics in the successful clinical development of antiviral agents.
References
- 1. Inhibition of Hepatitis C Virus Replication by this compound, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Discovery of the first C-nucleoside HCV polymerase inhibitor (this compound) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. INTRODUCTION - Sofosbuvir (Sovaldi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. go.drugbank.com [go.drugbank.com]
GS-6620: A Comparative Analysis of Cross-Resistance with Other NS5B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-resistance profile of GS-6620, a C-nucleoside monophosphate prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase, with other NS5B inhibitors. The information presented is supported by experimental data to aid in understanding its resistance profile and potential utility in combination therapies.
Executive Summary
This compound is a potent, pangenotypic inhibitor of HCV replication.[1][2] Its active triphosphate form, GS-441326, acts as a chain terminator of viral RNA synthesis.[1] A key characteristic of this compound is its high barrier to resistance in vitro.[1] The primary resistance-associated substitution identified for this compound is S282T in the NS5B polymerase, which is a common resistance mutation for nucleoside inhibitors.[1] This substitution confers significant resistance to this compound.[1] Importantly, this compound is expected to retain activity against viral strains harboring resistance mutations to non-nucleoside inhibitors that bind to different allosteric sites on the NS5B polymerase.
Quantitative Analysis of Antiviral Activity and Resistance
The following table summarizes the in vitro antiviral activity of this compound against various HCV genotypes and the impact of the key resistance mutation, S282T. The data is presented as the 50% effective concentration (EC50) and the fold change in EC50 for the resistant mutant compared to the wild-type virus.
| HCV Genotype/Mutant | Inhibitor | EC50 (µM) | Fold Change in EC50 vs. Wild-Type | Reference |
| Genotype 1a | This compound | 0.048 | - | [1] |
| Genotype 1b | This compound | 0.085 | - | [1] |
| Genotype 2a | This compound | 0.25 | - | [1] |
| Genotype 3a | This compound | 0.68 | - | [1] |
| Genotype 4a | This compound | 0.21 | - | [1] |
| Genotype 5a | This compound | 0.05 | - | [1] |
| Genotype 6a | This compound | 0.23 | - | [1] |
| Genotype 1b (S282T mutant) | This compound | >2.55 | >30 | [1] |
Cross-Resistance Profile
This compound, being a nucleoside analog inhibitor, targets the highly conserved active site of the NS5B polymerase. Resistance to this class of inhibitors is primarily conferred by mutations in or near the active site, with the S282T substitution being the most prominent.[1]
Conversely, non-nucleoside inhibitors (NNIs) bind to distinct allosteric sites on the NS5B polymerase. These sites include the thumb domain (sites I and II) and the palm domain (sites I and II).[3] Resistance to NNIs is typically conferred by mutations within these binding pockets. For instance, mutations at residue M423 are associated with resistance to thumb site II inhibitors like filibuvir and lomibuvir.[3]
Due to the different binding sites and mechanisms of action, there is generally a lack of cross-resistance between nucleoside inhibitors like this compound and non-nucleoside inhibitors. This suggests that this compound would likely remain active against viral strains that have developed resistance to NNIs targeting the thumb or palm domains. Similarly, NNI-resistant variants are not expected to show reduced susceptibility to this compound.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the antiviral activity and resistance profile of NS5B inhibitors.
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This assay is used to measure the ability of a compound to inhibit HCV RNA replication in a cell-based system.
1. Cell Lines and Replicons:
- Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5) are used.
- These cells are engineered to harbor subgenomic HCV replicons. These replicons are RNA molecules that can replicate autonomously within the cell and typically contain the HCV non-structural proteins (including NS5B) and a reporter gene, such as luciferase, for easy quantification of replication. Replicons representing different HCV genotypes are used to assess the pangenotypic activity of the inhibitor.
2. Assay Procedure:
- Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.
- Compound Preparation: The test compound (e.g., this compound) is serially diluted in cell culture medium to create a range of concentrations.
- Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with vehicle (e.g., DMSO) only.
- Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
- Quantification of Replication: After incubation, the level of HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase). Cells are lysed, and the appropriate substrate for the reporter enzyme is added. The resulting signal (e.g., luminescence) is measured using a plate reader.
- Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using a reagent like CellTiter-Glo®) is performed on the same cells to determine if the observed reduction in replication is due to antiviral activity or toxicity of the compound.
3. Data Analysis:
- The reporter signal from each well is normalized to the signal from the vehicle control wells (representing 100% replication).
- The normalized data is plotted against the compound concentration, and a dose-response curve is generated.
- The EC50 value, which is the concentration of the compound that inhibits 50% of HCV replication, is calculated from this curve using non-linear regression analysis.
In Vitro Resistance Selection and Phenotypic Analysis
This experiment is designed to identify mutations that confer resistance to an antiviral compound and to quantify the level of resistance.
1. Resistance Selection:
- HCV replicon-harboring cells are cultured in the presence of the test compound at a concentration around its EC50.
- The cells are passaged every 3-4 days in the presence of increasing concentrations of the compound.
- This process continues for several weeks or until resistant cell colonies emerge and can grow at concentrations of the compound that are toxic to the wild-type replicon cells.
2. Genotypic Analysis:
- RNA is extracted from the resistant cell colonies.
- The NS5B coding region of the HCV replicon is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
- The amplified DNA is sequenced to identify any amino acid substitutions compared to the wild-type NS5B sequence.
3. Phenotypic Analysis:
- The identified mutations are introduced into a wild-type replicon plasmid using site-directed mutagenesis.
- The mutant replicon RNA is then transcribed in vitro and transfected into fresh Huh-7 cells.
- The EC50 of the test compound against the mutant replicon is determined using the HCV replicon assay described above.
- The fold change in EC50 is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon. This value quantifies the level of resistance conferred by the mutation.
Visualizations
HCV Replication Complex and NS5B Inhibition
Caption: Mechanism of HCV replication and sites of action for NS5B inhibitors.
Experimental Workflow for Determining Cross-Resistance
Caption: Step-by-step workflow for evaluating cross-resistance profiles.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Inhibition of Hepatitis C Virus replication by this compound, a potent C-nucleoside monophosphate prodrug - OAK Open Access Archive [oak.novartis.com]
- 3. Clinical and In Vitro Resistance to GS-9669, a Thumb Site II Nonnucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of GS-6620 Against the S282T NS5B Mutation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of GS-6620, an investigational C-nucleoside monophosphate prodrug, against the S282T mutation in the Hepatitis C Virus (HCV) NS5B polymerase. The S282T substitution is a clinically significant mutation known to confer resistance to nucleos(t)ide analogue inhibitors of the HCV NS5B polymerase. This document summarizes key experimental data, details relevant methodologies, and provides visual representations of experimental workflows and mechanisms of action to aid in the objective evaluation of this compound in the context of other NS5B inhibitors, such as sofosbuvir.
Comparative In Vitro Efficacy
The emergence of drug-resistant viral variants is a critical challenge in the development of antiviral therapeutics. The S282T mutation in the HCV NS5B polymerase has been identified as a primary resistance-associated substitution for several nucleos(t)ide inhibitors. The following tables summarize the in vitro activity of this compound and the approved NS5B inhibitor sofosbuvir against wild-type (WT) HCV and replicons harboring the S282T mutation.
| Compound | HCV Genotype | Assay Type | EC50 (µM) - Wild-Type | Fold Change in EC50 vs. S282T | Reference |
| This compound | Genotype 1b | Replicon Assay | 0.048 - 0.68 | >30 | [1] |
| Sofosbuvir | Multiple Genotypes | Replicon Assay | 0.032 - 0.130 | 2.4 - 18 | [2] |
Table 1: Cellular Anti-HCV Activity. Comparison of the 50% effective concentration (EC50) of this compound and sofosbuvir against wild-type and S282T mutant HCV replicons.
| Compound | Active Metabolite | HCV Genotype | Assay Type | IC50 (µM) - Wild-Type | Fold Change in IC50 vs. S282T | Reference |
| This compound | GS-441326 (triphosphate) | Genotype 1b & 2a | NS5B Polymerase Assay | 0.39 & 1.3 | >30 | [1] |
| Sofosbuvir | Sofosbuvir triphosphate | Genotype 1b, 2a, 3a, 4a | NS5B Polymerase Assay | 0.7 - 2.6 | Not explicitly stated in fold-change for S282T in this format |
Table 2: Enzymatic Inhibitory Activity. Comparison of the 50% inhibitory concentration (IC50) of the active triphosphate metabolites of this compound and sofosbuvir against the HCV NS5B polymerase.
Mechanism of Action
Both this compound and sofosbuvir are prodrugs that are metabolized intracellularly to their active triphosphate forms. These active metabolites act as competitive inhibitors of the HCV NS5B RNA-dependent RNA polymerase. By mimicking the natural nucleotide substrates, they are incorporated into the nascent viral RNA chain, leading to premature chain termination and halting viral replication. The S282T mutation, located near the active site of the NS5B polymerase, is thought to sterically hinder the binding of these modified nucleotides, thereby reducing their inhibitory activity.
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This assay is a cell-based method used to determine the antiviral activity of compounds against HCV replication. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV replicon. These replicons are engineered to express a reporter gene, such as luciferase, allowing for the quantification of viral replication.
Detailed Methodology:
-
Cell Culture: Huh-7 cells harboring the HCV replicon with a luciferase reporter gene are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
Compound Preparation: Test compounds (e.g., this compound, sofosbuvir) are serially diluted in dimethyl sulfoxide (DMSO) to generate a range of concentrations.
-
Assay Procedure:
-
Replicon-containing cells are seeded into 96-well or 384-well plates.
-
After cell attachment, the culture medium is replaced with medium containing the serially diluted test compounds. A vehicle control (DMSO) and a positive control (a known potent HCV inhibitor) are included.
-
The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Activity Measurement:
-
After incubation, the cells are lysed, and a luciferase assay substrate is added.
-
The luminescence, which is proportional to the level of replicon RNA replication, is measured using a luminometer.
-
-
Data Analysis:
-
The 50% effective concentration (EC50), the concentration of the compound that inhibits HCV replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
To assess cytotoxicity, a parallel assay (e.g., MTT or CellTiter-Glo) is often performed to determine the 50% cytotoxic concentration (CC50).
-
NS5B Polymerase Inhibition Assay
This is an in vitro biochemical assay that directly measures the inhibitory effect of a compound on the enzymatic activity of the purified recombinant HCV NS5B polymerase.
Detailed Methodology:
-
Reagents and Materials:
-
Purified recombinant HCV NS5B polymerase (wild-type or S282T mutant).
-
RNA template (e.g., poly(A) or a heteropolymeric template).
-
RNA primer (e.g., oligo(U)).
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [α-³²P]UTP or fluorescently tagged UTP).
-
Test compounds (active triphosphate metabolites).
-
Reaction buffer containing MgCl₂, DTT, and other necessary components.
-
-
Assay Procedure:
-
The NS5B polymerase is pre-incubated with the test compound at various concentrations in the reaction buffer.
-
The polymerization reaction is initiated by adding the RNA template/primer and the rNTP mix.
-
The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
-
Detection of RNA Synthesis:
-
The reaction is stopped (e.g., by adding EDTA).
-
The newly synthesized RNA is captured (e.g., on a filter membrane or via streptavidin-biotin binding).
-
The amount of incorporated labeled nucleotide is quantified using a scintillation counter or a fluorescence reader.
-
-
Data Analysis:
-
The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits NS5B polymerase activity by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Process
To better understand the experimental workflow and the mechanism of action, the following diagrams are provided.
Caption: Workflow of the HCV Luciferase Replicon Assay.
References
A Head-to-Head Comparison of GS-6620 and Other Key Nucleotide Analogs
This guide provides a detailed, data-driven comparison of the nucleotide analog GS-6620 against other prominent antiviral agents in its class, including Sofosbuvir, Tenofovir Alafenamide (TAF), and Remdesivir. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their performance, mechanisms of action, and clinical outcomes.
Introduction to Nucleotide Analogs
Nucleotide analogs are a cornerstone of antiviral therapy. These molecules are synthetic mimics of natural purine or pyrimidine nucleosides. By masquerading as building blocks of DNA or RNA, they deceive viral polymerases, the enzymes responsible for replicating the virus's genetic material. Once incorporated into a growing nucleic acid chain, they act as terminators, prematurely halting the replication process and thereby inhibiting viral propagation.[1] Many modern nucleotide analogs are administered as prodrugs—inactive precursors that are metabolized within the body into their pharmacologically active triphosphate forms.[2][3] This strategy enhances bioavailability and targeted delivery.
Overview of Compared Analogs
This comparison focuses on four key nucleotide analogs developed by Gilead Sciences, each targeting different viral pathogens:
-
This compound: A C-nucleoside monophosphate prodrug developed as a pan-genotype inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[4][5]
-
Sofosbuvir (GS-7977): A highly successful uridine nucleotide analog prodrug that also targets the HCV NS5B polymerase and has become a backbone of modern HCV treatment.[6][7]
-
Tenofovir Alafenamide (TAF, GS-7340): A novel prodrug of tenofovir, a nucleotide analog that inhibits the reverse transcriptase of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[8]
-
Remdesivir (GS-5734): An adenosine nucleotide analog prodrug that targets viral RNA-dependent RNA polymerase (RdRp) and has been used to treat infections from Ebola virus and SARS-CoV-2.[9][10]
Mechanism of Action and Metabolic Activation
All four compounds are prodrugs that must be intracellularly metabolized to their active 5'-triphosphate forms. This active metabolite then competes with the natural corresponding nucleoside triphosphate (e.g., ATP, UTP) for incorporation by the viral polymerase.
This compound is metabolized to its active triphosphate, GS-441326, which competes with ATP.[11] Once incorporated, it terminates the synthesis of the viral RNA chain.[4] Similarly, Sofosbuvir is converted to GS-461203, a uridine analog that halts HCV RNA chain elongation.[6][7] Remdesivir's active form, RDV-TP, also mimics adenosine triphosphate and causes delayed chain termination in the nascent viral RNA of viruses like SARS-CoV-2.[9][12] TAF is processed to tenofovir, which is then phosphorylated to tenofovir diphosphate, an inhibitor of reverse transcriptase in HIV and HBV.[8]
Caption: Metabolic activation pathway of nucleotide analog prodrugs.
Caption: Competitive inhibition and chain termination by nucleotide analogs.
Comparative In Vitro Efficacy
This compound demonstrated potent and broad activity against all six major HCV genotypes in replicon assays. Its active triphosphate form, GS-441326, was a powerful inhibitor of the NS5B polymerase from genotypes 1b and 2a.
| Compound | Target Virus | Assay Type | Genotype | EC₅₀ (µM) | IC₅₀ (µM) | Kᵢ/Kₘ | Reference |
| This compound | HCV | Replicon | 1a | 0.22 | - | - | [4] |
| 1b | 0.048 | - | - | [4] | |||
| 2a | 0.05 | - | - | [4] | |||
| 3a | 0.16 | - | - | [4] | |||
| 4a | 0.08 | - | - | [4] | |||
| 5a | 0.68 | - | - | [4] | |||
| 6a | 0.14 | - | - | [4] | |||
| GS-441326 | HCV | NS5B Polymerase | 1b | - | 0.39 | 0.23 | [4] |
| 2a | - | 1.3 | 0.18 | [4] | |||
| Sofosbuvir | HCV | NS5B Polymerase | - | - | - | - | [6] |
| Remdesivir | HCoV-229E | Antiviral Activity | - | 0.07 | - | - | [13] |
Table 1: In Vitro Antiviral Activity of this compound and Comparators.
This compound showed potent activity with 50% effective concentrations (EC₅₀) in the sub-micromolar range across HCV genotypes 1-6.[4] The active metabolite was a competitive inhibitor of ATP incorporation by the NS5B polymerase.[4] Notably, this compound displayed a high barrier to resistance in laboratory studies, with prolonged exposure required to select for the resistant S282T mutation in NS5B.[4]
Head-to-Head Clinical Performance: The Case of TAF vs. TDF
While this compound's clinical development was hampered by pharmacokinetic challenges, the head-to-head trials of Tenofovir Alafenamide (TAF) versus its predecessor, Tenofovir Disoproxil Fumarate (TDF), offer a compelling example of successful nucleotide analog optimization. Both are used for chronic HBV infection, but TAF was designed for more efficient delivery of tenofovir to hepatocytes, allowing for a much lower dose (25 mg TAF vs. 300 mg TDF).[8] This results in 90% lower tenofovir levels in the blood plasma, reducing off-target effects.[8][14]
Two major international Phase 3 studies (Study 108 in HBeAg-negative and Study 110 in HBeAg-positive patients) compared the efficacy and safety of TAF and TDF over several years.[8]
Caption: Workflow of the TAF vs. TDF Phase 3 clinical trials for HBV.
Efficacy Results
Across multiple time points (48, 96, and 144 weeks), TAF demonstrated non-inferiority to TDF in achieving viral suppression (HBV DNA <29 IU/mL).[8][15]
| Study Group (at Week 144) | TAF (% Suppressed) | TDF (% Suppressed) | Proportional Difference (95% CI) | Reference |
| HBeAg-Positive | 83% | 79% | 4.1% (-9.1% to 17.3%) | [8] |
| HBeAg-Negative | 93% | 92% | - | [8] |
Table 2: Virologic Suppression Rates in Chinese HBV Patients at 3 Years.
Safety and Tolerability
The key advantage of TAF emerged in its safety profile. Due to lower systemic exposure to tenofovir, patients receiving TAF experienced significantly smaller changes in markers of renal and bone health.
| Safety Parameter (at 3 Years) | TAF | TDF | p-value | Reference |
| Median Change in eGFR (mL/min) | -0.4 | -3.2 | 0.014 | [8][16] |
| Mean % Change in Hip BMD | -0.95% | -1.93% | <0.001 | [8][16] |
| Mean % Change in Spine BMD | +0.35% | -1.40% | <0.001 | [8][16] |
| Renal-Related Discontinuations (HIV studies) | 0 | 12 | <0.001 | [17] |
Table 3: Comparative Renal and Bone Safety of TAF vs. TDF. BMD: Bone Mineral Density; eGFR: estimated Glomerular Filtration Rate.
Pharmacokinetics: The Hurdle for this compound
Despite its potent in vitro profile, this compound faced significant challenges in clinical development due to its pharmacokinetics.[4] A double-prodrug approach was used to enhance permeability, but this led to extensive metabolism in the intestine.[18] The result in first-in-human trials was poor oral absorption, low plasma exposure, and high variability between patients.[5][18][19] This unpredictable exposure made it difficult to establish a reliable therapeutic dose, ultimately limiting its utility.[4]
In contrast, the prodrug strategies for Sofosbuvir and TAF proved highly successful, achieving consistent and effective intracellular concentrations of their active metabolites with oral dosing.
Experimental Protocols
HCV Replicon Assay (for EC₅₀ Determination)
-
Cell Culture: Huh-7 cells harboring HCV subgenomic replicons (e.g., genotypes 1a, 1b, 2a) are seeded in 96-well plates and allowed to adhere.
-
Compound Application: A serial dilution of the test compound (e.g., this compound) is prepared and added to the cells. A no-drug control and a positive control (e.g., interferon-alpha) are included.
-
Incubation: Plates are incubated for a period of 72 hours to allow for HCV RNA replication.
-
Quantification of HCV RNA: Total cellular RNA is extracted. The level of HCV replicon RNA is quantified using a real-time quantitative reverse transcription PCR (qRT-PCR) assay, targeting a specific region of the HCV genome (e.g., the 5' untranslated region).
-
Data Analysis: The level of HCV RNA in treated wells is compared to the no-drug control. The EC₅₀ value, the concentration at which a 50% reduction in HCV RNA is observed, is calculated using a dose-response curve-fitting model. Cytotoxicity is assessed in parallel to ensure the observed antiviral effect is not due to cell death.[4]
NS5B Polymerase Inhibition Assay (for IC₅₀ Determination)
-
Enzyme and Template: Recombinant HCV NS5B polymerase enzyme is purified. A homopolymeric RNA template/primer (e.g., poly(A)/oligo(U)) is used as the substrate for RNA synthesis.
-
Reaction Mixture: The reaction is set up in a buffer containing the NS5B enzyme, the RNA template/primer, a radiolabeled nucleotide triphosphate (e.g., [³³P]UTP), and other required cofactors (e.g., MgCl₂, DTT).
-
Inhibitor Addition: The active triphosphate form of the nucleotide analog (e.g., GS-441326) is added to the reaction mixture at various concentrations.
-
Reaction and Termination: The reaction is initiated and allowed to proceed at 30°C. It is then stopped by adding EDTA.
-
Quantification: The newly synthesized radiolabeled RNA is captured on a filter plate and washed to remove unincorporated nucleotides. The amount of incorporated radioactivity, representing polymerase activity, is measured using a scintillation counter.
-
Data Analysis: The percent inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by nonlinear regression analysis.[4]
Conclusion
The comparative analysis of this compound and other nucleotide analogs highlights critical aspects of antiviral drug development. While this compound showed excellent potency and a high resistance barrier in vitro, its clinical progression was ultimately halted by unfavorable pharmacokinetic properties, specifically poor and variable oral absorption.[4][18]
In contrast, Sofosbuvir, which also targets the HCV NS5B polymerase, achieved tremendous clinical success due to a well-optimized prodrug design that ensured reliable delivery of its active metabolite.[3][6] The evolution from TDF to TAF in the treatment of HBV and HIV provides a powerful illustration of how refining a prodrug strategy can dramatically improve the safety profile of a potent nucleotide analog without compromising efficacy.[8][14] TAF's targeted delivery mechanism minimized systemic exposure and thereby reduced the risk of renal and bone toxicity associated with TDF.[8][17]
Together, these case studies underscore that while in vitro potency is a prerequisite, the ultimate success of a nucleotide analog hinges on achieving a delicate balance of efficacy, safety, and predictable pharmacokinetics through sophisticated prodrug chemistry.
References
- 1. compoundchem.com [compoundchem.com]
- 2. youtube.com [youtube.com]
- 3. Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 4. Inhibition of Hepatitis C Virus Replication by this compound, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the first C-nucleoside HCV polymerase inhibitor (this compound) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 8. 3-year Treatment of Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate for Chronic HBV Infection in China [xiahepublishing.com]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleoside analogs for management of respiratory virus infections: mechanism of action and clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 14. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 96 weeks treatment of tenofovir alafenamide vs. tenofovir disoproxil fumarate for hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating the Chain Termination Mechanism of GS-441524: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chain termination mechanism of GS-441524 with other antiviral nucleoside analogs. Supported by experimental data, this document delves into the biochemical validation of its mode of action, offering a valuable resource for those engaged in antiviral research.
GS-441524, a small molecule nucleoside analog, has demonstrated broad-spectrum antiviral activity, most notably against coronaviruses. Its primary mechanism of action is the termination of viral RNA synthesis, a critical step in viral replication. This guide will explore the molecular underpinnings of this mechanism, compare its efficacy with other prominent nucleoside inhibitors, and provide detailed experimental protocols for its validation.
Mechanism of Action: A Delayed but Effective Halt to Viral Replication
GS-441524 is a prodrug that, upon entering a host cell, undergoes a three-step phosphorylation process to its active triphosphate form, GS-441524 triphosphate (GS-441524-TP), also known as GS-443902.[1] This active metabolite is a structural mimic of adenosine triphosphate (ATP), one of the natural building blocks of RNA.
The viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication, mistakenly incorporates GS-441524-TP into the nascent RNA strand instead of ATP.[2][3] This incorporation does not immediately halt RNA synthesis. Instead, it allows for the addition of a few more nucleotides before causing a delayed chain termination.[4] This delayed termination is a key feature of GS-441524's mechanism, effectively preventing the successful replication of the viral genome.[4]
GS-441524 is the parent nucleoside of Remdesivir, and they both share the same active triphosphate metabolite.[1][5] However, their activation pathways within the cell differ.[1]
Comparative Efficacy: GS-441524 vs. Other Nucleoside Analogs
The in vitro efficacy of GS-441524 has been compared to other well-known nucleoside analog inhibitors, such as Remdesivir, Sofosbuvir, and Favipiravir. The following tables summarize key quantitative data from various studies.
| Drug | Virus | Cell Line | EC50 (µM) | Reference |
| GS-441524 | SARS-CoV | HAE | 0.18 ± 0.14 | [4] |
| Remdesivir | SARS-CoV | HAE | Not statistically different from GS-441524 | [4] |
| GS-441524 | Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.78 | [4] |
| Remdesivir | Feline Infectious Peritonitis Virus (FIPV) | CRFK | Comparable to GS-441524 | [6] |
| Sofosbuvir | Kyasanur Forest Disease Virus (KFDV) | - | 3.45 ± 0.012 (prodrug) | [1] |
| Sofosbuvir-TP | Kyasanur Forest Disease Virus (KFDV) | - | 3.73 ± 0.033 | [1] |
| Favipiravir | SARS-CoV-2 | Vero | 61.88 | [7] |
Table 1: Comparative Antiviral Activity (EC50) in Cell-Based Assays
| Drug (Triphosphate Form) | Virus RdRp | IC50 (µM) | Reference |
| Sofosbuvir-TP | Zika Virus | 0.38 ± 0.03 | [1] |
| Sofosbuvir-TP | Hepatitis C Virus | 0.12 | [1] |
Table 2: Comparative RdRp Inhibition (IC50) in Biochemical Assays
Experimental Protocols
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension Assay)
This biochemical assay directly measures the ability of a compound's active triphosphate form to inhibit the viral RdRp.
a. Materials:
-
Purified viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nps7/nps8)
-
RNA primer (fluorescently or radioactively labeled)
-
RNA template
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 10 mM DTT, 0.01% Tween 20)
-
Natural nucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Test compounds in their triphosphate form (e.g., GS-441524-TP)
-
Denaturing polyacrylamide gel
-
Gel imaging system
b. Protocol:
-
Anneal Primer and Template: Mix the labeled RNA primer and unlabeled RNA template in annealing buffer, heat to 95°C for 5 minutes, and then slowly cool to room temperature to form the primer/template duplex.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the annealed primer/template complex, and the purified RdRp enzyme.
-
Initiate Reaction: Add a mixture of the four natural NTPs and varying concentrations of the test compound triphosphate.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Quench Reaction: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).
-
Gel Electrophoresis: Denature the samples by heating and then separate the RNA products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the RNA products using a suitable imaging system. The presence of shorter RNA fragments in the lanes with the test compound indicates chain termination. The concentration of the compound that reduces the amount of full-length product by 50% is the IC50 value.[8]
Cell-Based Antiviral Assay (Cytopathic Effect Reduction Assay)
This assay determines the concentration of a compound required to protect cells from virus-induced cell death.
a. Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium and supplements
-
Virus stock of known titer
-
Test compounds (e.g., GS-441524)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed the host cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add them to the cells.
-
Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.
-
Incubation: Incubate the plates for a period sufficient to observe a cytopathic effect (CPE) in the virus-infected control wells (e.g., 48-72 hours).
-
Assess Cell Viability: Add the cell viability reagent to all wells and measure the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the uninfected and untreated controls. The concentration of the compound that protects 50% of the cells from virus-induced death is the EC50 value.[9]
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams illustrate the mechanism of action of GS-441524 and the experimental workflows.
Caption: Intracellular activation of GS-441524 and subsequent chain termination of viral RNA synthesis.
Caption: Experimental workflow for the in vitro RdRp primer extension assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. sockfip.org [sockfip.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Oral Remdesivir Compared to GS-441524 for Treatment of Cats with Naturally Occurring Effusive Feline Infectious Peritonitis: A Blinded, Non-Inferiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the Investigational Antiviral Agent GS-6620 and Its Active Metabolite GS-441326
A comprehensive guide for researchers and drug development professionals on the aza-7,9-dideaza adenosine nucleotide prodrug, GS-6620, and its pharmacologically active triphosphate form, GS-441326.
This guide provides a detailed comparative analysis of the investigational anti-Hepatitis C Virus (HCV) agent this compound and its active metabolite, GS-441326. The content herein synthesizes available preclinical and clinical data to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a double prodrug of a C-adenosine nucleoside analog designed to increase oral bioavailability and facilitate intracellular delivery of its active triphosphate metabolite, GS-441326.[1][2][3] This active form, GS-441326, acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] By mimicking the natural nucleotide substrate, GS-441326 is incorporated into the growing viral RNA chain, leading to chain termination and inhibition of viral replication.[1] This guide will delve into a comparative analysis of the in vitro activity, pharmacokinetics, and metabolic activation of this compound and GS-441326.
In Vitro Antiviral Activity
This compound has demonstrated potent antiviral activity against a broad range of HCV genotypes in subgenomic replicon assays. The active triphosphate form, GS-441326, exhibits potent inhibition of the HCV NS5B polymerase.
| Compound | Assay | HCV Genotype | EC50 / IC50 / Ki/Km | Cell Line |
| This compound | Replicon Assay | Genotype 1a | 0.11 µM | Huh-7 |
| Genotype 1b | 0.048 - 0.1 µM | Huh-7 | ||
| Genotype 2a | 0.25 - 0.68 µM | Huh-7 | ||
| Genotype 3a | 0.16 µM | Huh-7 | ||
| Genotype 4a | 0.05 µM | Huh-7 | ||
| Genotype 5a | 0.12 µM | Huh-7 | ||
| Genotype 6a | 0.1 µM | Huh-7 | ||
| GS-441326 | NS5B Polymerase Inhibition | Genotype 1b | Ki/Km = 0.23 | - |
| Genotype 2a | Ki/Km = 0.18 | - |
EC50 (50% effective concentration) values for this compound were determined in HCV replicon assays. Ki/Km (inhibitory constant over Michaelis constant) values for GS-441326 were determined in NS5B polymerase enzymatic assays.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in several preclinical species and in human clinical trials. A key challenge observed with this compound is its poor and variable oral absorption in humans, which has limited its clinical development.[2][3][4]
Preclinical Pharmacokinetics of this compound (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Hamster | 10.6 | 13 | 1.0 | 38 |
| Dog | 2.5 | 163 | 2.0 | 664 |
| Monkey | 3.86 | 65 | 2.0 | 258 |
Data represents dose-normalized values where applicable.[4]
Intracellular Concentrations of the Active Metabolite, GS-441326
Following administration of this compound, the formation of the active triphosphate, GS-441326, is observed within hepatocytes.
| Species | Cell Type | This compound Conc. (µM) | GS-441326 Cmax (pmol/10^6 cells) | GS-441326 Half-life (h) |
| Hamster | Primary Hepatocytes | 10 | 543 | ~5 |
| Dog | Primary Hepatocytes | 10 | 99 | ~5 |
| Monkey | Primary Hepatocytes | 10 | 233 | ~5 |
| Human | Primary Hepatocytes | 10 | 133 | ~5 |
Data from in vitro studies with primary hepatocytes.
Metabolic Activation Pathway
This compound is a double prodrug that requires intracellular enzymatic conversion to its active triphosphate form, GS-441326. This multi-step process is crucial for its antiviral activity.
The initial steps involve the hydrolysis of the ester and phosphoramidate moieties, primarily mediated by carboxylesterases and Cathepsin A, to generate the monophosphate form (GS-558272).[2] Subsequent phosphorylation by cellular kinases leads to the formation of the active triphosphate, GS-441326.
Experimental Protocols
HCV Replicon Assay
This assay is used to determine the in vitro antiviral activity of compounds against HCV replication.
Workflow:
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are cultured in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
The test compound (e.g., this compound) is serially diluted and added to the cells.
-
Plates are incubated for 72 hours at 37°C.
-
-
Data Analysis:
-
Luciferase activity is measured using a luminometer to determine the extent of HCV replication.
-
Cell viability is assessed using a standard method like the MTT assay to determine the compound's cytotoxicity.
-
EC50 (the concentration at which 50% of viral replication is inhibited) and CC50 (the concentration at which 50% of cells are killed) values are calculated from the dose-response curves.
-
NS5B Polymerase Inhibition Assay
This enzymatic assay measures the direct inhibitory effect of a compound on the HCV NS5B RNA-dependent RNA polymerase.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing recombinant HCV NS5B polymerase, a synthetic RNA template, ribonucleotides (ATP, CTP, GTP, and UTP, with one being radiolabeled, e.g., [α-³³P]GTP), and the test compound (e.g., GS-441326) at various concentrations.
-
Incubation: The reaction is initiated and incubated at 30°C to allow for RNA synthesis.
-
Quantification: The newly synthesized radiolabeled RNA is captured and quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration at which 50% of polymerase activity is inhibited) is determined from the dose-response curve.
In Vivo Pharmacokinetic Studies in Animal Models
These studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
Methodology:
-
Animal Dosing: The test compound (e.g., this compound) is administered to animals (e.g., rats, dogs, monkeys) via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Blood samples are collected at predetermined time points after dosing.
-
Sample Analysis: Plasma is separated from the blood, and the concentrations of the parent drug and its metabolites are quantified using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and half-life are calculated using non-compartmental analysis.
Quantification of Intracellular Triphosphate Levels by LC-MS/MS
This method is used to measure the concentration of the active triphosphate metabolite within cells.
Methodology:
-
Cell Culture and Treatment: Hepatocytes are incubated with the prodrug (e.g., this compound) for a specified period.
-
Cell Lysis and Extraction: The cells are washed and then lysed to release the intracellular contents. The triphosphate metabolites are extracted, often using a cold methanol-based solution.
-
Sample Preparation: The cell extracts are processed to remove interfering substances. This may involve solid-phase extraction.
-
LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography system coupled with a tandem mass spectrometer. The triphosphate of interest is separated from other cellular components and detected based on its specific mass-to-charge ratio.
-
Quantification: The concentration of the triphosphate is determined by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.
Conclusion
This compound is a prodrug of the potent HCV NS5B polymerase inhibitor GS-441326. While demonstrating broad-spectrum anti-HCV activity in vitro, its clinical utility has been hampered by unfavorable pharmacokinetic properties in humans, specifically low and variable oral absorption.[2][3][4] The comparative data presented in this guide highlight the significant difference between the in vitro potency of the active metabolite and the challenges of delivering it effectively in vivo via its prodrug. This analysis underscores the critical importance of optimizing prodrug design and delivery strategies in the development of nucleotide-based antiviral therapies. Further research into alternative delivery methods or modifications to the prodrug structure could potentially unlock the therapeutic potential of GS-441326.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GS-6620 vs. Non-Nucleoside NS5B Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the C-nucleoside HCV polymerase inhibitor GS-6620 and various non-nucleoside NS5B inhibitors (NNIs). This document outlines their distinct mechanisms of action, comparative efficacy, resistance profiles, and the experimental methodologies used for their evaluation.
Executive Summary
This compound, a C-nucleoside monophosphate prodrug, operates as a chain terminator of viral RNA synthesis after being metabolized to its active triphosphate form. It mimics the natural ATP substrate, leading to competitive inhibition of the HCV NS5B polymerase. In contrast, non-nucleoside NS5B inhibitors (NNIs) are allosteric inhibitors that bind to distinct sites on the polymerase, inducing conformational changes that halt enzyme activity without competing with nucleotide substrates. This fundamental difference in mechanism contributes to variations in their antiviral potency, resistance profiles, and spectrum of activity across HCV genotypes.
Mechanism of Action
This compound: As a nucleoside analog, this compound undergoes intracellular phosphorylation to its active triphosphate metabolite, GS-441326. This active form is then incorporated into the nascent viral RNA chain by the NS5B polymerase. The unique 1'-cyano and 2'-C-methyl substitutions on the ribose ring of GS-441326 result in the termination of RNA chain elongation, thereby halting viral replication[1].
Non-Nucleoside NS5B Inhibitors (NNIs): NNIs bind to one of at least four identified allosteric pockets on the NS5B polymerase, categorized as Thumb Site I, Thumb Site II, Palm Site I, and Palm Site II. This binding induces a conformational change in the enzyme, rendering it inactive. Unlike nucleoside inhibitors, NNIs do not compete with the natural nucleotide substrates for the active site[2][3].
Comparative Efficacy
The following tables summarize the in vitro potency of this compound and representative non-nucleoside NS5B inhibitors from each allosteric binding site. Efficacy is presented as the half-maximal effective concentration (EC50) in HCV replicon assays and the half-maximal inhibitory concentration (IC50) in NS5B polymerase assays.
Table 1: In Vitro Potency of this compound (Nucleoside Inhibitor)
| Compound | Assay Type | Genotype | Potency (EC50/IC50) |
| This compound | Replicon Assay | 1a | 0.11 µM |
| 1b | 0.05 µM | ||
| 2a | 0.25 µM | ||
| 3a | 0.16 µM | ||
| 4a | 0.08 µM | ||
| 5a | 0.68 µM | ||
| 6a | 0.21 µM | ||
| GS-441326 | Polymerase Assay | 1b | IC50 = 0.39 µM |
| (Active form) | 2a | IC50 = 1.3 µM |
Data sourced from literature[1].
Table 2: In Vitro Potency of Representative Non-Nucleoside NS5B Inhibitors
| Binding Site | Compound | Assay Type | Genotype | Potency (EC50/IC50) |
| Thumb Site I | BMS-791325 | Replicon Assay | 1a | EC50 = 3 nM |
| 1b | EC50 = 6 nM | |||
| Polymerase Assay | 1b | IC50 < 28 nM | ||
| Thumb Site II | GS-9669 | Replicon Assay | 1a | EC50 = 11 nM |
| 1b | EC50 = 2.7 nM | |||
| Polymerase Assay | 1b | Binding Affinity (Kd) = 1.4 nM | ||
| Lomibuvir | Replicon Assay | 1b | EC50 = 0.012 µM | |
| Palm Site I | Setrobuvir | Replicon Assay | 1b | EC50 = 0.018 µM |
| Palm Site II | HCV-796 | Replicon Assay | 1b | EC50 = 0.02 µM |
Data compiled from multiple sources[4][5][6]. Note that direct comparison of potencies across different studies should be done with caution due to variations in experimental conditions.
Resistance Profiles
A critical differentiator between this compound and NNIs is their barrier to resistance. This compound has demonstrated a high barrier to resistance in vitro, a characteristic often seen with nucleoside inhibitors that target the highly conserved active site of the polymerase[1]. In contrast, NNIs generally have a lower barrier to resistance, with single amino acid substitutions in the allosteric binding pockets capable of conferring significant resistance[7].
Table 3: Key Resistance-Associated Substitutions (RASs)
| Inhibitor Class | Compound Example | Key Resistance Mutations | Fold-Change in EC50/IC50 |
| Nucleoside | This compound | S282T | Reduced activity observed[1] |
| NNI - Thumb I | BMS-791325 | P495A/S/L/T | >1000-fold increase in IC50 for P495L[6] |
| NNI - Thumb II | GS-9669 | L419M, R422K, I482L | Reduced in vitro activity[4] |
| Lomibuvir | M423T/I, L419M, I482L | - | |
| NNI - Palm I | Setrobuvir | M414T | Confers resistance[6] |
| NNI - Palm II | HCV-796 | C316N | Associated with resistance[5] |
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of NS5B Polymerase Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HCV NS5B polymerase.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM dithiothreitol.
-
Inhibitor Dilution: The test compound (e.g., GS-441326 or an NNI) is serially diluted in DMSO and then further diluted in the assay buffer.
-
Enzyme and Substrate Addition: Purified recombinant NS5B polymerase is added to the reaction mixture along with a heterologous RNA template (e.g., poly(A)/oligo(U)₁₂) and a mixture of nucleotides (ATP, GTP, CTP), including a radiolabeled nucleotide such as [³³P]-CTP.
-
Incubation: The reaction is initiated and incubated at room temperature for a defined period (e.g., 90 minutes).
-
Reaction Termination and Measurement: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured and quantified using a scintillation counter.
-
IC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in RNA synthesis compared to a no-inhibitor control is determined as the IC50 value.
HCV Replicon Assay
This cell-based assay evaluates the antiviral activity of a compound in a cellular context, taking into account cell permeability and metabolism.
Methodology:
-
Cell Seeding: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are seeded into 96- or 384-well plates.
-
Compound Addition: The test compound (e.g., this compound or an NNI) is serially diluted and added to the cells.
-
Incubation: The plates are incubated for 3 days at 37°C in a 5% CO₂ atmosphere.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to HCV RNA replication, is measured using a luminometer.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using Calcein AM) is performed to assess the effect of the compound on cell viability.
-
EC50 Calculation: The concentration of the compound that reduces luciferase activity by 50% is calculated as the EC50 value. The 50% cytotoxic concentration (CC50) is also determined.
Conclusion
This compound and non-nucleoside NS5B inhibitors represent two distinct and valuable classes of direct-acting antivirals against HCV. This compound, as a nucleoside analog, offers the advantages of pangenotypic potential and a high barrier to resistance. In contrast, NNIs, while potent, exhibit a lower barrier to resistance and their efficacy can be more genotype-specific. The choice of inhibitor for research and development purposes will depend on the specific therapeutic strategy, such as use in combination therapies to overcome resistance and broaden genotypic coverage. The experimental protocols detailed herein provide a foundation for the continued evaluation and comparison of these and other novel anti-HCV agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 4. journals.asm.org [journals.asm.org]
- 5. Nonclinical and Cross-genotypic Profiles of GS-9669, a Novel HCV NS5B Non-nucleoside Thumb Site II Inhibitor [natap.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergy of GS-6620 with Other Direct-Acting Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic potential of GS-6620, a C-nucleoside monophosphate prodrug and potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, when used in combination with other direct-acting antivirals (DAAs). This compound has demonstrated pangenotypic activity and a high barrier to resistance in vitro. Preclinical studies have consistently shown that combining this compound with other classes of HCV antivirals results in additive to synergistic effects, a critical factor in the development of effective combination therapies to combat viral resistance and improve patient outcomes.
Quantitative Analysis of Antiviral Synergy
In vitro studies assessing the combination of this compound with other DAAs have utilized HCV replicon assays to determine the 50% effective concentration (EC50) of each compound alone and in combination. The degree of synergy is then quantified using mathematical models, such as the MacSynergy II program, which calculates synergy volumes based on the Bliss independence model.
| Direct-Acting Antiviral Class | Specific Agent(s) | Observed Interaction with this compound | Concentration Range of this compound Tested (µM) | Reference |
| NS3/4A Protease Inhibitor | GS-9256 | Additive to Synergistic | 0.007 to 0.4 | |
| NS5A Inhibitor | Ledipasvir (GS-5885) | Additive to Moderately Synergistic | 0.007 to 0.4 | |
| Non-nucleoside NS5B Inhibitor | Tegobuvir (GS-9190) | Additive to Synergistic | 0.007 to 0.4 |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the assessment of this compound's synergistic potential.
HCV Replicon Assay for Antiviral Activity
This assay is fundamental to determining the in vitro efficacy of antiviral compounds against HCV replication.
-
Cell Culture: Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1b) are seeded in 96-well or 384-well plates and incubated under standard cell culture conditions (37°C, 5% CO2).
-
Compound Preparation and Treatment: this compound and the combination DAA are serially diluted to the desired concentrations. The replicon-containing cells are then treated with the compounds individually and in a checkerboard matrix of various concentrations.
-
Incubation: The treated plates are incubated for a period of 3 days to allow for HCV replication and the antiviral compounds to exert their effects.
-
Quantification of HCV Replication: The level of HCV RNA replication is quantified. A common method involves the use of replicons expressing a reporter gene, such as luciferase. The luciferase activity is measured using a luminometer, and the signal is proportional to the extent of viral replication.
-
Data Analysis: The EC50 value, the concentration of the drug that inhibits 50% of viral replication, is calculated for each compound alone and for the combinations using non-linear regression analysis.
Synergy Analysis using MacSynergy II
This method is employed to quantitatively assess the interaction between two antiviral agents.
-
Data Input: The dose-response data from the HCV replicon assay for each compound alone and in combination are imported into the MacSynergy II software.
-
Calculation of Theoretical Additivity: The software calculates a theoretical additive surface based on the Bliss independence model. This model predicts the combined effect assuming the two drugs act independently.
-
Comparison with Experimental Data: The experimentally observed dose-response surface is then compared to the theoretical additive surface.
-
Synergy/Antagonism Volume Calculation: Any deviation from the theoretical additive surface is calculated as a synergy or antagonism volume. Positive volumes indicate synergy (the combination is more effective than predicted), while negative volumes indicate antagonism. The magnitude of the volume (measured in µM²%) indicates the strength of the interaction.
-
Interpretation: Synergy volumes are typically categorized as follows: <25 µM²% (insignificant), 25-50 µM²% (minor but significant), 50-100 µM²% (moderate synergy), and >100 µM²% (strong synergy).
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the relevant biological pathways and experimental procedures.
Caption: Mechanism of action of different classes of direct-acting antivirals against HCV replication.
Selectivity of GS-6620 for viral polymerase over human polymerases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational antiviral agent GS-6620 with other established viral polymerase inhibitors, focusing on its selectivity for viral polymerases over human polymerases. The information is compiled from publicly available research and is intended to provide an objective overview supported by experimental context.
Executive Summary
This compound is a phosphoramidate prodrug of a C-nucleoside monophosphate. Its active triphosphate metabolite, GS-441326, is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. A key attribute of GS-441326 is its enhanced selectivity for the viral polymerase over host DNA and RNA polymerases, which is a critical factor in minimizing potential cellular toxicity. This guide will delve into the available data on this selectivity and compare it with that of other well-known viral polymerase inhibitors: Clevudine, Telbivudine, and Entecavir.
Mechanism of Action: this compound
This compound is administered as a prodrug to facilitate cell penetration. Once inside the cell, it undergoes metabolic activation to its pharmacologically active triphosphate form, GS-441326. This active metabolite mimics the natural nucleotide ATP and is incorporated into the growing viral RNA chain by the HCV NS5B polymerase. Upon incorporation, GS-441326 acts as a non-obligate chain terminator, disrupting viral replication.
Caption: Metabolic activation and mechanism of action of this compound.
Comparative Selectivity of Viral Polymerase Inhibitors
The therapeutic index of a nucleoside/nucleotide analog inhibitor is largely determined by its ability to selectively inhibit the viral polymerase while sparing host cellular DNA and RNA polymerases. Inhibition of human polymerases, particularly mitochondrial DNA polymerase γ, can lead to significant toxicity.
| Compound (Active Triphosphate) | Target Viral Polymerase | Inhibition of Human Polymerase α | Inhibition of Human Polymerase β | Inhibition of Human Polymerase γ (Mitochondrial) |
| GS-441326 | HCV NS5B RNA Polymerase | Reportedly shows enhanced selectivity for viral polymerase over host polymerases. | Reportedly shows enhanced selectivity for viral polymerase over host polymerases. | Not a substrate for mitochondrial RNA polymerase. |
| Clevudine-TP | HBV DNA Polymerase | Not incorporated by cellular DNA polymerases. | Not incorporated by cellular DNA polymerases. | Did not inhibit mitochondrial DNA polymerase gamma.[1] |
| Telbivudine-TP | HBV DNA Polymerase | Not associated with inhibition of mammalian DNA polymerase. | Not associated with inhibition of mammalian DNA polymerase. | Not associated with mitochondrial toxicity. |
| Entecavir-TP | HBV DNA Polymerase | No significant inhibition observed. | No significant inhibition observed. | Not recognized by or inhibitory to polymerase gamma at concentrations up to 300 µM.[2] |
Experimental Protocols
The determination of polymerase selectivity typically involves in vitro enzymatic assays. Below are generalized protocols for assessing the inhibitory activity of nucleotide analogs against viral and human polymerases.
Viral Polymerase Inhibition Assay (e.g., HCV NS5B)
This assay measures the ability of the compound to inhibit the RNA-dependent RNA polymerase activity of the target viral enzyme.
-
Enzyme: Recombinant purified HCV NS5B polymerase.
-
Template/Primer: A heteropolymeric RNA template with a complementary primer.
-
Substrates: Radiolabeled or fluorescently labeled natural nucleotides (ATP, GTP, CTP, UTP) and the test compound (e.g., GS-441326).
-
Reaction: The enzyme, template/primer, and a mixture of natural nucleotides are incubated. The reaction is initiated by the addition of the final nucleotide and the test compound at various concentrations.
-
Detection: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled nucleotide. This can be done using methods like scintillation counting or gel electrophoresis followed by phosphorimaging.
-
Analysis: The concentration of the test compound that inhibits 50% of the polymerase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Caption: Generalized workflow for a viral polymerase inhibition assay.
Human DNA Polymerase Inhibition Assay (α, β, and γ)
This assay evaluates the off-target effects of the antiviral compound on key human DNA polymerases.
-
Enzymes: Purified recombinant human DNA polymerase α, β, and γ.
-
Template/Primer: A DNA template with a complementary primer. For polymerase γ, a template that mimics mitochondrial DNA replication may be used.
-
Substrates: Radiolabeled or fluorescently labeled natural deoxynucleotides (dATP, dGTP, dCTP, dTTP) and the test compound.
-
Reaction: Similar to the viral polymerase assay, the components are incubated, and the reaction is initiated.
-
Detection and Analysis: The incorporation of the labeled deoxynucleotide is measured to determine the level of DNA synthesis. The IC50 value is calculated to quantify the inhibitory potential of the test compound against each human polymerase.
Discussion and Conclusion
The available evidence suggests that this compound, through its active metabolite GS-441326, exhibits a favorable selectivity profile, potently inhibiting the HCV NS5B polymerase with less impact on host polymerases. This is a desirable characteristic for any antiviral therapeutic, as it predicts a lower likelihood of mechanism-based toxicity.
In comparison, other approved antiviral polymerase inhibitors such as Clevudine, Telbivudine, and Entecavir also demonstrate a high degree of selectivity for their target viral polymerases over human cellular and mitochondrial polymerases. For instance, Entecavir triphosphate shows no significant inhibition of human mitochondrial DNA polymerase γ even at high concentrations.[2] Similarly, Clevudine's active form does not inhibit this crucial mitochondrial enzyme.[1]
While qualitative statements regarding the selectivity of this compound are encouraging, the lack of publicly available, direct quantitative comparative data (IC50 or Ki values against human polymerases) makes a precise head-to-head comparison with other agents challenging. Such data would be invaluable for a more definitive assessment of its therapeutic window.
For drug development professionals, the key takeaway is the critical importance of conducting comprehensive selectivity profiling against a panel of human polymerases early in the discovery and development process. The methodologies outlined in this guide provide a framework for such essential evaluations. The promising selectivity of this compound warrants further investigation to fully quantify its safety and efficacy profile.
References
Safety Operating Guide
Essential Procedures for the Disposal of Investigational Compound GS-6620
Disclaimer: Specific disposal guidelines for the antiviral compound GS-6620 are not publicly available. The following procedures are based on general best practices for the disposal of investigational and hazardous chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and review the compound's Safety Data Sheet (SDS) for specific handling and disposal instructions. All procedures must comply with local, state, and federal regulations.
Immediate Safety and Logistical Information
Proper disposal of investigational compounds like this compound is critical to ensure personnel safety and environmental protection. The overriding principle is that no experimental work should begin without a clear plan for the disposal of all generated waste.[1] Improper management of hazardous waste can lead to injuries, fires, and significant legal penalties.[2]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Treat all waste generated from the handling of this compound (e.g., unused compound, contaminated labware, personal protective equipment) as hazardous chemical waste unless confirmed otherwise by your institution's EHS department.[3]
-
Consult the compound's SDS to determine if it meets criteria for specific hazard classifications such as ignitability, corrosivity, reactivity, or toxicity.[2][3]
-
For investigational drugs, it is crucial to determine if the medication is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5]
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste (e.g., powder, contaminated vials, pipette tips, gloves) in a designated, compatible, and puncture-resistant container.[6][7] Do not mix with non-hazardous general waste.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof container made of a compatible material (e.g., glass or plastic).[2][6] Do not pour any chemical waste down the drain unless explicitly approved by your EHS department.[2]
-
Sharps Waste: Needles, syringes, or glass capable of causing punctures must be placed in a designated sharps container labeled for hazardous chemical waste.[8]
-
-
Container Labeling:
-
Clearly label all waste containers with "HAZARDOUS WASTE" and the full chemical name "this compound".[6][7] Avoid abbreviations.
-
The label must also include the Principal Investigator's (PI) name, laboratory location (building and room number), and contact information.[6]
-
Indicate the start date of waste accumulation on the label.
-
-
Storage:
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be at or near the point of waste generation.[2]
-
Ensure all waste containers are kept tightly closed except when adding waste.[2]
-
Store containers in secondary containment (e.g., a large tub) to contain potential spills.[6]
-
-
Arranging for Disposal:
Data Presentation: General Chemical Waste Disposal Routes
While specific quantitative data for this compound is unavailable, this table summarizes common laboratory waste streams and their mandated disposal routes.
| Waste Category | Description | Typical Disposal Route |
| Hazardous Chemical Waste | Unused/expired investigational compounds (e.g., this compound), contaminated materials, organic solvents, heavy metals, corrosive solutions. | Collection by institutional EHS for treatment by a licensed hazardous waste vendor (typically incineration).[4][9] |
| Non-Hazardous Solid Waste | Uncontaminated paper, packaging, and plastics. | Disposal in regular trash.[7] |
| Sharps Waste (Contaminated) | Needles, blades, or glass contaminated with hazardous chemicals or biological agents. | Collection in a designated, puncture-proof sharps container for pickup by EHS.[8] |
| Aqueous Waste (Non-Hazardous) | Certain harmless, water-soluble inorganic salts or neutralized acid/base solutions, if approved by EHS. | May be eligible for drain disposal with copious amounts of water, subject to strict institutional and local regulations.[10][11] |
Mandatory Visualization
The following diagram illustrates the general workflow for assessing and processing chemical waste in a research environment.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. businesswaste.co.uk [businesswaste.co.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling GS-6620
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the investigational antiviral agent GS-6620. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices based on the handling of similar nucleotide analogues and potent research compounds.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to obtain the official Safety Data Sheet from the supplier before commencing any work with this compound. The information presented here is intended as a supplementary resource to build a culture of safety and provide value beyond the product itself.
Immediate Safety and Handling Protocols
When handling this compound, a cautious approach is necessary due to its nature as a potent, biologically active molecule. The following tables summarize the recommended personal protective equipment (PPE) and essential handling procedures.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure. The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.
| Body Part | Recommended Protection | Specifications |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change gloves immediately if contaminated, punctured, or torn. |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory | Chemical Fume Hood | All handling of powdered or volatile forms of this compound must be conducted in a certified chemical fume hood to prevent inhalation. |
Essential Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound.
| Procedure | Guideline |
| Receiving and Unpacking | Inspect packages for damage upon receipt. Unpack in a designated area, preferably within a fume hood. Verify the container label matches the order information. |
| Weighing and Aliquoting | All weighing and preparation of stock solutions should be performed in a chemical fume hood. Use disposable weighing boats and spatulas to avoid cross-contamination. |
| Storage | Store this compound in a tightly sealed, clearly labeled container in a designated, secure location. Follow the manufacturer's recommendations for storage temperature, typically in a desiccated environment at or below -20°C. |
| Spill Management | In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS department immediately. |
Operational Plan: Experimental Workflow
A structured workflow is essential for minimizing risks during experimental procedures involving this compound. The following diagram illustrates a typical workflow for an in vitro cell-based assay.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash. Contact your institution's EHS for specific instructions. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste (e.g., cell culture media containing this compound) | Collect in a labeled, sealed hazardous waste container. Do not mix with other chemical waste streams unless approved by EHS. |
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
The following logical relationship diagram outlines the immediate steps to take in case of an emergency.
By adhering to these guidelines and fostering a proactive safety culture, researchers can handle this compound responsibly, ensuring both personal safety and the integrity of their research. Always prioritize obtaining and thoroughly reviewing the official Safety Data Sheet from the manufacturer before working with any new chemical compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
